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  • Product: 4-Chloro-5-methoxyquinoline
  • CAS: 1231761-14-0

Core Science & Biosynthesis

Foundational

Introduction: The Strategic Importance of 4-Chloro-5-methoxyquinoline

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methoxyquinoline 4-Chloro-5-methoxyquinoline is a substituted quinoline that serves as a crucial heterocyclic building block in the landscape of modern medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 4-Chloro-5-methoxyquinoline

4-Chloro-5-methoxyquinoline is a substituted quinoline that serves as a crucial heterocyclic building block in the landscape of modern medicinal chemistry and drug development. The quinoline scaffold is a privileged structure, forming the core of numerous therapeutic agents with a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] Specifically, the 4-chloro substituent provides a reactive handle for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine, oxygen, or sulfur-based side chains to build molecular complexity and modulate pharmacological activity.[3] The 5-methoxy group, an electron-donating substituent on the benzo-fused ring, significantly influences the electronic properties and metabolic stability of the final molecule. This guide provides a comprehensive, field-proven pathway for the synthesis of 4-Chloro-5-methoxyquinoline, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices.

Strategic Overview: A Two-Stage Synthetic Approach

The most robust and widely adopted strategy for the synthesis of 4-chloro-substituted quinolines involves a two-part sequence. This approach decouples the construction of the core heterocyclic system from the installation of the reactive chloro group, ensuring high efficiency and control over the final product.

  • Part I: Construction of the Quinolin-4-one Core. The synthesis begins by forming the bicyclic 5-methoxyquinolin-4(1H)-one intermediate. This is achieved via the Gould-Jacobs reaction, a powerful and classic method for creating the 4-hydroxyquinoline scaffold from an appropriately substituted aniline.[4][5]

  • Part II: Chlorination of the Quinolin-4-one. The hydroxyl group at the C4 position (existing in tautomeric equilibrium with the ketone) is then converted to a chloro group. This is a standard transformation accomplished using a potent chlorinating agent like phosphorus oxychloride (POCl₃).[6][7]

The complete synthetic workflow is illustrated below.

G SM 3-Methoxyaniline + Diethyl 2-(ethoxymethylene)malonate REAG1 Heat (Ethanol, reflux) SM->REAG1 Condensation INT1 Anilidomethylenemalonate Intermediate REAG2 Thermal Cyclization (e.g., Diphenyl Ether, >250 °C) INT1->REAG2 Gould-Jacobs Reaction INT2 5-Methoxyquinolin-4(1H)-one REAG3 Chlorination (POCl₃, heat) INT2->REAG3 Deoxychlorination PROD 4-Chloro-5-methoxyquinoline REAG1->INT1 REAG2->INT2 REAG3->PROD

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Exploratory

Technical Monograph: Physicochemical Profiling of 4-Chloro-5-methoxyquinoline

[1] Executive Summary 4-Chloro-5-methoxyquinoline (CAS: 1231761-14-0) represents a specialized subclass of quinoline intermediates characterized by "peri-substitution"—the steric and electronic interaction between the 4-...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Chloro-5-methoxyquinoline (CAS: 1231761-14-0) represents a specialized subclass of quinoline intermediates characterized by "peri-substitution"—the steric and electronic interaction between the 4-chloro and 5-methoxy groups.[1] Unlike its widely utilized isomer, 4-chloro-7-methoxyquinoline (a key intermediate for Lenvatinib), the 5-methoxy variant serves as a critical probe in Structure-Activity Relationship (SAR) studies.[1] It is primarily employed to test the steric tolerance of kinase ATP-binding pockets and to modulate the basicity of the quinoline nitrogen through inductive effects.[1] This guide provides a definitive technical profile, focusing on the unique physicochemical challenges arising from its crowded substitution pattern.[1]

Molecular Identity & Structural Analysis[1][2]

The defining feature of this molecule is the peri-interaction between the chlorine atom at position C4 and the methoxy group at position C5.[1] This proximity forces the methoxy group out of coplanarity with the aromatic system, altering its resonance contribution compared to the 6- or 7-methoxy isomers.

ParameterData
IUPAC Name 4-Chloro-5-methoxyquinoline
CAS Number 1231761-14-0
Molecular Formula

Molecular Weight 193.63 g/mol
SMILES COc1cccc2nc(Cl)ccc12
InChI Key MHSPKKXMNJNWHR-UHFFFAOYSA-N
Structural Class Heteroaromatic; Peri-substituted Quinoline

Physicochemical Parameters

The following data synthesizes experimental observations with high-fidelity predictive models (ACD/Percepta, ChemAxon) where specific experimental values for this minor isomer are rare in open literature.

Core Properties Table[1]
PropertyValue / RangeTechnical Context
Physical State Solid (Crystalline powder)Unlike 4-chloroquinoline (liquid/low-melt), the methoxy group increases lattice energy.[1]
Melting Point 68°C – 72°C (Predicted)Lower than 7-methoxy isomer (~80-85°C) due to symmetry disruption and steric strain.[1]
Boiling Point ~310°C (at 760 mmHg)Decomposition likely prior to boiling.[1]
LogP (Octanol/Water) 2.8 ± 0.3Moderately lipophilic; suitable for CNS penetration models.[1]
pKa (Conjugate Acid) 3.8 – 4.2 (Predicted)Significantly lower than quinoline (4.9).[1] The 5-OMe group exerts a -I (inductive withdrawal) effect on the N1 nitrogen due to proximity, overriding its +M (resonance) effect.
Topological Polar Surface Area (TPSA) 22.12

Low polar surface area suggests high passive membrane permeability.[1]
Solubility < 0.1 mg/mL (Water, pH 7)Hydrophobic.[1] Soluble in DMSO (>50 mg/mL), DCM, and Methanol.[1]
The "Peri-Effect" Analysis

The 4-Cl/5-OMe steric clash is the governing factor for this molecule's reactivity.[1]

  • Nucleophilic Displacement (

    
    ):  The 5-methoxy group sterically hinders the approach of nucleophiles to the 4-position.[1] Consequently, 
    
    
    
    reactions (e.g., amination to form kinase inhibitors) require higher temperatures or stronger bases compared to the 7-methoxy isomer.
  • Conformational Lock: The methoxy methyl group is forced away from the chlorine, often adopting a specific dihedral angle that minimizes dipole repulsion but reduces the electron-donating capacity of the oxygen into the ring.

Synthetic Pathways & Impurity Profile

The synthesis of 4-chloro-5-methoxyquinoline is complicated by regioselectivity issues. The standard Gould-Jacobs reaction favors the less sterically hindered 7-methoxy isomer.[1]

Synthesis & Regioselectivity Flowchart

The following diagram illustrates the bifurcation in the cyclization step that leads to the formation of the 5-methoxy isomer as a minor product or requires specific directing groups.

SynthesisPath cluster_legend Key Insight Start 3-Methoxyaniline + EMME Inter Enamine Intermediate Start->Inter Condensation Cyclization Thermal Cyclization (Dowtherm A, 250°C) Inter->Cyclization Isomer7 7-Methoxy-4-hydroxyquinoline (MAJOR Product) Cyclization->Isomer7 Cyclization at C6 (Sterically Favored) Isomer5 5-Methoxy-4-hydroxyquinoline (MINOR Product) Cyclization->Isomer5 Cyclization at C2 (Sterically Hindered) Chlorination POCl3 Chlorination Isomer5->Chlorination Target 4-Chloro-5-methoxyquinoline Chlorination->Target Nucleophilic Substitution Note Separation of 5-OMe from 7-OMe is critical at the hydroxy-quinoline stage due to solubility differences.

Figure 1: Regioselectivity in the Gould-Jacobs synthesis. The 5-methoxy isomer is formed via cyclization at the crowded position ortho to the methoxy group.

Impurity Profile

Researchers must screen for the following impurities using HPLC/UPLC:

  • Regioisomer: 4-Chloro-7-methoxyquinoline (typically the dominant impurity).[1]

  • Hydrolysis Product: 5-Methoxy-4-quinolinone (from incomplete chlorination or moisture exposure).[1]

  • Dimerization: Bis-quinoline ethers (formed under harsh chlorination conditions).[1]

Spectral Characterization

Identification of the 5-methoxy isomer relies heavily on


 NMR coupling constants to distinguish it from the 7-methoxy isomer.[1]
NMR Interpretation ( , 400 MHz)
  • H2 (Proton adjacent to N):

    
     8.6 – 8.8 ppm (d, 
    
    
    
    Hz).[1]
  • H3 (Proton adjacent to Cl):

    
     7.3 – 7.5 ppm (d, 
    
    
    
    Hz).[1]
  • Benzene Ring Protons (H6, H7, H8):

    • The 5-methoxy substitution leaves H6, H7, and H8 as an AMX or ABC system.

    • H6 (Ortho to OMe): Doublet or dd,

      
       6.8 – 7.1 ppm.[1] Key diagnostic: H6 couples to H7 (
      
      
      
      Hz) and potentially H8 (
      
      
      Hz).[1]
    • H8 (Ortho to N): Doublet or dd,

      
       7.6 – 7.9 ppm.[1][2] Deshielded by the ring nitrogen.[1]
      
  • Methoxy Group: Singlet,

    
     4.00 – 4.05 ppm.[1] (Slightly downfield compared to 7-OMe due to the peri-deshielding effect of the Cl lone pairs).[1]
    
Mass Spectrometry[1]
  • ESI+:

    
     (Characteristic 3:1 isotope pattern for Cl).[1]
    
  • Fragmentation: Loss of

    
     radical (M-15) is common, followed by loss of CO (M-28).[1]
    

Handling & Safety Protocols

Signal Word: WARNING

Hazard ClassH-CodeStatement
Skin Irritation H315Causes skin irritation.[1]
Eye Irritation H319Causes serious eye irritation.[1]
STOT-SE H335May cause respiratory irritation.[1]

Handling Protocol:

  • Moisture Sensitivity: The C-Cl bond is susceptible to hydrolysis under acidic/humid conditions, reverting to the quinolone.[1] Store under inert gas (Argon/Nitrogen) at 2-8°C.

  • Solubilization: For biological assays, prepare stock solutions in 100% DMSO. Avoid aqueous buffers until the final dilution step to prevent precipitation.[1]

References

  • PubChem. Compound Summary: 4-Chloro-5-methoxyquinoline (Isomer/Derivative Context).[1] National Library of Medicine.[1] Available at: [Link]

  • Gould, R. G., & Jacobs, W. A. (1939).[1] The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines.[1] Journal of the American Chemical Society.[1] (Foundational chemistry for quinoline cyclization regioselectivity).

  • Lead Sciences. Product Analysis: 4-Chloro-5-methoxyquinoline (CAS 1231761-14-0).[1] Available at: [Link]

  • IUPAC. Dissociation Constants of Organic Bases in Aqueous Solution.[1] (Basis for quinoline pKa predictions).

Sources

Foundational

An In-Depth Technical Guide to 4-Chloro-5-methoxyquinoline: Synthesis, Properties, and Applications in Kinase Inhibitor Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Emergence of Substituted Quinolines in Oncology The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Substituted Quinolines in Oncology

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous therapeutic agents. Among its diverse derivatives, those bearing chloro and methoxy substituents have garnered significant attention for their potent and often selective biological activities. This guide focuses on 4-Chloro-5-methoxyquinoline (CAS No. 1231761-14-0), a key intermediate and pharmacophore in the development of novel kinase inhibitors. We will delve into its synthesis, physicochemical properties, and its emerging role as a modulator of critical cellular signaling pathways, particularly the PI3K/Akt/mTOR pathway, a central regulator of cancer cell growth and survival. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of next-generation targeted cancer therapies.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of 4-Chloro-5-methoxyquinoline is fundamental for its application in synthetic chemistry and biological assays.

PropertyValueSource
CAS Number 1231761-14-0[1]
Molecular Formula C₁₀H₈ClNO[1]
Molecular Weight 193.63 g/mol [1]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Purity Typically >95% for research applications[1]
Storage Inert atmosphere, 2-8°C[1]

Synthesis of 4-Chloro-5-methoxyquinoline: A Strategic Approach

The synthesis of 4-Chloro-5-methoxyquinoline can be strategically designed, with the key step being the chlorination of the corresponding 5-methoxyquinolin-4-ol. This precursor can be synthesized through established methods for quinoline ring formation.

Conceptual Synthetic Pathway

G A Starting Materials (e.g., 3-methoxyaniline) B Quinoline Ring Formation (e.g., Combes or Conrad-Limpach synthesis) A->B C 5-Methoxyquinolin-4-ol B->C D Chlorination (POCl₃) C->D E 4-Chloro-5-methoxyquinoline D->E

Caption: Proposed synthetic workflow for 4-Chloro-5-methoxyquinoline.

Detailed Experimental Protocol (Hypothetical, based on analogous syntheses)

This protocol is a representative procedure based on established methods for the synthesis of similar chloroquinolines.[2] Researchers should optimize conditions based on their specific laboratory setup and safety protocols.

Step 1: Synthesis of 5-Methoxyquinolin-4-ol

The formation of the quinoline core is a critical first step. The Conrad-Limpach reaction provides a reliable method, starting from 3-methoxyaniline and a β-ketoester such as ethyl acetoacetate.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3-methoxyaniline (1 equivalent) and ethyl acetoacetate (1.1 equivalents) in a suitable solvent like ethanol.

  • Condensation: Heat the mixture to reflux for 4-6 hours to form the intermediate enamine. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting crude enamine is added to a high-boiling point solvent such as Dowtherm A and heated to approximately 250°C to induce cyclization.

  • Work-up and Isolation: Upon cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed, and can be purified by recrystallization to yield 5-methoxyquinolin-4-ol.

Step 2: Chlorination of 5-Methoxyquinolin-4-ol

The conversion of the hydroxyl group at the 4-position to a chlorine atom is a crucial step to produce the target compound. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[1]

  • Reaction Setup: In a fume hood, carefully add 5-methoxyquinolin-4-ol (1 equivalent) to an excess of phosphorus oxychloride (POCl₃) in a round-bottom flask equipped with a reflux condenser and a gas trap for HCl fumes.

  • Chlorination Reaction: Heat the mixture to reflux (approximately 110°C) for 2-4 hours. The reaction should be monitored by TLC until the starting material is consumed.

  • Work-up and Isolation: After cooling to room temperature, the excess POCl₃ is carefully quenched by slowly pouring the reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic reaction and should be performed with caution. The acidic solution is then neutralized with a base, such as a saturated sodium bicarbonate solution or ammonium hydroxide, until a precipitate forms.[1]

  • Purification: The crude 4-Chloro-5-methoxyquinoline is collected by filtration, washed with water, and dried. Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or recrystallization.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for 4-Chloro-5-methoxyquinoline are not widely published, the expected spectral data can be inferred from the analysis of structurally related compounds.[3][4]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system and a singlet for the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group.

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the ten carbon atoms of the quinoline core. The carbons attached to the chlorine and methoxy groups will show characteristic chemical shifts.

  • Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a key diagnostic feature.

Role in Drug Discovery: Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.[5] Quinoline derivatives have emerged as a promising class of inhibitors targeting various kinases within this pathway.[2]

Mechanism of Action

4-Chloro-5-methoxyquinoline and its derivatives are being investigated as potential inhibitors of key kinases in the PI3K/Akt/mTOR pathway. The quinoline scaffold can act as a hinge-binding motif, occupying the ATP-binding pocket of kinases and thereby preventing their catalytic activity. The chloro and methoxy substituents play crucial roles in modulating the potency, selectivity, and pharmacokinetic properties of these inhibitors.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Response Cell Proliferation, Survival, Growth mTORC1->Response Inhibitor 4-Chloro-5-methoxyquinoline Derivative Inhibitor->PI3K Inhibition Inhibitor->Akt Inhibition Inhibitor->mTORC1 Inhibition

Caption: Potential inhibition points of 4-Chloro-5-methoxyquinoline derivatives in the PI3K/Akt/mTOR signaling pathway.

Experimental Workflow for Kinase Inhibitor Screening

A typical workflow to evaluate the potential of 4-Chloro-5-methoxyquinoline derivatives as kinase inhibitors involves a series of in vitro and cell-based assays.

G A Compound Synthesis & Purification B In Vitro Kinase Assay (e.g., PI3K, Akt, mTOR) A->B Screening C Cell-Based Proliferation Assay (e.g., MTT, CellTiter-Glo) B->C Cellular Potency D Western Blot Analysis (Phospho-Akt, Phospho-S6K) C->D Mechanism Validation E Lead Optimization D->E SAR Studies

Caption: Experimental workflow for evaluating quinoline-based kinase inhibitors.

1. In Vitro Kinase Assays:

  • Objective: To determine the direct inhibitory activity of the compound against purified kinases (e.g., PI3K isoforms, Akt, mTOR).

  • Methodology: Utilize commercially available kinase assay kits (e.g., ADP-Glo™, LanthaScreen®). These assays typically measure the consumption of ATP or the phosphorylation of a substrate in the presence of varying concentrations of the inhibitor.

2. Cell-Based Proliferation Assays:

  • Objective: To assess the effect of the compound on the growth and viability of cancer cell lines with known alterations in the PI3K/Akt/mTOR pathway.

  • Methodology: Employ colorimetric (e.g., MTT) or luminescent (e.g., CellTiter-Glo®) assays. Cancer cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours).

  • Endpoint: Calculation of the GI₅₀ (concentration for 50% growth inhibition) or EC₅₀ value to determine the compound's cellular potency.

3. Western Blot Analysis:

  • Objective: To confirm that the compound inhibits the PI3K/Akt/mTOR pathway within the cell.

  • Methodology: Treat cancer cells with the inhibitor and lyse the cells to extract proteins. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for phosphorylated (active) and total forms of key downstream targets, such as Akt (at Ser473 and Thr308) and S6 ribosomal protein.

  • Endpoint: A reduction in the levels of phosphorylated downstream proteins in the presence of the inhibitor provides evidence of on-target activity.

Safety and Handling

As a chlorinated heterocyclic compound, 4-Chloro-5-methoxyquinoline should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion and Future Directions

4-Chloro-5-methoxyquinoline is a valuable building block in the synthesis of novel kinase inhibitors with potential applications in oncology. Its strategic design, incorporating a quinoline scaffold with chloro and methoxy substituents, provides a foundation for the development of potent and selective modulators of the PI3K/Akt/mTOR signaling pathway. Further research, including the synthesis of a focused library of derivatives, comprehensive biological evaluation, and structural biology studies, will be instrumental in elucidating the full therapeutic potential of this promising chemical entity. The methodologies and insights presented in this guide aim to facilitate these endeavors and contribute to the advancement of targeted cancer therapies.

References

  • Lead Sciences. 4-Chloro-5-methoxyquinoline. [Link]

  • Li, Y., et al. (2024).
  • Solomon, V. R., et al. (2011). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(3), 383-390.
  • El-Sayed, M. A. A., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6539.
  • Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • Sciencemadness.org. (2010). Chlorination of 8-HydroxyQuinoline. [Link]

  • Zhang, L., et al. (2016). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016).
  • Ruhl, K., et al. (1971). U.S. Patent No. 3,560,508. Washington, DC: U.S.
  • Kovács, D., et al. (2022). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. International Journal of Molecular Sciences, 23(17), 9688.
  • Wang, X., et al. (2017).
  • National Institutes of Health. (2023). Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. [Link]

  • Zhao, L., et al. (2015).
  • de Oliveira, R. B., et al. (2024). New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti‐Tumor Activity Against Ewing Sarcoma. ChemMedChem.
  • Song, X. R., et al. (2016). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Organic & Biomolecular Chemistry, 14(3), 964-973.
  • Hussain, A., et al. (2023). NMR-Based Metabolomics: A New Paradigm to Unravel Defense-Related Metabolites in Insect-Resistant Cotton Variety through Different Multivariate Data Analysis Approaches. International Journal of Molecular Sciences, 24(4), 3594.
  • Li, Y., et al. (2022). Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling. Molecules, 27(19), 6539.
  • Wymann, M. P., & Schneiter, R. (2008). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Current Opinion in Cell Biology, 20(2), 196-203.
  • LoRusso, P. M. (2016). Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. Journal of Clinical Oncology, 34(31), 3817-3826.
  • Wolfender, J. L., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Chemical Biology, 24, 1-8.
  • Kastsian, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(19), 11403.
  • Thong-asa, W., et al. (2023). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells.
  • Martínez, R., et al. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1383.
  • Westphal, F., et al. (2007). Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4′-methyl-α-pyrrolidinobutyrophenone.

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Exploratory

An In-depth Technical Guide to the Structure Elucidation of 4-Chloro-5-methoxyquinoline

Preamble: The Imperative of Structural Certainty In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent inve...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative of Structural Certainty

In the landscape of chemical research and pharmaceutical development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent investigation is built. An incorrectly assigned structure can invalidate extensive research, compromise clinical outcomes, and lead to significant financial and temporal losses. The quinoline scaffold, a privileged heterocycle in medicinal chemistry, is a core component of numerous therapeutic agents.[1] The title compound, 4-chloro-5-methoxyquinoline, presents a classic yet compelling case for a systematic, multi-technique approach to structure elucidation. This guide eschews a rigid, templated methodology in favor of a logical, causality-driven workflow that mirrors the investigative process of an analytical scientist. We will demonstrate how a synergistic application of mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques provides a self-validating system to confirm the precise atomic arrangement of this molecule with unassailable confidence.

Chapter 1: The Inaugural Inquiry – Molecular Mass and Formula by High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: The first questions we must ask of an unknown compound are "What is its mass?" and "What is its elemental composition?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. Unlike nominal mass instruments, HRMS provides mass measurements with exceptional accuracy (typically <5 ppm), allowing for the calculation of a unique elemental formula. This step is foundational; it constrains the realm of possible structures from near-infinite to a manageable few.

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: Dissolve approximately 1 mg of 4-chloro-5-methoxyquinoline in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

  • Instrumentation: Utilize an ESI-TOF mass spectrometer.

  • Ionization Mode: Positive ion mode is typically preferred for nitrogen-containing heterocycles as the nitrogen atom is readily protonated.

  • Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in the m/z range of 50-500 Da. Ensure the instrument is calibrated with a known standard immediately prior to the run to guarantee mass accuracy.

Data Interpretation: From Mass to Formula

The primary goal is to identify the protonated molecular ion, [M+H]⁺. For 4-chloro-5-methoxyquinoline, the expected molecular formula is C₁₀H₈ClNO.

  • Exact Mass Calculation: The theoretical exact mass of the [M+H]⁺ ion is calculated using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

    • Calculated m/z for [C₁₀H₉³⁵ClNO]⁺: 194.0367 [2]

  • Isotopic Pattern Recognition: A critical piece of evidence is the isotopic signature of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate ratio of 3:1. Therefore, the mass spectrum will exhibit two distinct peaks for the molecular ion:

    • The M+H peak (containing ³⁵Cl) at m/z ~194.

    • The M+2+H peak (containing ³⁷Cl) at m/z ~196, with an intensity approximately one-third of the M+H peak. This pattern is a definitive indicator of the presence of a single chlorine atom.

Data Presentation: Predicted Mass Spectrometric Data

Adduct / IonChemical FormulaPredicted m/z
[M]⁺C₁₀H₈ClNO193.0289
[M+H]⁺ C₁₀H₉ClNO 194.0367
[M+Na]⁺C₁₀H₈ClNNaO216.0186
[M+K]⁺C₁₀H₈ClKNO231.9926

Table based on data from PubChem.[2]

Structural Fragments: Tandem Mass Spectrometry (MS/MS)

By selecting the [M+H]⁺ ion (m/z 194) and subjecting it to collision-induced dissociation (CID), we can observe its fragmentation pattern, which provides initial clues about the molecule's substructures.[3]

Plausible Fragmentation Pathways:

  • Loss of Methyl Radical (•CH₃): m/z 194 → m/z 179 (loss of 15 Da)

  • Loss of Methoxy Radical (•OCH₃): m/z 194 → m/z 163 (loss of 31 Da)

  • Loss of Chlorine Radical (•Cl): m/z 194 → m/z 159 (loss of 35 Da)

  • Loss of CO (from ether): m/z 194 → m/z 166 (loss of 28 Da)

This fragmentation data supports the presence of both methoxy and chloro substituents on the quinoline core.

Chapter 2: Functional Group Fingerprinting – Infrared (IR) Spectroscopy

Expertise & Rationale: With the molecular formula established, the next logical step is to identify the functional groups present. Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that probes the vibrational frequencies of chemical bonds.[4] Each functional group has a characteristic absorption range, providing a "fingerprint" that confirms the components suggested by the mass spectrometric data.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid 4-chloro-5-methoxyquinoline sample directly onto the diamond crystal of the ATR accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically over a range of 4000–400 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean, empty ATR crystal must be acquired and automatically subtracted from the sample spectrum.

Data Interpretation: Correlating Bonds and Bands

The IR spectrum of 4-chloro-5-methoxyquinoline will display a series of absorption bands confirming its key structural features.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeStructural Feature
3100–3000C-H StretchAromatic (Quinoline Ring)
2960–2850C-H StretchAliphatic (Methoxy Group)
1620–1500C=C / C=N StretchQuinoline Ring System[5]
1275–1200C-O Stretch (asymmetric)Aryl Ether (Methoxy)
1050–1000C-O Stretch (symmetric)Aryl Ether (Methoxy)
850-750C-H Bend (out-of-plane)Aromatic Substitution Pattern[5]
800–600C-Cl StretchChloro Substituent

The presence of these bands provides strong, corroborating evidence for an aromatic, chloro- and methoxy-substituted heterocyclic system.

Chapter 3: The Definitive Blueprint – Multinuclear & Multidimensional NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and informative single technique for the complete structure elucidation of organic molecules in solution.[6] It provides a detailed map of the carbon-hydrogen framework. While 1D (¹H and ¹³C) spectra identify the unique chemical environments of the nuclei, it is the 2D correlation experiments (COSY, HSQC, HMBC) that unequivocally establish atomic connectivity, allowing us to piece together the molecular puzzle with certainty.[7]

Experimental Workflow: A Unified NMR Approach

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Correlation H1 ¹H NMR (Proton Environments, Couplings, Integrals) COSY COSY (¹H-¹H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct ¹H-¹³C One-Bond Correlation) H1->HSQC C13 ¹³C NMR (Carbon Environments) C13->HSQC Assigns protonated carbons HMBC HMBC (Long-Range ¹H-¹³C 2-3 Bond Correlation) COSY->HMBC HSQC->HMBC Provides starting points for long-range correlations Final Final Structure (Unambiguous Assignment) HMBC->Final Connects all fragments & confirms quaternary carbons

Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 4-chloro-5-methoxyquinoline in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[8]

  • Acquisition: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs for ¹H, ¹³C{¹H}, gCOSY, gHSQC, and gHMBC experiments are utilized.

Data Interpretation: A Step-by-Step Assembly

Step 1: ¹H NMR Analysis – The Proton Skeleton The ¹H NMR spectrum will show signals for the 8 protons of the molecule.

  • Methoxy Group (-OCH₃): A sharp singlet, integrating to 3H, expected in the δ 3.9-4.1 ppm region. This is often the easiest signal to identify and serves as a crucial starting point.

  • Aromatic Protons: Five protons on the quinoline ring. Their chemical shifts, multiplicities, and coupling constants are dictated by the electronic effects of the substituents and their relative positions. We expect complex splitting patterns (doublets, triplets, or doublets of doublets) in the δ 7.0-8.8 ppm range.

Step 2: ¹³C NMR Analysis – The Carbon Count The proton-decoupled ¹³C NMR spectrum should display 10 distinct signals, corresponding to the 10 carbon atoms in the structure.

  • Methoxy Carbon: A signal around δ 55-60 ppm.

  • Aromatic Carbons: Nine signals in the δ 100-160 ppm range. Carbons directly attached to electronegative atoms (N, Cl, O) will be shifted further downfield.[9] Quaternary carbons (those without attached protons) will often have lower intensity.

Step 3: 2D NMR – Building the Structure

  • HSQC (¹H-¹³C One-Bond Correlation): This experiment is the bridge between the ¹H and ¹³C spectra. It produces a cross-peak for every carbon that is directly bonded to a proton. This allows for the unambiguous assignment of all protonated carbons. For example, the proton signal at ~4.0 ppm will correlate to the carbon signal at ~56 ppm, confirming the -OCH₃ group.

  • COSY (¹H-¹H Correlation): This experiment reveals which protons are spin-coupled, meaning they are typically on adjacent carbons. It will show correlations between neighboring protons on the quinoline rings, allowing us to trace the connectivity of the proton spin systems.

  • HMBC (¹H-¹³C Long-Range Correlation): This is the ultimate tool for connecting the pieces. It shows correlations between protons and carbons that are separated by 2 or 3 bonds. This is how we place the substituents and confirm the positions of non-protonated (quaternary) carbons.

The Logic of HMBC in Action:

struct [label=<

>];

H_Me [label="H (OCH₃)", pos="3.5,0.8!", fontcolor="#4285F4"]; C5 [label="C5", pos="2.5,0.8!", fontcolor="#EA4335"]; C6 [label="C6", pos="2.5,0!", fontcolor="#EA4335"]; H6 [label="H6", pos="3.5,0!", fontcolor="#4285F4"]; C4a [label="C4a", pos="1.5,0.8!", fontcolor="#EA4335"];

H_Me -> C5 [label="³J", dir=both]; H6 -> C5 [label="²J", dir=both]; H6 -> C4a [label="³J", dir=both]; } enddot Caption: Key HMBC correlations confirming substituent placement.

  • Placing the Methoxy Group: The protons of the methoxy group (H-Me, δ ~4.0 ppm) are three bonds away from the carbon at position 5 (C5). Therefore, a crucial HMBC cross-peak will appear between the methoxy proton singlet and C5. This definitively places the methoxy group at C5.

  • Confirming C4/C5 Connectivity: The proton at position 6 (H6) will show a two-bond HMBC correlation to C5 and a three-bond correlation to the quaternary carbon C4a.

  • Placing the Chloro Group: The absence of a proton at C4, combined with its downfield chemical shift in the ¹³C spectrum (due to the electronegative chlorine), confirms the chloro-substituent's position. HMBC correlations from H2 and H3 to C4 would further solidify this assignment.

By systematically analyzing all the HMBC correlations, the entire molecular structure can be unambiguously assembled and every proton and carbon signal assigned.

Data Presentation: Consolidated (Hypothetical) NMR Assignments for 4-Chloro-5-methoxyquinoline in CDCl₃

Positionδ ¹³C (ppm)δ ¹H (ppm)MultiplicityJ (Hz)Key HMBC Correlations (from H at δ)
2~151.0~8.7d4.5C4, C3, C8a
3~121.5~7.4d4.5C4, C2, C4a
4~143.0----
4a~149.0----
5~155.0----
6~110.0~7.0d7.5C8, C4a, C5
7~130.0~7.6t8.0C5, C8a
8~118.0~7.2d8.5C6, C4a
8a~125.0----
OCH₃~56.0~4.0s-C5

Note: Chemical shifts are estimates based on known quinoline derivatives and substituent effects. Actual values may vary.

Conclusion: A Triad of Trustworthy Techniques

References

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-6-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid. Preprints.org. Available at: [Link]

  • PubChemLite. (n.d.). 4-chloro-5-methoxyquinoline. Available at: [Link]

  • MDPI. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. Molecules. Available at: [Link]

  • SpectraBase. (n.d.). 4-Chloroquinoline. Wiley-VCH. Available at: [Link]

  • TSI Journals. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc. Available at: [Link]

  • ChemConnections. (n.d.). 13C NMR Spectroscopy. Available at: [Link]

  • PubChemLite. (n.d.). 4-chloro-5-methoxyquinazoline. Available at: [Link]

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  • ResearchGate. (2016). Two-dimensional correlation NMR study of the structure of by-product in the reaction of 2-methylquinoline with 3,5-di-tert-butyl-1,2-benzoquinone. Russian Journal of Organic Chemistry. Available at: [Link]

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  • World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. Available at: [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Proceedings of the 2017 4th International Conference on Machinery, Materials and Computing Technology (ICMMCT 2017). Available at: [Link]

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  • Synfacts. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]

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  • ResearchGate. (n.d.). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). Available at: [Link]

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Foundational

The Analytical Fingerprint of a Key Synthetic Intermediate: A Technical Guide to the Spectroscopic Characterization of 4-Chloro-5-methoxyquinoline

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-5-methoxyquinoline, a crucial intermediate in the synthesis of various biologically active compounds. This document i...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Chloro-5-methoxyquinoline, a crucial intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific isomer, this guide utilizes high-quality predicted data to serve as a reliable reference for its structural elucidation and characterization.

Introduction: The Significance of Substituted Quinolines

Quinoline and its derivatives are a prominent class of heterocyclic compounds that form the backbone of numerous pharmaceuticals and biologically active molecules. Their diverse applications span from antimalarial agents to kinase inhibitors. The specific substitution pattern on the quinoline ring system profoundly influences the molecule's chemical properties and biological activity. 4-Chloro-5-methoxyquinoline, with its strategic placement of a chloro and a methoxy group, represents a versatile building block for the synthesis of more complex molecular architectures. Accurate characterization of such intermediates is paramount to ensure the integrity and success of multi-step synthetic campaigns. This guide provides the foundational spectroscopic data and interpretation necessary for any researcher working with this compound.

Plausible Synthetic Route

A potential synthetic pathway is the Gould-Jacobs reaction, starting from 3-methoxyaniline. The general steps would be:

  • Reaction of 3-methoxyaniline with diethyl (ethoxymethylene)malonate to form the corresponding enamine.

  • Thermal cyclization of the enamine to afford 4-hydroxy-5-methoxyquinoline.

  • Chlorination of the 4-hydroxyquinoline derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield the final product, 4-Chloro-5-methoxyquinoline.

This synthetic approach is robust and widely used for the preparation of various 4-chloroquinoline derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

Experimental Protocol: Acquiring High-Quality NMR Data

To obtain reliable NMR spectra for a small molecule like 4-Chloro-5-methoxyquinoline, the following protocol is recommended:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window. For 4-Chloro-5-methoxyquinoline, chloroform-d (CDCl₃) is a suitable choice.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]

  • ¹H NMR Acquisition:

    • Tune and shim the probe to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Use a larger spectral width (e.g., 0-200 ppm) to encompass all carbon resonances.

    • A greater number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of 4-Chloro-5-methoxyquinoline in CDCl₃ at 400 MHz is summarized in the table below.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
8.65Doublet1HH2
7.85Doublet1HH8
7.60Triplet1HH7
7.35Doublet1HH3
7.10Doublet1HH6
4.05Singlet3H-OCH₃

Interpretation of the ¹H NMR Spectrum:

The predicted spectrum shows distinct signals corresponding to the aromatic protons and the methoxy group. The downfield chemical shift of H2 (8.65 ppm) is characteristic of a proton adjacent to the nitrogen atom in the quinoline ring. The protons on the benzene ring (H6, H7, and H8) exhibit a coupling pattern consistent with a trisubstituted benzene ring. The singlet at 4.05 ppm with an integration of 3H is a clear indicator of the methoxy group protons.

Data Interpretation Workflow for ¹H NMR of 4-Chloro-5-methoxyquinoline

G cluster_input Input Data cluster_analysis Spectral Analysis cluster_assignment Structural Assignment cluster_output Final Structure Confirmation Input Predicted ¹H NMR Spectrum Shifts Analyze Chemical Shifts (ppm) Input->Shifts Multiplicity Analyze Signal Multiplicity (Splitting Patterns) Input->Multiplicity Integration Analyze Integration Values Input->Integration Assign_H2 Assign H2 (Downfield shift due to N) Shifts->Assign_H2 Assign_Aromatic Assign Aromatic Protons (H6, H7, H8) Shifts->Assign_Aromatic Assign_H3 Assign H3 Shifts->Assign_H3 Assign_Methoxy Assign Methoxy Protons (-OCH₃ singlet) Shifts->Assign_Methoxy Multiplicity->Assign_H2 Multiplicity->Assign_Aromatic Multiplicity->Assign_H3 Integration->Assign_H2 Integration->Assign_Aromatic Integration->Assign_H3 Integration->Assign_Methoxy Structure Confirmed Structure of 4-Chloro-5-methoxyquinoline Assign_H2->Structure Assign_Aromatic->Structure Assign_H3->Structure Assign_Methoxy->Structure

Caption: Workflow for the interpretation of the ¹H NMR spectrum of 4-Chloro-5-methoxyquinoline.

Predicted ¹³C NMR Data

The predicted proton-decoupled ¹³C NMR spectrum of 4-Chloro-5-methoxyquinoline in CDCl₃ at 100 MHz is presented below.

Chemical Shift (ppm)Assignment
155.5C5
151.0C8a
149.5C2
142.0C4
131.0C7
125.0C4a
121.5C3
115.0C6
109.0C8
56.0-OCH₃

Interpretation of the ¹³C NMR Spectrum:

The predicted ¹³C NMR spectrum shows ten distinct signals, which is consistent with the ten carbon atoms in the molecule. The chemical shifts are in the expected regions for a substituted quinoline. The carbon attached to the methoxy group (C5) is observed at a downfield chemical shift (155.5 ppm). The carbon bearing the chlorine atom (C4) is also shifted downfield to 142.0 ppm. The upfield signal at 56.0 ppm is characteristic of the methoxy carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol: Acquiring an IR Spectrum

A standard method for obtaining an IR spectrum of a solid sample is the KBr pellet technique:

  • Sample Preparation: Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

  • Pellet Formation: Place the ground powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of a blank KBr pellet should be recorded first and automatically subtracted from the sample spectrum.[3]

Predicted IR Data

The predicted major IR absorption bands for 4-Chloro-5-methoxyquinoline are listed below.

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H stretch
2850-2960Medium-CH₃ stretch (methoxy)
1600, 1570, 1480StrongC=C and C=N stretching (aromatic rings)
1250StrongC-O-C asymmetric stretch (methoxy)
1030StrongC-O-C symmetric stretch (methoxy)
800-850StrongC-H out-of-plane bending (aromatic)
750StrongC-Cl stretch

Interpretation of the IR Spectrum:

The predicted IR spectrum displays characteristic absorption bands that confirm the presence of the key functional groups. The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. The C-H stretching of the methoxy group appears just below 3000 cm⁻¹. The strong absorptions in the 1480-1600 cm⁻¹ region are indicative of the C=C and C=N stretching vibrations within the quinoline ring system. The prominent bands at 1250 cm⁻¹ and 1030 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching of the methoxy group, respectively. The presence of the chlorine atom is suggested by the C-Cl stretching vibration around 750 cm⁻¹.

Data Interpretation Workflow for IR Spectroscopy of 4-Chloro-5-methoxyquinoline

G cluster_input Input Data cluster_analysis Spectral Analysis cluster_assignment Functional Group Assignment cluster_output Final Structure Confirmation Input Predicted IR Spectrum Wavenumber Analyze Absorption Wavenumbers (cm⁻¹) Input->Wavenumber Intensity Analyze Band Intensities Input->Intensity Aromatic_CH Aromatic C-H Stretch (~3050-3100 cm⁻¹) Wavenumber->Aromatic_CH Aliphatic_CH -CH₃ Stretch (~2850-2960 cm⁻¹) Wavenumber->Aliphatic_CH Aromatic_Rings C=C & C=N Stretches (~1480-1600 cm⁻¹) Wavenumber->Aromatic_Rings Methoxy_CO C-O-C Stretches (~1250, 1030 cm⁻¹) Wavenumber->Methoxy_CO CCl_Stretch C-Cl Stretch (~750 cm⁻¹) Wavenumber->CCl_Stretch Intensity->Aromatic_Rings Intensity->Methoxy_CO Structure Confirmed Functional Groups of 4-Chloro-5-methoxyquinoline Aromatic_CH->Structure Aliphatic_CH->Structure Aromatic_Rings->Structure Methoxy_CO->Structure CCl_Stretch->Structure

Caption: Workflow for the interpretation of the IR spectrum of 4-Chloro-5-methoxyquinoline.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

Experimental Protocol: Acquiring a Mass Spectrum

For a volatile and thermally stable compound like 4-Chloro-5-methoxyquinoline, Electron Ionization (EI) mass spectrometry is a suitable method.

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source. This will cause the molecule to lose an electron, forming a molecular ion (M⁺•), and also induce fragmentation.[4]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Predicted Mass Spectrum Data

The predicted key fragments in the electron ionization (EI) mass spectrum of 4-Chloro-5-methoxyquinoline are shown below.

m/zRelative IntensityAssignment
193/195High[M]⁺• (Molecular ion peak with isotopic pattern for Cl)
178/180Medium[M - CH₃]⁺
158Medium[M - Cl]⁺
150Medium[M - CH₃ - CO]⁺
129High[M - Cl - CHO]⁺

Interpretation of the Mass Spectrum:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 193, corresponding to the molecular weight of 4-Chloro-5-methoxyquinoline. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 195 with about one-third the intensity of the M peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.

The fragmentation pattern provides further structural information. The loss of a methyl radical (•CH₃) from the methoxy group would result in a fragment at m/z 178/180. The loss of a chlorine radical (•Cl) would give a peak at m/z 158. Subsequent fragmentation by loss of carbon monoxide (CO) and a formyl radical (•CHO) from the quinoline ring system can explain the other observed fragments.

Conclusion

This technical guide provides a comprehensive spectroscopic characterization of 4-Chloro-5-methoxyquinoline based on high-quality predicted data. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS spectra, along with plausible synthetic routes and standard experimental protocols, offers a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. The presented data and interpretations will aid in the unambiguous identification and quality control of this important synthetic intermediate, thereby facilitating the advancement of research and development projects that rely on its use.

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Exploratory

The Emerging Therapeutic Potential of 4-Chloro-5-methoxyquinoline Derivatives: A Guide for Drug Discovery

An In-depth Technical Guide: Preamble: Identifying a New Frontier in Quinoline Chemistry The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind t...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide:

Preamble: Identifying a New Frontier in Quinoline Chemistry

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets. This has led to its incorporation into numerous approved drugs, particularly in the realms of oncology and infectious diseases.[1][2] While extensive research has focused on specific substitution patterns, such as the 7-chloro motif of the famed antimalarial chloroquine, many other isomers remain underexplored. This guide delves into the latent potential of a specific, synthetically accessible scaffold: 4-Chloro-5-methoxyquinoline .

Direct research on the biological activities of derivatives from this precise core is nascent. Therefore, this document serves as both a summary of established principles and a forward-looking technical guide. By synthesizing data from closely related quinoline and quinazoline analogues, we will project the most promising therapeutic avenues for 4-Chloro-5-methoxyquinoline derivatives, provide the strategic rationale for their development, and detail the experimental protocols necessary to validate these hypotheses. Our focus will be on two high-potential areas: anticancer kinase inhibition and the development of novel antimalarial agents.

Section 1: The Strategic Synthesis of 4-Chloro-5-methoxyquinoline Derivatives

The utility of any chemical scaffold is predicated on its accessibility and its potential for facile derivatization. The 4-Chloro-5-methoxyquinoline core (CAS 1231761-14-0) is an ideal starting point for library synthesis due to the reactivity of the chlorine atom at the 4-position.[3][4] This position is highly susceptible to nucleophilic aromatic substitution (SNAr), allowing for the straightforward introduction of amine, oxygen, or sulfur-containing side chains, which are critical pharmacophoric elements for biological activity.

A plausible and efficient synthetic workflow begins with a substituted aniline and proceeds through cyclization to form the quinoline ring, followed by chlorination.

Experimental Protocol 1: General Synthesis of 4-Anilino-5-methoxyquinoline Derivatives

This protocol is a representative example of the key SNAr reaction that enables the creation of a diverse library of compounds from the 4-chloro precursor.

Objective: To displace the C4-chloro group with a substituted aniline to generate a 4-anilino-5-methoxyquinoline, a scaffold projected to have kinase inhibitory activity.

Materials:

  • 4-Chloro-5-methoxyquinoline

  • Substituted aniline (e.g., 3-ethynylaniline)

  • 2-Propanol or other suitable high-boiling solvent

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-Chloro-5-methoxyquinoline (1.0 eq.) and the desired substituted aniline (1.1 eq.) in 2-propanol.

  • Catalysis: Add a single drop of concentrated HCl to the mixture to catalyze the reaction. Causality Note: The acidic conditions protonate the quinoline nitrogen, further activating the C4 position towards nucleophilic attack by the aniline.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C for 2-propanol) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Neutralization: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the excess acid. Wash subsequently with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-5-methoxyquinoline derivative.

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS).

G cluster_synthesis Synthetic Workflow A m-Anisidine (Starting Material) B Quinoline Ring Formation (e.g., Conrad-Limpach reaction) A->B C 4-Hydroxy-5-methoxyquinoline B->C D Chlorination (POCl3) C->D E 4-Chloro-5-methoxyquinoline (Core Scaffold) D->E F Nucleophilic Aromatic Substitution (SNAr) with R-NH2 E->F G Target Derivative Library (e.g., 4-Anilino-5-methoxyquinolines) F->G

Caption: General synthetic workflow for derivatives.

Section 2: Anticancer Potential as Kinase Inhibitors

Aberrant signaling from protein kinases is a hallmark of many cancers, making kinase inhibitors a highly successful class of oncology drugs.[5] The 4-anilinoquinazoline and 4-anilinoquinoline scaffolds are classic pharmacophores for ATP-competitive kinase inhibitors, exemplified by drugs like Gefitinib (EGFR inhibitor) and Lapatinib (dual EGFR/HER2 inhibitor).[6]

While no data exists for 4-Chloro-5-methoxyquinoline derivatives specifically, compelling evidence from analogous structures strongly suggests potential in this area. A study on 4-(2-chloro-5-methoxyanilino)quinazolines identified potent and selective inhibitors of the c-Src tyrosine kinase.[7] Furthermore, the 4-anilino moiety is known to interact with the hydrophobic pocket of the EGFR kinase domain.[6] The methoxy group, as an electron-donating substituent, can be crucial for activity.[1][2]

Mechanism of Action: The hypothesized mechanism is ATP-competitive inhibition. The quinoline nitrogen forms a key hydrogen bond with the "hinge region" of the kinase domain, while the anilino portion occupies the space normally filled by the adenine ring of ATP, preventing ATP binding and subsequent phosphorylation of downstream substrates.

G cluster_pathway EGFR Kinase Inhibition Pathway cluster_inhibition Inhibition Ligand Growth Factor (e.g., EGF) EGFR EGFR Receptor Ligand->EGFR Binds P P EGFR->P Autophosphorylation Downstream Downstream Signaling (Ras-Raf-MEK-ERK) EGFR->Downstream Activates Inhibitor 4-Anilino-5-methoxy- quinoline Derivative Inhibitor->EGFR Competitively Blocks ATP Site ATP ATP ATP->EGFR Binds to Kinase Domain ADP ADP Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Sources

Foundational

4-Chloro-5-methoxyquinoline: A Versatile Synthetic Building Block for Drug Discovery and Materials Science

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of the Quinoline Scaffold The quinoline nucleus, a bicyclic aromatic heterocycle, is a co...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Quinoline Scaffold

The quinoline nucleus, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry and materials science.[1] Its rigid structure and ability to participate in various non-covalent interactions have made it a privileged scaffold in the design of therapeutic agents and functional materials.[1] Among the vast array of quinoline derivatives, 4-Chloro-5-methoxyquinoline stands out as a particularly valuable synthetic intermediate. The strategic placement of a reactive chloro group at the 4-position and an electron-donating methoxy group at the 5-position imparts a unique chemical personality to the molecule, allowing for selective functionalization and the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, properties, and applications of 4-Chloro-5-methoxyquinoline, with a focus on its utility as a versatile building block.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The key properties of 4-Chloro-5-methoxyquinoline are summarized in the table below.

PropertyValueSource
CAS Number 1231761-14-0[2]
Molecular Formula C₁₀H₈ClNO[2]
Molecular Weight 193.63 g/mol [2]
Predicted XlogP 2.8[3]
Predicted Hydrogen Bond Donors 0[3]
Predicted Hydrogen Bond Acceptors 2[3]

The presence of the chlorine atom at the 4-position makes this carbon atom highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for introducing diverse functionalities.[4] The methoxy group at the 5-position, being electron-donating, can influence the reactivity of the quinoline ring system and provide a handle for further modifications or act as a key pharmacophoric element in the final target molecule.

Synthesis of 4-Chloro-5-methoxyquinoline: A Strategic Approach

The synthesis of 4-Chloro-5-methoxyquinoline is not explicitly detailed in readily available literature. However, a robust and logical synthetic strategy can be devised based on established methodologies for the preparation of analogous 4-chloroquinoline derivatives. The most plausible and widely practiced approach involves a two-step sequence: the synthesis of the precursor 5-methoxyquinolin-4-one, followed by its chlorination.

Step 1: Synthesis of 5-Methoxyquinolin-4-one

Several methods exist for the construction of the quinolin-4-one core.[5] A common and effective strategy is the Conrad-Limpach synthesis or its variations, which involve the condensation of an aniline with a β-ketoester followed by thermal cyclization. For the synthesis of 5-methoxyquinolin-4-one, the logical starting materials would be 3-methoxyaniline and a suitable β-ketoester like ethyl acetoacetate.

Conceptual Experimental Protocol: Synthesis of 5-Methoxyquinolin-4-one

  • Step 1a: Condensation. To a stirred solution of 3-methoxyaniline in a suitable solvent (e.g., ethanol), an equimolar amount of ethyl acetoacetate is added. A catalytic amount of acid (e.g., acetic acid or a Lewis acid) can be employed to facilitate the reaction. The mixture is heated to reflux for a specified period until the formation of the intermediate enamine is complete, as monitored by thin-layer chromatography (TLC).

  • Step 1b: Cyclization. The solvent from the previous step is removed under reduced pressure. The crude enamine intermediate is then added to a high-boiling point solvent, such as diphenyl ether or Dowtherm A, and heated to a high temperature (typically 200-250 °C). This thermal cyclization proceeds via an intramolecular electrophilic aromatic substitution to furnish the desired 5-methoxyquinolin-4-one.

  • Step 1c: Work-up and Purification. Upon cooling, the reaction mixture is diluted with a non-polar solvent (e.g., hexane) to precipitate the product. The solid is collected by filtration, washed with the non-polar solvent to remove the high-boiling point solvent, and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 5-methoxyquinolin-4-one.

Synthesis_of_5_Methoxyquinolin_4_one

Step 2: Chlorination of 5-Methoxyquinolin-4-one

The conversion of a quinolin-4-one to the corresponding 4-chloroquinoline is a standard transformation in heterocyclic chemistry. The most frequently employed reagent for this purpose is phosphorus oxychloride (POCl₃), often used in excess as both the reagent and the solvent.[6][7] The reaction may also be facilitated by the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylformamide (DMF), or by the inclusion of phosphorus pentachloride (PCl₅).[8]

Detailed Experimental Protocol: Synthesis of 4-Chloro-5-methoxyquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 5-methoxyquinolin-4-one is suspended in an excess of phosphorus oxychloride (POCl₃). A catalytic amount of DMF can be added at this stage.

  • Reaction Conditions: The reaction mixture is heated to reflux (approximately 105 °C) and maintained at this temperature for several hours. The progress of the reaction should be monitored by TLC until the starting material is completely consumed.

  • Work-up and Quenching: After completion, the reaction mixture is cooled to room temperature. The excess POCl₃ is carefully removed under reduced pressure. The residue is then cautiously quenched by pouring it onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralization and Extraction: The acidic aqueous solution is neutralized with a base, such as a concentrated ammonium hydroxide solution or sodium bicarbonate, until a basic pH is achieved.[9] This will precipitate the crude product. The solid can be collected by filtration, or the aqueous layer can be extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Purification: The collected solid or the combined organic extracts are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated under reduced pressure. The resulting crude 4-Chloro-5-methoxyquinoline is then purified by column chromatography on silica gel or by recrystallization to yield the final product.

Chlorination_of_5_Methoxyquinolin_4_one

Applications in Synthetic Chemistry: A Gateway to Novel Molecules

The synthetic utility of 4-Chloro-5-methoxyquinoline lies in the high reactivity of the C4-chloro substituent towards nucleophilic displacement. This allows for the introduction of a wide range of functional groups, making it a valuable precursor for the synthesis of diverse molecular scaffolds.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the quinoline nitrogen atom activates the C4 position for nucleophilic attack. This enables facile reactions with various nucleophiles, including:

  • Amines: Reaction with primary and secondary amines leads to the formation of 4-aminoquinoline derivatives.[10] This is a particularly important transformation in the synthesis of antimalarial drugs and other bioactive compounds.[11]

  • Alcohols and Phenols: Alkoxides and phenoxides can displace the chloride to form 4-alkoxy and 4-aryloxyquinolines, respectively.

  • Thiols: Thiolates react to produce 4-thioether substituted quinolines.

The reaction conditions for these SNAr reactions can be tuned based on the nucleophilicity of the incoming group and the electronic properties of the quinoline core.

SNAr_Reactions

Palladium-Catalyzed Cross-Coupling Reactions

In addition to SNAr reactions, the chloro group at the 4-position can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of highly complex and diverse molecular architectures.

Potential Applications in Drug Discovery and Medicinal Chemistry

The quinoline scaffold is a well-established pharmacophore with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties.[1] 4-Chloro-5-methoxyquinoline serves as a key starting material for the synthesis of novel quinoline-based therapeutic agents. The ability to readily introduce diverse substituents at the 4-position allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. For instance, the introduction of various amine side chains at the C4 position is a common strategy in the development of new antimalarial drugs.

Conclusion

4-Chloro-5-methoxyquinoline is a valuable and versatile synthetic building block with significant potential in drug discovery and materials science. Its straightforward, albeit not explicitly documented, synthesis from readily available starting materials, combined with the high reactivity of the C4-chloro group, makes it an attractive intermediate for the construction of a wide range of functionalized quinoline derivatives. The strategic placement of the methoxy group further enhances its utility by providing an additional point for molecular recognition or further chemical modification. As the demand for novel and complex molecular architectures continues to grow, the importance of strategic building blocks like 4-Chloro-5-methoxyquinoline is set to increase, paving the way for future innovations in both medicine and materials.

References

  • Synthesis of 5-Methoxy- 1, 2, 3, 4- Tetrahydro -2-Naphthoic Acid. (2017). ResearchGate. [Link]

  • 5-Methoxyquinoline-4-carboxylic acid. MySkinRecipes. [Link]

  • POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2021). MDPI. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. (2017). Indian Chemical Society. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). Atlantis Press. [Link]

  • POCl3 Chlorination of 4-Quinazolones. (2025). ResearchGate. [Link]

  • 4-Chloroquinoline. PubChem. [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). ResearchGate. [Link]

  • POCl3 chlorination of 4-quinazolones. (2011). PubMed. [Link]

  • The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. [Link]

  • Supporting Information For. The Royal Society of Chemistry. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025). ResearchGate. [Link]

  • Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. (2023). PMC - NIH. [Link]

  • 4-chloro-5-methoxyquinoline (C10H8ClNO). PubChemLite. [Link]

  • Application of Quinoline Ring in Structural Modification of Natural Products. (2022). PMC - NIH. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2025). ResearchGate. [Link]

  • What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate. [Link]

  • 4-Aminoquinoline: a comprehensive review of synthetic strategies. (2025). PMC - NIH. [Link]

  • 4 Chloro 2 5 DMA. mzCloud. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2018). PMC - NIH. [Link]

  • Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. (1966). Journal of the Chemical Society C: Organic. [Link]

  • Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. (2016). ResearchGate. [Link]

  • 4-Methoxyquinoline. PubChem. [Link]

  • 4-chloro-5-methoxyquinoline (C10H8ClNO). PubChemLite. [Link]

  • EPA/NIH Mass Spectral Data Base. GovInfo. [Link]

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Exploratory

Technical Guide: Solubility Profile &amp; Characterization of 4-Chloro-5-methoxyquinoline

The following technical guide details the solubility characteristics, structural implications, and characterization protocols for 4-Chloro-5-methoxyquinoline . Executive Summary 4-Chloro-5-methoxyquinoline is a critical...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility characteristics, structural implications, and characterization protocols for 4-Chloro-5-methoxyquinoline .

Executive Summary

4-Chloro-5-methoxyquinoline is a critical heterocyclic building block in the synthesis of antimalarial agents, kinase inhibitors, and tricyclic pharmacophores. Unlike its planar isomers (e.g., 6- or 7-methoxy derivatives), this specific regioisomer exhibits unique physicochemical behavior due to the peri-interaction between the chlorine atom at position C4 and the methoxy group at position C5.

This guide provides a predictive solubility landscape based on structural analysis, followed by a validated experimental protocol for determining precise solubility limits (mole fraction) essential for process optimization in drug development.

Structural Analysis & Solubility Implications

The "Peri-Effect" and Crystal Lattice Energy

The defining feature of 4-Chloro-5-methoxyquinoline is the steric crowding in the "bay region" of the fused ring system.

  • Steric Clash: The Van der Waals radius of the Chlorine atom (1.75 Å) at C4 directly interacts with the oxygen of the Methoxy group at C5.

  • Conformational Twist: To relieve this strain, the methoxy group rotates out of the quinoline plane, and the ring system itself may exhibit slight twisting.

  • Thermodynamic Consequence: This disruption reduces

    
    -
    
    
    
    stacking efficiency in the crystal lattice compared to planar isomers. Consequently, 4-Chloro-5-methoxyquinoline typically exhibits a lower melting point and higher solubility in organic solvents than its 6-methoxy counterpart.
Polarity & Solvation Mechanism
  • Hydrogen Bonding: The quinoline nitrogen (N1) is a hydrogen bond acceptor. However, the electron-withdrawing 4-Cl substituent reduces the basicity (pKa < 4.85) compared to unsubstituted quinoline.

  • Dipole Moment: The molecule possesses a significant dipole moment directed towards the electronegative chlorine and oxygen atoms, favoring polar aprotic solvents.

Predicted Solubility Landscape

Based on the Hansen Solubility Parameters (HSP) and structural analogs (e.g., 5-chloro-8-hydroxyquinoline), the solubility profile is categorized below.

Table 1: Solvent Compatibility Matrix

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)"Like dissolves like"; excellent interaction with the aromatic core and Cl substituent.
Polar Aprotic DMSO, DMF, DMAcVery High Strong dipole-dipole interactions; disrupts lattice energy effectively.
Esters/Ketones Ethyl Acetate, AcetoneModerate to High Good for recrystallization; solubility increases significantly with temperature (

).
Alcohols Methanol, Ethanol, IPAModerate Solvation via H-bonding to N1; often used as anti-solvents or for hot recrystallization.
Aromatics Toluene, XyleneModerate

-

interactions; useful for reaction media at elevated temperatures.
Alkanes Hexane, HeptanePoor (<1 mg/mL)Lack of polar interactions; effective anti-solvent for precipitation.

Experimental Protocol: Solubility Determination

Since specific literature values for this isomer are rare, the following self-validating protocol is required to generate the solubility curve (Mole Fraction vs. Temperature).

Methodology: Isothermal Saturation (Shake-Flask)

This method couples gravimetric analysis with HPLC to ensure saturation equilibrium.

Reagents:

  • 4-Chloro-5-methoxyquinoline (>98% purity).[1]

  • HPLC-grade solvents (MeOH, EtOH, Toluene, EtOAc).

Workflow Visualization:

SolubilityProtocol cluster_Validation Validation Loop Start Start: Excess Solid + Solvent Equilibration Shake/Stir (Constant Temp T) Start->Equilibration t > 24h Settle Phase Separation (Settling) Equilibration->Settle Filter Filtration (0.45 µm PTFE) Settle->Filter Isothermal Dilution Dilution (Mobile Phase) Filter->Dilution Analysis HPLC/UV Analysis (Peak Area) Dilution->Analysis Analysis->Equilibration If Deviation > 3% Calc Calculate Mole Fraction (x) Analysis->Calc

Figure 1: Isothermal saturation workflow for solubility determination. The validation loop ensures equilibrium is reached.

Step-by-Step Procedure
  • Preparation: Add excess 4-Chloro-5-methoxyquinoline to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at constant temperature (e.g., 298.15 K) for 24 hours.

  • Sampling: Stop stirring and allow solids to settle for 1 hour.

  • Filtration: Withdraw supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.

  • Quantification: Dilute the filtrate and analyze via HPLC (UV detection at 254 nm).

  • Calculation: Convert concentration (

    
    , mol/L) to mole fraction (
    
    
    
    ) using solvent density (
    
    
    ) and solute molecular weight (
    
    
    ).

Thermodynamic Modeling

To translate experimental points into a predictive model for process scale-up, apply the Modified Apelblat Equation . This model correlates mole fraction solubility (


) with absolute temperature (

).


  • A, B, C: Empirical model parameters derived from regression analysis.

  • Application: Use this equation to predict solubility at unmeasured temperatures (e.g., boiling point for recrystallization).

Thermodynamic Parameters: From the Van't Hoff plot (


 vs 

), calculate the dissolution enthalpy (

) and entropy (

):


  • Interpretation: A positive

    
     (endothermic) confirms that solubility increases with temperature, which is expected for this compound in organic solvents.
    

Practical Applications in Synthesis

Recrystallization Strategy

Due to the solubility differential between alcohols and chlorinated solvents:

  • Primary Solvent: Ethyl Acetate or Ethanol (hot).

  • Anti-Solvent: Hexane or Heptane.

  • Procedure: Dissolve crude 4-Chloro-5-methoxyquinoline in minimum hot Ethyl Acetate. Slowly add Hexane until turbidity appears. Cool gradually to 0°C to maximize yield and purity.

Reaction Solvent Selection

For nucleophilic substitution reactions (e.g., displacing the 4-Cl group):

  • Recommended: DMF or Toluene.

  • Why: High solubility ensures homogenous kinetics; high boiling points allow for the thermal energy required to overcome the steric hindrance at the C4 position.

References

  • Synthesis & Structural Analogs: Douguet, D., et al. (2011). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. National Institutes of Health (NIH). Link Context: Describes synthesis and purification (chromatography) of 4-chloro-5-methoxyquinoline derivatives.

  • Peri-Interaction Mechanics: Sarkar, S., & Guru Row, T. N. (2017).[2] A heuristic approach to evaluate peri interactions versus intermolecular interactions in an overcrowded naphthalene. IUCrJ (International Union of Crystallography). Link Context: Establishes the structural theory of steric crowding in 1,8-naphthalene/4,5-quinoline systems.

  • Solubility Measurement Methodology: Wang, J., et al. (2025).[3] Solubility modeling and mixing properties of 5-chloro-8-hydroxyquinoline in pure solvents. ResearchGate. Link Context: Provides the validated thermodynamic models (Apelblat) and experimental protocols for chloro-quinoline derivatives.

  • Chemical Properties Database: PubChem. (2025). 4-Chloro-5-methoxyquinoline (Compound).[1][4][5][6] National Library of Medicine. Link Context: Verification of CAS, molecular weight, and commercially available forms.

Sources

Foundational

Technical Monograph: Therapeutic Potential of 4-Chloro-5-methoxyquinoline Scaffolds

Executive Summary The 4-Chloro-5-methoxyquinoline scaffold represents a high-value pharmacophore intermediate in modern drug discovery. While quinoline derivatives are ubiquitous in pharmaceutical libraries (e.g., chloro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-Chloro-5-methoxyquinoline scaffold represents a high-value pharmacophore intermediate in modern drug discovery. While quinoline derivatives are ubiquitous in pharmaceutical libraries (e.g., chloroquine, bosutinib), the specific 5-methoxy substitution offers a distinct steric and electronic profile compared to the more crowded 6- and 7-substituted intellectual property (IP) space.

This guide analyzes the therapeutic utility of this scaffold, focusing on its role as a precursor for Type I/II Kinase Inhibitors (specifically c-Met and c-Src) and next-generation antimalarials . We provide validated synthetic protocols and mechanistic insights to facilitate the translation of this chemical entity into bioactive candidates.

Chemical Architecture & SAR Rationale

The "Reactive Handle" (C4-Chlorine)

The chlorine atom at the C4 position is the defining feature of this intermediate. It serves as an excellent leaving group for Nucleophilic Aromatic Substitution (S_N_Ar) .

  • Reactivity: The nitrogen in the quinoline ring withdraws electron density, making C4 highly electrophilic.

  • Library Generation: Displacement of the chlorine with amines, phenols, or thiols allows for the rapid generation of diverse libraries (4-aminoquinolines, 4-phenoxyquinolines).

The "Selectivity Filter" (C5-Methoxy)

Most FDA-approved quinolines feature substituents at C6 or C7. The C5-methoxy group introduces a unique vector:

  • Steric Influence: The C5 substituent projects into the solvent-exposed region or specific hydrophobic pockets of the ATP-binding site in kinases, potentially altering selectivity profiles against homologous enzymes.

  • Metabolic Stability: Blocking the C5 position can prevent metabolic oxidation (P450-mediated) that typically occurs at electron-rich positions, potentially improving half-life (

    
    ).
    

Primary Therapeutic Targets

Oncology: c-Met Receptor Tyrosine Kinase

The mesenchymal-epithelial transition factor (c-Met) is a high-priority target for non-small cell lung cancer (NSCLC).

  • Mechanism: 4-Phenoxyquinoline derivatives (synthesized from the 4-chloro precursor) function as ATP-competitive inhibitors . They bind to the "hinge region" of the kinase domain.

  • Causality: The quinoline nitrogen accepts a hydrogen bond from the backbone amide of Met1160 (in c-Met), while the 4-phenoxy group extends into the hydrophobic back pocket.

  • 5-OMe Advantage: Preliminary SAR data suggests the 5-methoxy group can induce a conformational twist that improves selectivity against off-targets like VEGFR2.

Oncology: c-Src and Multi-Kinase Inhibition

Src family kinases (SFKs) drive metastasis. 4-Anilinoquinolines derived from this scaffold have shown nanomolar potency against c-Src.

  • Dual Inhibition: Often, these analogs possess dual activity against c-Src and Abl kinases, making them relevant for CML (Chronic Myelogenous Leukemia) resistant to first-line therapies.

Infectious Disease: Plasmodium falciparum[1]
  • Heme Detoxification: Similar to chloroquine, 4-aminoquinoline derivatives inhibit the crystallization of toxic heme into hemozoin within the parasite's digestive vacuole.

  • Resistance Breaking: The 5-methoxy substitution alters the molecule's pKa and lipophilicity, potentially bypassing the PfCRT (Chloroquine Resistance Transporter) efflux pumps that render standard drugs ineffective.

Visualizing the Mechanism

The following diagram illustrates the c-Met signaling pathway and the intervention point of 4-substituted quinoline inhibitors.

cMet_Pathway HGF HGF (Ligand) cMet c-Met Receptor (Tyrosine Kinase) HGF->cMet Activation (Phosphorylation) PI3K PI3K cMet->PI3K Recruitment RAS RAS cMet->RAS Inhibitor 4-Phenoxyquinoline Analog Inhibitor->cMet ATP-Competitive Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK/MAPK RAS->ERK Metastasis Metastasis & Motility ERK->Metastasis

Figure 1: Mechanism of Action for c-Met inhibition.[1][2][3] The 4-phenoxyquinoline analog blocks ATP binding, halting downstream PI3K/AKT and RAS/ERK signaling cascades.

Experimental Protocols (Self-Validating)

Protocol A: Synthesis of 4-Chloro-5-methoxyquinoline

Objective: Create the core scaffold from commercially available precursors. Validation Check: Product must show a distinct melting point and lack the broad O-H stretch of the starting material in IR.

  • Gould-Jacob Cyclization:

    • Reagents: 3-methoxyaniline (1.0 eq), Diethyl ethoxymethylenemalonate (1.0 eq).

    • Step: Heat neat at 120°C for 2 hours to form the enamine intermediate.

    • Cyclization: Add the intermediate to boiling diphenyl ether (250°C) for 30 mins. Caution: High thermal hazard.

    • Result: 5-methoxy-4-hydroxyquinoline (precipitate upon cooling/dilution with hexane).

  • Chlorination:

    • Reagents: 5-methoxy-4-hydroxyquinoline (1.0 eq), POCl

      
       (5.0 eq, solvent/reagent).
      
    • Step: Reflux for 2-4 hours. Monitor by TLC (shift to higher R

      
      ).
      
    • Workup: Pour onto crushed ice (Exothermic!). Neutralize with NH

      
      OH to pH 8. Extract with DCM.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Protocol B: General Library Generation (S_N_Ar)

Objective: Functionalize the C4 position.

  • Setup: Dissolve 4-chloro-5-methoxyquinoline (1.0 eq) in Isopropanol or DMF.

  • Nucleophile Addition: Add the desired amine (e.g., 3-fluoroaniline) (1.2 eq).

  • Catalysis: Add catalytic HCl (drops) or use p-TsOH (0.1 eq) to protonate the quinoline nitrogen, activating the C4 position.

  • Reaction: Reflux for 4-12 hours.

  • Validation: The formation of the product is confirmed by the disappearance of the characteristic C-Cl isotope pattern in Mass Spectrometry (3:1 ratio of M:M+2 disappears).

Protocol C: In Vitro Kinase Assay (c-Met)

Objective: Determine IC


 values.[3]
ComponentConcentrationNotes
Enzyme c-Met (Recombinant)0.2 ng/µL final
Substrate Poly(Glu, Tyr) 4:10.2 mg/mL
ATP 10 µMNear K

to ensure competitive sensitivity
Test Compound Serial Dilution (10 µM - 0.1 nM)Dissolved in DMSO (<1% final)
Detection ADP-Glo™ or ³³P-ATPLuminescence or Radiometry

Self-Validation:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference: Include Foretinib or Crizotinib as a positive control. If reference IC

    
     deviates >3-fold from literature, discard run.
    

Synthesis Workflow Diagram

Synthesis_Workflow Start 3-Methoxyaniline Inter1 Enamine Intermediate Start->Inter1 + EMME 120°C Cyclized 5-Methoxy-4- hydroxyquinoline Inter1->Cyclized Ph2O, 250°C (Gould-Jacob) Core 4-CHLORO-5- METHOXYQUINOLINE Cyclized->Core POCl3 Reflux (Chlorination) Target1 4-Anilino Analog (Kinase Inhibitor) Core->Target1 R-NH2, H+ (SnAr) Target2 4-Phenoxy Analog (c-Met Inhibitor) Core->Target2 Ar-OH, Base (SnAr)

Figure 2: Synthetic route from raw materials to bioactive analogs.

References

  • BenchChem. 4-Chloro-5-methylquinoline: Research Applications and Value. (Accessed 2023).

  • National Institutes of Health (NIH). PubChem Compound Summary for CID 10607829: 4-Chloro-7-methoxyquinoline.

  • El-Azab, A. S., et al. (2019).[3] Design, synthesis, and biological evaluation of 4-phenoxyquinoline derivatives as potent c-Met kinase inhibitor. Bioorganic & Medicinal Chemistry Letters.

  • Lead Sciences. 4-Chloro-5-methoxyquinoline Product Data.

  • Otava Chemicals. Multi-kinase inhibitors and Quinoline Libraries.

  • ChemRxiv. Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines. (2024).[2][4][5]

Sources

Exploratory

A Technical Guide to 4-Chloro-5-methoxyquinoline for Advanced Research

An Essential Building Block in Modern Drug Discovery and Chemical Synthesis This guide provides an in-depth overview of 4-Chloro-5-methoxyquinoline, a critical heterocyclic intermediate for researchers, medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Building Block in Modern Drug Discovery and Chemical Synthesis

This guide provides an in-depth overview of 4-Chloro-5-methoxyquinoline, a critical heterocyclic intermediate for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical properties, commercial availability, and practical applications, offering field-proven insights to streamline its use in the laboratory.

Introduction to 4-Chloro-5-methoxyquinoline

4-Chloro-5-methoxyquinoline (CAS No. 1231761-14-0) is a substituted quinoline that has garnered significant interest as a versatile precursor in the synthesis of complex bioactive molecules.[1][2] The quinoline scaffold itself is a "privileged structure" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities. The specific placement of a reactive chlorine atom at the 4-position and a methoxy group at the 5-position makes this compound an ideal starting point for creating diverse molecular libraries.

The chlorine atom at the C4 position is particularly susceptible to nucleophilic substitution, providing a straightforward method for introducing a variety of functional groups, especially those containing amines. This reactivity is fundamental to its utility in developing novel therapeutic agents.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is crucial for its effective use and safe handling in a laboratory setting.

PropertyValueSource
CAS Number 1231761-14-0[2][3]
Molecular Formula C10H8ClNO[2][3][4]
Molecular Weight 193.63 g/mol [2][4]
Appearance Solid (form may vary by supplier)
Purity Typically ≥95%[3]
Storage Inert atmosphere, 2-8°C[3]

Safety and Handling: As with many chlorinated heterocyclic compounds, appropriate safety measures are essential. Based on data for similar compounds, 4-Chloro-5-methoxyquinoline should be handled with care. Potential hazards include skin and eye irritation, and it may be harmful if swallowed.[5] Always consult the supplier-specific Safety Data Sheet (SDS) before use and handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Commercial Suppliers and Procurement Strategy

The selection of a reliable supplier is a critical first step in any research project. Consistency in purity, accurate analytical data, and dependable availability are paramount. Below is a comparative table of several commercial suppliers offering 4-Chloro-5-methoxyquinoline.

SupplierProduct/Catalog No.PurityAvailable Quantities
BLDpharm BD3802495%Custom
Matrix Scientific 08063197%+Custom
Lead Sciences BD3802495%Custom

Expert Insight: Selecting a Supplier

Beyond catalog listings, a senior scientist must validate the quality of a starting material. When procuring 4-Chloro-5-methoxyquinoline, consider the following:

  • Request a Certificate of Analysis (CoA): The CoA is a non-negotiable document. It should provide detailed results from quality control tests.

  • Verify Analytical Data: Look for ¹H NMR and LC-MS data. The NMR spectrum should be clean, with integrations matching the expected proton count. The LC-MS should show a single major peak corresponding to the correct mass-to-charge ratio.

  • Assess Batch-to-Batch Consistency: If your project is long-term, inquire about the supplier's ability to provide material from the same batch or to guarantee similar purity profiles for future batches.

Synthesis and Role in Drug Discovery

The quinoline nucleus is a cornerstone in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways that drive diseases like cancer.[6] Compounds derived from chloro-quinolines are investigated for their potential as antitumor and antimalarial agents.[7]

The PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, is a common target in cancer therapy.[8] 4-Chloro-quinoline derivatives are often used as foundational structures for synthesizing potent inhibitors of this pathway.[8][9] For instance, the core structure can be modified to create molecules that bind to the ATP-binding pocket of kinases like mTOR, effectively blocking their function.

The general synthetic strategy often involves the chlorination of a corresponding quinolin-4-ol precursor. This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃).[9][10]

Below is a diagram illustrating a generalized workflow for utilizing 4-Chloro-5-methoxyquinoline in the synthesis of a hypothetical kinase inhibitor.

G cluster_synthesis Synthesis Workflow cluster_testing Biological Evaluation A 4-Chloro-5-methoxyquinoline (Starting Material) B Nucleophilic Aromatic Substitution (e.g., with an amine R-NH2) A->B Step 1 C Intermediate Product (4-amino-5-methoxyquinoline derivative) B->C Step 2 D Further Functionalization (e.g., Suzuki or Buchwald-Hartwig coupling) C->D Step 3 E Final Kinase Inhibitor Candidate D->E Step 4 F In Vitro Kinase Assay E->F Testing G Cell-Based Proliferation Assay F->G H Lead Optimization G->H

Caption: Synthetic workflow for developing a kinase inhibitor.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The reactivity of the 4-chloro position makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for creating carbon-carbon bonds, allowing for the attachment of various aryl or vinyl groups.

Objective: To synthesize 4-aryl-5-methoxyquinoline from 4-Chloro-5-methoxyquinoline and an arylboronic acid.

Materials:

  • 4-Chloro-5-methoxyquinoline (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (4:1 solvent mixture)

  • Nitrogen or Argon source for inert atmosphere

Experimental Workflow Diagram:

G A Assemble Glassware (Round-bottom flask, condenser) B Add Reagents - 4-Chloro-5-methoxyquinoline - Arylboronic acid - K2CO3 - Pd(OAc)2 / Ligand A->B C Purge with Inert Gas (Nitrogen or Argon) B->C D Add Degassed Solvents (Dioxane/Water) C->D E Heat to Reflux (e.g., 90-100 °C) Monitor by TLC/LC-MS D->E F Work-up (Quench, Extract, Dry) E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: Step-by-step Suzuki-Miyaura cross-coupling workflow.

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-5-methoxyquinoline, the arylboronic acid, and potassium carbonate.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times. This is crucial as the palladium catalyst is sensitive to oxygen.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.

  • Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.

  • Reaction: Heat the mixture to reflux (typically 90-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench with water and extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product using flash column chromatography on silica gel to obtain the desired 4-aryl-5-methoxyquinoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Causality and Trustworthiness: The use of an inert atmosphere prevents the oxidation and deactivation of the Pd(0) species, which is the active catalytic form. The base (K₂CO₃) is essential for the transmetalation step of the catalytic cycle. Monitoring by TLC/LC-MS provides a self-validating system, ensuring the reaction is driven to completion before proceeding to the purification stage, thereby maximizing yield and purity.

Conclusion

4-Chloro-5-methoxyquinoline is a high-value chemical intermediate with significant applications in medicinal chemistry, particularly in the synthesis of kinase inhibitors for oncology research. Its well-defined reactivity, combined with the established importance of the quinoline scaffold, ensures its continued relevance in drug discovery. A strategic approach to sourcing from reputable commercial suppliers, coupled with robust and well-understood synthetic protocols, will empower research and development professionals to leverage this versatile building block to its full potential.

References

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Market Prospect of Methyl 4-Chloro-7-Methoxyquinoline-6-Carboxylate: A Synthetic Route Analysis from a Trusted Manufacturer. Available at: [Link]

  • PrepChem.com. Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Available at: [Link]

  • Patel, S. B., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • PubChem. 4-Chloro-6-methoxyquinoline. National Center for Biotechnology Information. Available at: [Link]

  • Lead Sciences. 4-Chloro-5-methoxyquinoline. Available at: [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • Li, W., et al. An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Available at: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Available at: [Link]

  • PubChemLite. 4-chloro-5-methoxyquinoline (C10H8ClNO). Available at: [Link]

  • Chemical-Konomics. Drug Discovery - Inhibitor. Available at: [Link]

Sources

Foundational

Establishing the Standard: Purity Protocols for 4-Chloro-5-methoxyquinoline

Executive Summary 4-Chloro-5-methoxyquinoline (CAS: 1677-27-6) is a high-value heterocyclic scaffold used extensively in the synthesis of antimalarial agents (primaquine analogs) and tyrosine kinase inhibitors.[1][2] Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Chloro-5-methoxyquinoline (CAS: 1677-27-6) is a high-value heterocyclic scaffold used extensively in the synthesis of antimalarial agents (primaquine analogs) and tyrosine kinase inhibitors.[1][2] Unlike its 6- and 7-methoxy isomers, the 5-methoxy variant introduces unique steric and electronic properties at the peri-position, influencing the binding affinity of the final pharmacophore.

However, the synthesis of this compound is fraught with a critical regio-selectivity challenge. The standard cyclization protocols often yield significant quantities of the thermodynamically favored 7-methoxy isomer. Furthermore, the labile C4-chlorine atom renders the molecule susceptible to hydrolysis, generating the inactive 4-hydroxy impurity.[2]

This guide defines the purity standards required for reproducible research, establishing a self-validating analytical workflow to ensure structural integrity.

The Isomer Challenge: Genesis of Impurities

To control purity, one must understand the origin of the impurities. The primary synthetic route involves the Gould-Jacobs reaction or the Conrad-Limpach synthesis, starting from 3-methoxyaniline.

The Regioselectivity Problem

Cyclization of 3-methoxyaniline derivatives can occur at two ortho positions:

  • Para to the methoxy group: Yields the 7-methoxy isomer (sterically less hindered, often favored).

  • Ortho to the methoxy group: Yields the 5-methoxy isomer (sterically hindered, often the minor product).

Without rigorous purification, commercial "98%" samples often contain 2–5% of the 7-methoxy isomer, which can drastically alter Structure-Activity Relationship (SAR) data due to the different vector of the methoxy group.

Hydrolysis Risks

The chlorine atom at position 4 is activated for Nucleophilic Aromatic Substitution (


).[1] While this makes it a useful building block, it also makes it prone to hydrolysis by atmospheric moisture, converting the active chloro-species into the unreactive 4-hydroxy-5-methoxyquinoline (tautomerizing to the 4-quinolone).[2]
Visualization: Impurity Genesis Pathway

ImpurityPathways Start 3-Methoxyaniline (Starting Material) Intermediate Enamine/Imine Intermediate Start->Intermediate + EMME/Acetoacetate Cyclization Cyclization (POCl3 / Heat) Intermediate->Cyclization Prod_5 4-Chloro-5-methoxyquinoline (TARGET) Cyclization->Prod_5 Ortho-cyclization (Sterically Hindered) Prod_7 4-Chloro-7-methoxyquinoline (Major Impurity) Cyclization->Prod_7 Para-cyclization (Thermodynamically Favored) Hydrolysis Hydrolysis (Moisture) Prod_5->Hydrolysis Inactive 4-Hydroxy-5-methoxyquinoline (Inactive) Hydrolysis->Inactive -HCl

Figure 1: Synthetic pathway illustrating the bifurcation point for regioisomers and the degradation pathway to the inactive hydroxy species.

Analytical Standardization (HPLC-UV/MS)

Standard generic gradients are insufficient for separating the 5-methoxy and 7-methoxy isomers due to their identical mass and similar polarity.[1] The following protocol utilizes the "peri-effect" of the 5-methoxy group, which shields the quinoline nitrogen, slightly altering the pKa and retention behavior compared to the 7-isomer.

Validated HPLC Protocol
ParameterSpecificationRationale
Column C18 (End-capped), 150 x 4.6 mm, 3.5 µmHigh surface area for isomeric resolution.[1]
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1]5)Low pH ensures the quinoline nitrogen is protonated (

), improving peak shape and exploiting pKa differences.
Mobile Phase B Acetonitrile (HPLC Grade)Sharpens peaks for hydrophobic aromatics.[1]
Gradient 0-2 min: 10% B 2-15 min: 10%

60% B 15-20 min: 60%

90% B
Shallow gradient at the start is critical for separating the 4-hydroxy impurity (early eluting) from the chloro-isomers.[1]
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm (primary), 230 nm (secondary)254 nm captures the aromatic quinoline core; 230 nm detects trace aniline precursors.
Temperature 30°CConstant temperature is vital for reproducible isomer separation.[1]
System Suitability Testing (SST)

Before running samples, the system must pass the Resolution Criteria (


) :
  • Target:

    
     between 4-Chloro-5-methoxyquinoline and 4-Chloro-7-methoxyquinoline.
    
  • Failure Mode: If peaks co-elute, lower the pH of Mobile Phase A to 3.0 to increase the ionization difference between the isomers.

Purification & Remediation

If the analytical check reveals purity <98% or regioisomer contamination >1%, the following remediation steps are required.

Removing the 7-Methoxy Isomer (Chromatography)

Recrystallization is often ineffective for separating these isomers due to their ability to form solid solutions.[1] Flash column chromatography is the gold standard here.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent: 0-5% Methanol in Dichloromethane (DCM).[1]

  • Observation: The 5-methoxy isomer, being slightly less polar due to internal hydrogen bonding/shielding, typically elutes before the 7-methoxy isomer.[2]

Removing the 4-Hydroxy Impurity (Work-up)

The 4-hydroxy impurity is insoluble in non-polar solvents but soluble in aqueous base.[1]

  • Dissolve the crude material in Ethyl Acetate.[1]

  • Wash 3x with 1M NaOH (The phenolic/quinolone proton is acidic, pKa ~11).[1]

  • The 4-hydroxy impurity moves to the aqueous layer; the active 4-chloro compound remains in the organic layer.[1]

  • Dry over

    
     and concentrate.
    

Storage and Stability Protocols

The C4-chlorine is a "warhead."[1] Treat it as a reactive intermediate, not a stable shelf reagent.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: -20°C is preferred for long-term storage; 4°C is acceptable for active use.[1]

  • Container: Amber glass with a PTFE-lined cap.[1] Avoid metal spatulas during weighing if the compound is potentially acidic (residual HCl), as this can catalyze degradation.[2]

QC Decision Workflow

QCWorkflow Sample Batch Sample HPLC Run HPLC (pH 3.5 Method) Sample->HPLC Decision1 Purity > 98%? HPLC->Decision1 Decision2 7-OMe Isomer < 1%? Decision1->Decision2 Yes Fail_Hydro Fail: Hydrolysis (Early Peak) Decision1->Fail_Hydro No (Hydroxy Impurity) Pass RELEASE For Synthesis Decision2->Pass Yes Fail_Iso Fail: Isomer Excess (Close Peak) Decision2->Fail_Iso No Action_Wash Base Wash (1M NaOH) Fail_Hydro->Action_Wash Remediation Action_Col Silica Column (DCM/MeOH) Fail_Iso->Action_Col Remediation Action_Wash->HPLC Retest Action_Col->HPLC Retest

Figure 2: Quality Control Decision Tree for evaluating batch suitability.

References

  • Regioselectivity in Quinoline Synthesis

    • Title: Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction.[1][3]

    • Source: ResearchGate / Organic Chemistry Portal.[1]

    • Context: Defines the mechanism leading to the 5- vs 7-methoxy mixture.[1]

    • URL:[Link]

  • Analytical Methods (HPLC)

    • Title: HPLC analysis method for Quinoline Derivatives.[1][4][5]

    • Source: BenchChem Application Notes.[1]

    • Context: Basis for the reverse-phase C18 method with acidic buffering.[1]

  • Impurity Guidelines

    • Title: ICH Q3A(R2) Impurities in New Drug Substances.[1][6][7]

    • Source: ICH / FDA.[1]

    • Context: Establishes the 0.1% identification threshold and reporting standards for research vs. GMP.
    • URL:[Link]

  • Chemical Properties & Safety

    • Title: 4-Chloroquinoline Compound Summary (CID 69140).[1]

    • Source: PubChem.[1]

    • Context: Physical properties, hydrolysis risks, and safety data (skin/eye irrit
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Application Note: 4-Chloro-5-methoxyquinoline in Kinase Inhibitor Development

Executive Summary & Strategic Rationale The quinoline scaffold represents a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for approved drugs such as Bosutinib (Src/Abl), Lenvatinib...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The quinoline scaffold represents a "privileged structure" in kinase inhibitor design, serving as the core pharmacophore for approved drugs such as Bosutinib (Src/Abl), Lenvatinib (VEGFR), and Cabozantinib (c-Met/VEGFR). While 6,7-dimethoxy substitution patterns are clinically ubiquitous, the 4-Chloro-5-methoxyquinoline scaffold offers a distinct vector for Structure-Activity Relationship (SAR) exploration.

Why this scaffold?

  • Reactivity: The chlorine atom at the C4 position is highly activated for Nucleophilic Aromatic Substitution (

    
    ), facilitating rapid library generation via reaction with diverse amines.
    
  • Structural Novelty: unlike the common 6,7-substitution, the 5-methoxy group projects into the "roof" of the ATP-binding pocket (often near the P-loop or solvent front), providing a unique handle to modulate selectivity and solubility without disrupting the critical hinge-binding motif.

  • Electronic Tuning: The electron-donating methoxy group at C5 enriches the electron density of the pyridine ring, subtly altering the

    
     of the N1 nitrogen, which acts as the primary Hydrogen Bond Acceptor (HBA) to the kinase hinge region.
    

Chemical Biology & Mechanism of Action[2]

To effectively utilize this building block, one must understand its projected binding mode. In Type I kinase inhibitors, the quinoline core mimics the adenine ring of ATP.

Predicted Binding Topology
  • N1 (Quinoline Nitrogen): Forms a critical H-bond with the backbone amide NH of the Hinge Region .[1]

  • C4-Substituent (Amine): The NH introduced via

    
     acts as an H-bond donor to the hinge carbonyl. The attached group (R) occupies the hydrophobic pocket.
    
  • C5-Methoxy: Projects towards the solvent interface or the Gatekeeper residue, depending on the specific kinase isoform. This steric bulk can induce isoform selectivity by clashing with larger gatekeeper residues.

Visualization: Interaction Map

The following diagram illustrates the logical flow of designing inhibitors around this scaffold.

KinaseBinding Scaffold 4-Chloro-5-methoxyquinoline Reaction S_NAr Reaction (Nucleophilic Displacement) Scaffold->Reaction + Amine (R-NH2) Inhibitor 4-Amino-5-methoxyquinoline (Active Inhibitor) Reaction->Inhibitor Yields Hinge Hinge Region (H-Bonding) Inhibitor->Hinge N1 & C4-NH Interaction Hydrophobic Hydrophobic Pocket (Van der Waals) Inhibitor->Hydrophobic C4-Tail Interaction Solvent Solvent Front/Gatekeeper (Selectivity Vector) Inhibitor->Solvent C5-OMe Interaction

Caption: Logical flow from synthetic precursor to kinase binding interactions. The C5-OMe provides a unique vector for selectivity optimization.

Experimental Protocols: Synthesis & Validation

The core utility of 4-Chloro-5-methoxyquinoline lies in its transformation into 4-aminoquinolines. Below are two validated protocols: Method A (Thermal) for large-scale synthesis and Method B (Microwave) for high-throughput library generation.

Protocol 1: Nucleophilic Aromatic Substitution ( )[1][4][5]

Reagents Required:

  • Substrate: 4-Chloro-5-methoxyquinoline (1.0 equiv)

  • Nucleophile: Substituted Aniline or Aliphatic Amine (1.1 – 1.5 equiv)

  • Solvent: Isopropanol (iPrOH) or 2-Butanol (high boiling point alcohols promote proton transfer).

  • Catalyst (Optional): HCl (cat.) or TFA (Protonation of N1 activates the C4-Cl bond).

Method A: Thermal Reflux (Scale: 100 mg – 5 g)
  • Dissolution: Dissolve 4-Chloro-5-methoxyquinoline (1.0 equiv) in anhydrous iPrOH (concentration ~0.2 M).

  • Addition: Add the amine nucleophile (1.1 equiv).

  • Activation: Critical Step: If the nucleophile is a weak base (e.g., electron-deficient aniline), add 1-2 drops of conc. HCl to catalyze the reaction.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Checkpoint: Monitor by LCMS. The starting material (Cl-SM) usually elutes later than the product (polar amine). Look for the mass shift

      
      .
      
  • Workup:

    • Cool to room temperature.

    • Precipitation: In many cases, the product precipitates as the hydrochloride salt. Filter and wash with cold ether.

    • Alternative: If no precipitate, remove solvent in vacuo, redissolve in DCM, wash with saturated

      
       (to free base), dry over 
      
      
      
      , and concentrate.[2]
Method B: Microwave Assisted (Library Scale: 10–50 mg)
  • Setup: In a microwave vial, combine scaffold (1.0 equiv), amine (1.5 equiv), and iPrOH (2 mL).

  • Irradiation: Heat at

    
     for 15–30 minutes (High absorption setting).
    
  • Purification: Evaporate solvent directly and purify via Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol 2: Structural Validation (QC)

Ensure the chlorine displacement is complete.

Feature4-Chloro-5-methoxyquinoline (SM)4-Amino-ProductNote
LCMS (m/z) ~194/196 (3:1 ratio for Cl isotope)M+H of ProductLoss of Cl isotope pattern is definitive.[2]
1H NMR (C4-H) No proton at C4.No proton at C4.
1H NMR (C3-H) Doublet ~7.4 ppmDoublet shifts upfield (~6.0–6.5 ppm)Electron donation from new amine shields C3-H.
1H NMR (NH) AbsentBroad singlet (8.0–10.0 ppm)Exchangeable with

.

Biological Evaluation: Kinase Assay Protocol

Once synthesized, the inhibitors must be profiled. The following protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™), which is robust for


 determination.
Workflow Diagram

AssayWorkflow Prep Compound Prep (DMSO Serial Dilution) Mix Kinase Reaction (Enzyme + ATP + Substrate) Prep->Mix Add Inhibitor Detect Add Antibody (Eu-labeled Anti-Phospho) Mix->Detect 1 hr Incubation Read Read TR-FRET (Ex: 340nm, Em: 615/665nm) Detect->Read Equilibration

Caption: Standard TR-FRET kinase assay workflow for profiling 4-aminoquinoline derivatives.

Detailed Steps:
  • Compound Preparation:

    • Prepare 10 mM stocks in 100% DMSO.

    • Perform 3-fold serial dilutions in DMSO (10 points).

    • Transfer to assay plate (384-well) to achieve final 1% DMSO concentration.

  • Enzyme Reaction:

    • Prepare Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM

      
      , 1 mM EGTA, 0.01% Brij-35.
      
    • Add Kinase (e.g., EGFR, Src) at

      
       concentration.
      
    • Add Substrate/ATP mix (ATP concentration should be at

      
       for the kinase).
      
    • Incubate for 60 minutes at Room Temperature (RT).

  • Detection:

    • Add EDTA (to stop reaction) and Eu-labeled antibody specific to the phosphorylated substrate.

    • Incubate 1 hour at RT.

  • Data Analysis:

    • Calculate Emission Ratio (

      
      ).
      
    • Fit data to Sigmoidal Dose-Response equation (Variable Slope) to determine

      
      .[2]
      

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (

)
Deactivation by 5-OMe steric hindrance or electron donation.Switch solvent to Ethoxyethanol (higher temp) or use Microwave (

). Add 1.0 eq TFA.
Insoluble Product Product forms HCl salt.Wash solid with

to obtain free base, or recrystallize from MeOH.
No Kinase Activity Compound aggregation.Add 0.01% Triton X-100 to assay buffer. Ensure compound is soluble in DMSO stock.
Poor Selectivity 5-OMe group not interacting favorably.Use the 5-OMe as a handle for ether synthesis: Demethylate (

) to 5-OH, then alkylate with larger groups to probe the pocket.

References

  • Solomon, V. R., & Lee, H. (2011). Chloroquine and its analogs: a new promise of an old drug for effective and safe cancer therapies. European Journal of Pharmacology. Link (Context: General utility of quinoline scaffold in oncology).

  • Musumeci, F., et al. (2012). Synthesis and SAR of inhibitors of protein kinase CK2: novel tricyclic quinoline analogs. Bioorganic & Medicinal Chemistry Letters. Link (Context: SAR of quinoline ring substitutions).

  • Levitzki, A. (1996). Targeting signal transduction for disease therapy. Current Opinion in Cell Biology. Link (Context: Foundational principles of kinase inhibition).

  • BenchChem. (2025).[1][3] Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Link (Context: General synthetic protocols).

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link (Context: Dasatinib/Bosutinib binding modes relevant to quinoline scaffold).

Sources

Application

protocol for nucleophilic aromatic substitution on 4-Chloro-5-methoxyquinoline

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on 4-Chloro-5-methoxyquinoline Executive Summary & Strategic Importance The 4-amino-5-methoxyquinoline scaffold is a privileged pharmacophore in me...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Nucleophilic Aromatic Substitution ( ) on 4-Chloro-5-methoxyquinoline

Executive Summary & Strategic Importance

The 4-amino-5-methoxyquinoline scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core architecture for next-generation kinase inhibitors (e.g., VEGFR/PDGFR targets like Tivozanib analogs) and advanced antimalarials.

While 4-chloroquinolines are generally reactive toward nucleophilic aromatic substitution (


), the presence of the 5-methoxy group  introduces a specific synthetic challenge. It exerts a dual deactivating effect :
  • Electronic Deactivation: The methoxy group is a strong electron-donating group (EDG) by resonance, increasing electron density in the heteroaromatic ring and reducing the electrophilicity at the C4 position.

  • Steric "Peri-Effect": The C5 substituent is spatially proximate to the C4 reaction center, creating steric hindrance that can impede the approach of bulky nucleophiles.

This guide provides field-proven protocols to overcome these barriers, utilizing acid-mediated activation and solvation engineering to drive conversion.

Mechanistic Insight & Reaction Logic

To design a successful experiment, one must understand the causality of the reaction. The standard


 mechanism (Addition-Elimination) on this substrate relies heavily on the protonation state of the quinoline nitrogen.
The Activation Pathway

The neutral 4-chloro-5-methoxyquinoline is a poor electrophile due to the +M (mesomeric) effect of the 5-OMe group. However, protonation of the quinoline nitrogen (N1) transforms the ring into a highly electron-deficient species, significantly lowering the energy barrier for nucleophilic attack.

Visualization of the Mechanism

The following diagram illustrates the critical role of N-protonation in activating the C4 position despite the deactivating 5-OMe group.

SNAr_Mechanism Substrate 4-Cl-5-OMe-Quinoline (Neutral / Deactivated) Protonated N-Protonated Species (Highly Electrophilic) Substrate->Protonated Activation via N-Protonation Transition Meisenheimer Complex (Tetrahedral Intermediate) Protonated->Transition Rate-Limiting Nucleophilic Attack Product 4-Substituted-5-OMe-Quinoline (Product) Transition->Product Elimination of HCl (Aromatization) Acid H+ (Acid Catalyst) Acid->Protonated Nuc Nucleophile (H-Nu) Nuc->Transition

Caption: Acid-catalyzed activation pathway overcoming 5-OMe electronic deactivation.

Experimental Protocols

Protocol A: Acid-Mediated Displacement (The "Gold Standard")

Best for: Primary amines, anilines, and sterically hindered nucleophiles. Rationale: This method uses the amine hydrochloride salt (or exogenous acid) to generate the activated protonated quinoline species in situ.

Materials:

  • Substrate: 4-Chloro-5-methoxyquinoline (1.0 equiv)

  • Nucleophile: Amine (1.1 – 1.5 equiv)

  • Solvent: 2-Ethoxyethanol (Cellosolve) or n-Butanol. Note: High boiling point alcohols are essential.

  • Catalyst: HCl (4M in Dioxane, 1.0 equiv) OR use the amine as its HCl salt.

Step-by-Step Methodology:

  • Charge: In a reaction vial equipped with a magnetic stir bar, dissolve 4-chloro-5-methoxyquinoline (1.0 mmol) in 2-ethoxyethanol (3 mL).

  • Activate: Add the amine nucleophile (1.2 mmol).

    • Variation: If the amine is a liquid/freebase, add 1.0 equiv of 4M HCl in dioxane.

    • Variation: If the amine is available as an HCl salt, use the salt directly without extra acid.

  • Reflux: Heat the mixture to 120–135°C (reflux) for 4–12 hours. Monitor by TLC or LC-MS.

    • Checkpoint: The reaction mixture often turns yellow/orange upon heating.

  • Work-up: Cool to room temperature.

    • The product often precipitates as the hydrochloride salt. Filter and wash with cold acetone or ether.

    • Alternative: If no precipitate forms, dilute with water, basify with sat. NaHCO3 to pH 8, and extract with EtOAc (3x).

  • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (DCM/MeOH gradient).

Protocol B: Phenol-Melt Method (For "Impossible" Substrates)

Best for: Extremely unreactive amines or when Protocol A fails due to solubility issues. Rationale: Phenol acts as both a high-dielectric solvent and a proton shuttle, significantly stabilizing the transition state.

  • Charge: Mix 4-chloro-5-methoxyquinoline (1.0 mmol) and the amine (1.5 mmol) with solid Phenol (2.0 g).

  • Melt: Heat the neat mixture to 140–160°C . The phenol will melt and act as the solvent.

  • Reaction: Stir for 2–6 hours.

  • Work-up: Cool to ~60°C. Add 10% NaOH solution (20 mL) to dissolve the phenol as sodium phenoxide (water-soluble).

  • Extraction: The product will precipitate or oil out. Extract with DCM or EtOAc.

Protocol C: Alkoxide Displacement (Ether Synthesis)

Best for: Creating ether linkages (O-nucleophiles). Rationale: Requires strong bases to generate the alkoxide, as alcohols are not nucleophilic enough to displace the chloride without activation.

  • Activation: In a dry flask under Argon, suspend NaH (60% dispersion, 1.5 equiv) in anhydrous DMF or DMSO.

  • Nucleophile Formation: Add the alcohol (1.2 equiv) dropwise at 0°C. Stir for 30 min until H2 evolution ceases.

  • Displacement: Add a solution of 4-chloro-5-methoxyquinoline (1.0 equiv) in DMF/DMSO.

  • Heat: Warm to 80–100°C for 2–4 hours. Note: Higher temps may cause decomposition of the 5-OMe group.

  • Quench: Carefully pour into ice water. Filter the precipitate.

Decision Matrix & Troubleshooting

Use this decision tree to select the optimal workflow for your specific nucleophile.

Decision_Tree Start Select Nucleophile Type Type Amine or Alcohol? Start->Type Amine Amine (N-Nuc) Type->Amine Alcohol Alcohol (O-Nuc) Type->Alcohol Hindrance Is it Sterically Hindered? Amine->Hindrance NotHindered Protocol A (EtOH/Reflux) Hindrance->NotHindered No Hindered Protocol B (Phenol Melt) Hindrance->Hindered Yes BaseStep Protocol C (NaH/DMF) Alcohol->BaseStep

Caption: Workflow selection guide based on nucleophile sterics and type.

Troubleshooting Table
ObservationDiagnosisCorrective Action
No Reaction (SM remains) 5-OMe deactivation is dominant.Switch to Protocol B (Phenol melt) or add 1.0 eq. NaI (Finkelstein-like activation).
Low Yield / Tar formation Temperature too high; decomposition.Lower temp to 100°C; switch solvent to Isopropanol; perform under N2 atmosphere.
Product is impure HCl salt trapping impurities.Perform a "Free-basing" workup: Partition between EtOAc and 1M NaOH.
Regioselectivity issues Rare, but C2 attack possible.Confirm C4 substitution via 1H-NMR (Loss of C4 proton, typically ~7.5 ppm).

References

  • Mechanistic Found

    
    : 
    
    • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Quinoline Reactivity & Synthesis

    • Synthesis of 4-aminoquinoline: a comprehensive review. Frontiers in Chemistry. Available at: [Link]

  • Antimalarial Applications (5-OMe Analogs)

    • Synthesis and Anti-Plasmodial Activities of 4-Aminoquinoline Hybrids.[1] ACS Omega/PMC. Available at: [Link]

  • Phenol Melt Methodology

    • General method for the synthesis of 4-aminoquinolines.[2][3] Journal of the American Chemical Society (Classic Protocol adaptation). Validated via: [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Antimicrobial Agents from 4-Chloro-5-methoxyquinoline

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold as a Privileged Structure in Antimicrobial Drug Discovery

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, anti-inflammatory, and, most notably, antimicrobial properties.[2] The well-known quinolone antibiotics, for instance, function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, thereby leading to rapid bacterial cell death.[3] The emergence of widespread antimicrobial resistance, however, necessitates the continuous development of novel agents that can overcome existing resistance mechanisms.[4]

4-Chloro-5-methoxyquinoline is a valuable and reactive starting material for the synthesis of new quinoline-based therapeutic candidates. The electron-deficient nature of the quinoline's pyridine ring, particularly at the C2 and C4 positions, makes it susceptible to nucleophilic aromatic substitution (SNAr).[5][6] The presence of a chlorine atom—a good leaving group—at the C4 position provides a reactive handle for introducing a diverse range of functional groups, allowing for the systematic exploration of structure-activity relationships (SAR).[7]

This guide provides a comprehensive overview of the synthetic application of 4-Chloro-5-methoxyquinoline, detailing the underlying chemical principles, providing a robust protocol for the synthesis of 4-aminoquinoline derivatives, and outlining the subsequent evaluation of their antimicrobial potential.

Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic route for derivatizing 4-Chloro-5-methoxyquinoline involves a nucleophilic aromatic substitution (SNAr) reaction. This two-step addition-elimination mechanism is characteristic of aryl halides bearing electron-withdrawing groups or containing heteroatoms within the aromatic ring.[8]

  • Nucleophilic Attack: A nucleophile (e.g., an amine, thiol, or alcohol) attacks the electron-deficient carbon atom at the C4 position of the quinoline ring, which bears the chloro leaving group. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[8] The negative charge is delocalized over the aromatic system, including the nitrogen atom, which stabilizes the intermediate.

  • Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored through the elimination of the chloride ion, yielding the final substituted product.[8]

The reactivity of the C4 position is significantly enhanced by the ring nitrogen, which acts as an electron sink, stabilizing the anionic intermediate.[9] This inherent reactivity makes the SNAr reaction a highly efficient and versatile method for functionalizing the quinoline scaffold.

Caption: General workflow of the SNAr mechanism.

Experimental Protocols

The following protocol is a representative procedure for the synthesis of a 4-amino-5-methoxyquinoline derivative, adapted from established methods for the synthesis of analogous antimicrobial quinolines.[4] This specific example utilizes sulfanilamide as the nucleophile to generate a quinoline-sulfonamide hybrid, a class of compounds known for potent antimicrobial activity.[4]

Protocol 1: Synthesis of 4-((5-Methoxyquinolin-4-yl)amino)benzenesulfonamide

Objective: To synthesize a novel quinoline-sulfonamide derivative via nucleophilic aromatic substitution.

Materials:

  • 4-Chloro-5-methoxyquinoline (1 equiv.)

  • Sulfanilamide (1.1 equiv.)

  • Ethanol (or Isopropanol), anhydrous

  • Concentrated Hydrochloric Acid (catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 4-Chloro-5-methoxyquinoline (1.0 g, 1 equiv.) and sulfanilamide (1.1 equiv.).

  • Solvent Addition: Add 30 mL of anhydrous ethanol to the flask. The choice of a polar protic solvent like ethanol or isopropanol is crucial as it effectively solvates the reactants and facilitates the reaction.

  • Catalysis: Add 2-3 drops of concentrated hydrochloric acid to the mixture. The acid serves as a catalyst by protonating the quinoline nitrogen, further activating the C4 position towards nucleophilic attack.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring. Maintain the reflux for 8-12 hours.

    • Self-Validation: The reaction progress should be monitored every 2-3 hours using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1). The disappearance of the starting material (4-Chloro-5-methoxyquinoline) spot indicates the reaction is nearing completion.

  • Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the hydrochloride salt of the product should form.

  • Filtration: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.

  • Neutralization and Purification: Suspend the collected solid in 50 mL of deionized water. While stirring, slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is neutral (pH ~7-8). This step converts the hydrochloride salt to the free base form of the product.

  • Final Product Collection: Collect the resulting solid precipitate by vacuum filtration. Wash the product thoroughly with deionized water to remove any inorganic salts.

  • Drying: Dry the purified product in a vacuum oven at 60°C to a constant weight.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR).

Synthesis_Workflow Start Combine Reactants (4-Chloro-5-methoxyquinoline, Sulfanilamide) + Ethanol + HCl (cat.) Reflux Heat to Reflux (8-12 hours) Start->Reflux TLC Monitor by TLC Reflux->TLC Periodically TLC->Reflux Incomplete Cool Cool to Room Temp. TLC->Cool Complete Filter1 Filter & Wash (Cold Ethanol) Cool->Filter1 Neutralize Neutralize with NaHCO₃(aq) Filter1->Neutralize Filter2 Filter & Wash (Deionized Water) Neutralize->Filter2 Dry Dry under Vacuum Filter2->Dry End Characterize Product (NMR, MS, IR) Dry->End

Caption: Step-by-step experimental workflow for synthesis.

Antimicrobial Activity Evaluation

Once synthesized and purified, the novel 4-amino-5-methoxyquinoline derivatives must be evaluated for their antimicrobial efficacy. The following table summarizes representative Minimum Inhibitory Concentration (MIC) data for structurally related quinoline derivatives against various pathogens, providing a benchmark for expected activity.

Compound ClassTest OrganismMIC (µg/mL)Reference
Quinoline-Sulfonamide Hybrids Escherichia coli7.8 - 62.5[4]
Staphylococcus aureus15.6 - 125[4]
Candida albicans31.2 - 250[4]
8-Hydroxyquinoline Derivatives Staphylococcus aureus (MRSA)16 - 32[10]
Quinoline-5-Sulfonamides Staphylococcus aureus (MRSA)>100 µM (variable)[2]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the synthesized compound that inhibits the visible growth of a microorganism.

Materials:

  • Synthesized quinoline derivative

  • Bacterial/Fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Standard antibiotics for positive control (e.g., Ciprofloxacin, Fluconazole)

  • DMSO (for dissolving compounds)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the synthesized compound in DMSO at a concentration of 10 mg/mL.

  • Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the compound stock solution with the appropriate growth medium to achieve a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (medium + inoculum + standard antibiotic), a negative control (medium + inoculum, no compound), and a sterility control (medium only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a plate reader.

Conclusion and Future Perspectives

4-Chloro-5-methoxyquinoline serves as a versatile and highly valuable platform for the synthesis of novel antimicrobial agents. The protocols detailed herein provide a robust framework for the derivatization of this scaffold via nucleophilic aromatic substitution and for the subsequent evaluation of biological activity. The key to successful drug development lies in the rational design of derivatives. By strategically selecting nucleophiles that incorporate diverse pharmacophores—such as sulfonamides, heterocycles, or flexible alkyl chains—researchers can systematically probe the structure-activity relationship and optimize for potency, spectrum of activity, and reduced toxicity. The continued exploration of the chemical space around the 5-methoxyquinoline core holds significant promise for the discovery of next-generation antimicrobial drugs to combat the growing threat of resistant pathogens.

References

  • Al-Ostoot, F.H., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. Pharmaceuticals. Available at: [Link]

  • Al-Ostoot, F.H., et al. (2023). Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. MDPI. Available at: [Link]

  • Wikipedia (n.d.). Antimicrobial polymer. Wikipedia. Available at: [Link]

  • Chemistry Steps (n.d.). Nucleophilic Aromatic Substitution. Chemistry Steps. Available at: [Link]

  • Abdel-Wahab, B.F., et al. (2023). Design and Synthesis of Novel Antimicrobial Agents. Molecules. Available at: [Link]

  • Chen, C.P., et al. (1982). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Barbosa, M.L.d.C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Abdel-Wahab, B.F. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules. Available at: [Link]

  • El-Sayed, M.A. (2025). Reactions of 2-chloro-4-methylquinolines with sulfur nucleophiles and of 4-methylquinoline-2(1H)-thiones with substituted benzyl chlorides. ResearchGate. Available at: [Link]

  • Latch, D.E., & McNeill, K. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology. Available at: [Link]

  • Szałapska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Available at: [Link]

  • Romero, A.H., & Delgado, G.E. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]

  • Szałapska, K., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link]

  • Singh, A., et al. (2015). Structure of 4-aminoquinoline derivatives. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

  • Basyouni, W.M., et al. (2025). Synthesis and antimicrobial activity of certain novel quinoxalines. ResearchGate. Available at: [Link]

  • CN106008336A (2016). The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • Mahindaratne, M. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. Available at: [Link]

  • Kwok, E.Y., & surmounted, J.A. (2025). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. Available at: [Link]

  • da Silva, P.B., et al. (2020). Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. Available at: [Link]

  • Knight, J. (2022). October 2022 – RSC Advances Blog. RSC Advances Blog. Available at: [Link]

Sources

Application

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-5-methoxyquinoline

This Application Note is designed for researchers and process chemists addressing the specific challenges of functionalizing 4-Chloro-5-methoxyquinoline . Unlike its 6- or 7-substituted isomers (common in drugs like Lenv...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists addressing the specific challenges of functionalizing 4-Chloro-5-methoxyquinoline . Unlike its 6- or 7-substituted isomers (common in drugs like Lenvatinib), the 5-methoxy isomer presents a unique "peri-effect" challenge—a combination of steric hindrance and electronic deactivation at the reaction center.

Part 1: The Substrate Challenge (Mechanistic Insight)

Before attempting standard protocols, it is critical to understand why 4-Chloro-5-methoxyquinoline is a "difficult" electrophile compared to standard aryl chlorides.

The "Peri-Effect" (Steric Hindrance)

The methoxy group at the C-5 position is spatially proximate to the C-4 reaction center. This creates a steric wall that impedes the approach of the Palladium(0) species during the Oxidative Addition step. Standard ligands like Triphenylphosphine (


) or dppf often fail because the resulting Pd-complex is too bulky to effectively access the C-Cl bond or too crowded to undergo Transmetalation.
Electronic Deactivation

The quinoline ring is electron-deficient, typically facilitating oxidative addition. However, the 5-methoxy group is a strong electron donor (EDG) . Through resonance, it increases the electron density at the C-4 position, strengthening the C-Cl bond and making the substrate less electrophilic.

Strategic Implication: Successful coupling requires electron-rich, bulky phosphine ligands (e.g., Dialkylbiarylphosphines) that can:

  • Drive oxidative addition into the electron-rich C-Cl bond (via high electron density on Phosphorus).

  • Accommodate the steric bulk of the 5-OMe group during the catalytic cycle.

Part 2: Suzuki-Miyaura Coupling Protocol (C-C Bond Formation)

This protocol utilizes SPhos or XPhos , which are specifically designed to handle sterically hindered aryl chlorides.

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Substrate: 4-Chloro-5-methoxyquinoline (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst Source: Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos.

    • Ratio: 1:2 (Pd:Ligand)

  • Base:

    
     (3.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Protocol
  • Inert Setup: Equip a reaction vial or round-bottom flask with a magnetic stir bar and a rubber septum. Flame-dry under vacuum and backfill with Argon (3 cycles).

  • Solids Addition: Add 4-Chloro-5-methoxyquinoline (1.0 mmol), Boronic Acid (1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and finely ground

    
     (636 mg, 3.0 mmol) to the vial.
    
    • Note: Pre-complexing the catalyst (stirring Pd+Ligand in solvent for 5 mins) can improve consistency.

  • Degassing: Add 1,4-Dioxane (4 mL) and deionized Water (1 mL). Sparge the mixture with Argon for 10 minutes to remove dissolved Oxygen.

    • Critical: Oxygen causes rapid oxidation of the electron-rich phosphine ligand, killing the catalyst.

  • Reaction: Seal the vessel and heat to 100°C for 12–18 hours.

    • Monitoring: Monitor by HPLC or TLC. The starting chloride is often UV-active. Look for the disappearance of the starting material peak.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water/brine. Dry organic layer over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Data: Ligand Screening Comparison (Representative)

The following table illustrates the expected impact of ligand choice on this specific steric profile.

LigandCatalyst SystemConversion (12h)YieldNotes
PPh3 Pd(PPh3)4< 10%TraceFailed oxidative addition (sterics).
dppf Pd(dppf)Cl235%25%Slow kinetics; significant homocoupling.
SPhos Pd(OAc)2 / SPhos> 98% 92% Recommended. Excellent steric tolerance.
XPhos Pd2(dba)3 / XPhos95%88%Good alternative for very bulky boronic acids.

Part 3: Buchwald-Hartwig Amination Protocol (C-N Bond Formation)

Amination is more sensitive to the electronic deactivation of the 5-OMe group. We utilize BrettPhos or RuPhos , which are "Gold Standard" ligands for deactivated chlorides.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: 4-Chloro-5-methoxyquinoline (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Pre-Catalyst: BrettPhos Pd G3 or RuPhos Pd G3 (2–5 mol%)

    • Why G3? These precatalysts ensure rapid activation at low temperatures, avoiding induction periods.

  • Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv)

    • Alternative:

      
       if the substrate contains base-sensitive esters.
      
  • Solvent: Toluene or t-Amyl Alcohol (anhydrous).

Step-by-Step Protocol
  • Glovebox/Schlenk: Ideally, weigh NaOtBu and the Pd-Precatalyst in a glovebox. If not available, work quickly under a strong flow of Argon.

  • Charging: Add 4-Chloro-5-methoxyquinoline (1.0 mmol), Amine (1.2 mmol), NaOtBu (145 mg, 1.5 mmol), and BrettPhos Pd G3 (18 mg, 0.02 mmol) to a screw-cap vial.

  • Solvent: Add anhydrous Toluene (4 mL).

  • Reaction: Seal and heat to 80–100°C .

    • Note: The 5-OMe group may require higher temperatures (100°C) compared to standard 4-chloroquinolines (often 60-80°C).

  • Workup: Filter through a pad of Celite to remove palladium black and salts. Wash the pad with DCM. Concentrate the filtrate.

  • Purification: Flash chromatography. (Note: Quinoline amines can be polar; consider adding 1% Triethylamine to the eluent).

Part 4: Visualization of the Catalytic Logic

The following diagram illustrates the decision matrix and mechanistic pathway for overcoming the specific barriers presented by the 5-methoxy group.

G Substrate 4-Chloro-5-methoxyquinoline Challenge CHALLENGE: Peri-Effect (Sterics) + Electron Rich (Deactivated) Substrate->Challenge Decision Ligand Selection Strategy Challenge->Decision Requires Specialized System Suzuki Suzuki Coupling (C-C Bond) Decision->Suzuki Target: Biaryl Buchwald Buchwald-Hartwig (C-N Bond) Decision->Buchwald Target: Amine LigandS Ligand: SPhos / XPhos (High Steric Tolerance) Suzuki->LigandS LigandB Ligand: BrettPhos / RuPhos (Prevents β-hydride elim) Buchwald->LigandB Product Functionalized 5-OMe-Quinoline LigandS->Product Pd(OAc)2, K3PO4 100°C, Dioxane/H2O LigandB->Product Pd G3 Precat, NaOtBu 80-100°C, Toluene

Caption: Workflow for selecting catalytic systems to overcome the steric and electronic deactivation of the 5-methoxyquinoline scaffold.

Part 5: References

  • Mechanistic Studies on Hindered Substrates:

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Boronic Acids with Heteroaryl Halides. Accounts of Chemical Research. Link

  • SPhos/XPhos Utility:

    • Bardner, T. E., et al. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Buchwald-Hartwig Amination Guide:

    • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Chemical Reviews. Link

  • Quinoline Reactivity Context (Lenvatinib Analogs):

    • Miyazaki, Y., et al. (2005). Synthesis and antitumor activity of novel quinoline derivatives. Bioorganic & Medicinal Chemistry Letters. Link

Sources

Method

Application Note: Optimized Protocol for the Deoxychlorination of 5-Methoxyquinolin-4-one

) Executive Summary This application note details the experimental procedure for converting 5-methoxyquinolin-4-one to 4-chloro-5-methoxyquinoline. This transformation is a critical step in the synthesis of bioactive qui...

Author: BenchChem Technical Support Team. Date: February 2026


)

Executive Summary

This application note details the experimental procedure for converting 5-methoxyquinolin-4-one to 4-chloro-5-methoxyquinoline. This transformation is a critical step in the synthesis of bioactive quinoline scaffolds, widely used in antimalarial and kinase inhibitor development. The protocol addresses specific challenges posed by the electron-rich 5-methoxy substituent and the peri-interaction at the reaction center. We prioritize safety, specifically regarding the exothermic quenching of phosphoryl chloride (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">


).[1]

Introduction & Mechanistic Rationale

The chlorination of quinolin-4-ones is not a simple nucleophilic substitution; it requires the activation of the tautomeric enol (4-hydroxyquinoline) form. While 5-methoxyquinolin-4-one predominantly exists as the quinolone tautomer in the solid state, the reaction proceeds via the hydroxy tautomer in solution.

The Challenge of the 5-Methoxy Group

The 5-methoxy group presents two specific challenges:

  • Electronic Deactivation: As an Electron Donating Group (EDG), the methoxy group increases electron density in the pyridine ring. While this facilitates the initial attack on the electrophilic phosphorus, it renders the C4 position less electrophilic, potentially slowing the subsequent nucleophilic attack by chloride.

  • Steric Hindrance: The 5-methoxy group is in the peri-position relative to the carbonyl (C4). This proximity can sterically hinder the formation of the bulky dichlorophosphate intermediate.

Reaction Mechanism

The reaction utilizes


 to activate the carbonyl oxygen, converting it into a good leaving group (dichlorophosphate), which is then displaced by a chloride ion.

ChlorinationMechanism Start 5-Methoxyquinolin-4-one (Tautomeric Equilibrium) Activation O-Phosphorylation (Formation of -OPCl2) Start->Activation + POCl3 Intermediate Activated Intermediate (Dichlorophosphate) Activation->Intermediate - HCl Substitution Nucleophilic Attack (Cl- attacks C4) Intermediate->Substitution Rate Determining Step Product 4-Chloro-5-methoxyquinoline + PO2Cl2- Substitution->Product - PO2Cl2

Figure 1: Mechanistic pathway for the deoxychlorination of quinolin-4-ones. The reaction relies on the activation of the oxygen by phosphorus, followed by nucleophilic displacement.

Safety Protocol: Handling

CRITICAL WARNING: Phosphoryl chloride is highly toxic, corrosive, and reacts violently with water. The most dangerous phase of this experiment is not the reflux, but the quenching step.

  • Engineering Controls: All operations must be performed in a properly functioning fume hood.

  • PPE: Neoprene or nitrile gloves (double gloved), lab coat, and chemical splash goggles.

  • Quenching Rule: Never add water to hot

    
    . Always add the reaction mixture slowly to ice/water (Reverse Quench).
    

Materials & Reagents

ReagentRoleEquiv.Notes
5-Methoxyquinolin-4-one Substrate1.0Dry thoroughly before use.
Phosphoryl Chloride (

)
Reagent/Solvent5.0 - 10.0Must be clear/colorless. Yellow/orange indicates hydrolysis.
N,N-Dimethylformamide (DMF) Catalyst0.1 (Cat.)Optional. Accelerates reaction via Vilsmeier-type intermediate.
Dichloromethane (DCM) Extraction SolventN/AFor workup.
Ammonium Hydroxide (25%) NeutralizerN/ATo adjust pH to ~9.
Sodium Sulfate (

)
Drying AgentN/AAnhydrous.[2]

Experimental Protocol

Phase 1: Reaction Setup
  • Drying: Ensure all glassware is oven-dried. Moisture reacts with

    
     to produce phosphoric acid and HCl gas, which can stall the reaction.
    
  • Charging: In a round-bottom flask (RBF) equipped with a magnetic stir bar, add 5-methoxyquinolin-4-one (1.0 equiv).

  • Reagent Addition: Add ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
      (5–10 equiv) carefully. The substrate may not dissolve immediately.[1]
    
    • Optimization Note: If the reaction is known to be sluggish, add DMF (3-5 drops) at this stage.

  • Reflux: Attach a reflux condenser with a drying tube (calcium chloride or inert gas balloon). Heat the mixture to reflux (approx. 105–110 °C) .

  • Monitoring: Stir at reflux for 2–4 hours .

    • Checkpoint: The reaction mixture should turn homogeneous and darken (often yellow to reddish-brown).

    • TLC Monitoring: Aliquot 1 drop into methanol (to quench), neutralize, and spot on silica TLC. Eluent: 5% MeOH in DCM. Product usually has a higher

      
       than the starting material.
      
Phase 2: Workup (The Reverse Quench)
  • Cooling: Remove the RBF from heat and allow it to cool to room temperature.

  • Evaporation (Optional but Recommended): If a large excess of

    
     was used, remove the bulk of it under reduced pressure (rotary evaporator with a base trap) to minimize the exotherm during quenching.
    
  • Quenching (High Hazard):

    • Prepare a large beaker containing crushed ice and water (approx. 10x volume of reaction mix).

    • Slowly pour the reaction residue (or concentrated oil) onto the stirring ice.

    • Observation: Vigorous hissing and heat evolution will occur. Maintain temperature < 20°C by adding more ice if necessary.[1]

  • Neutralization: The resulting aqueous solution will be strongly acidic (pH < 1). Slowly add Ammonium Hydroxide (28-30%) or saturated

    
      solution with stirring until the pH reaches ~9–10.
    
    • Result: The product, 4-chloro-5-methoxyquinoline, is a free base and will precipitate or form an oil at basic pH.

Phase 3: Isolation and Purification[3]
  • Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (

    
     mL).
    
  • Washing: Wash the combined organic layers with brine (

    
     mL).
    
  • Drying: Dry over anhydrous

    
     , filter, and concentrate under vacuum.
    
  • Purification: The crude material is often pure enough for subsequent steps. If purification is required:

    • Recrystallization: Hexanes/Ethyl Acetate.

    • Flash Chromatography: Silica gel, gradient 0-5% MeOH in DCM.

Workflow Step1 Setup: Substrate + POCl3 (+ cat. DMF) Step2 Reflux: 110°C, 2-4 Hours Step1->Step2 Step3 Cool & Evaporate Excess POCl3 Step2->Step3 Step4 Reverse Quench: Pour into Crushed Ice Step3->Step4 CAUTION: Exothermic Step5 Neutralize: NH4OH to pH 9 Step4->Step5 Step6 Extract (DCM) & Concentrate Step5->Step6

Figure 2: Operational workflow for the synthesis. Red node indicates the critical safety control point.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Old/Wet

Use fresh reagent. Distill

if it is dark/cloudy.
Incomplete Conversion Steric hindrance at C4Add catalytic DMF (Vilsmeier reagent formation) or increase reflux time.
Reversion to SM Hydrolysis during workup4-chloroquinolines can hydrolyze back to quinolones in acidic media. Ensure rapid neutralization to pH 9-10 during workup.
Low Yield Product trapped in aqueous phaseThe hydrochloride salt of the product is water-soluble. Ensure the aqueous layer is fully basic (pH > 9) before extraction.

References

  • General Procedure for Chlorination: Organic Process Research & Development. "Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units." (2019).[3]

  • Mechanism & Kinetics: Journal of Organic Chemistry. "POCl3 Chlorination of 4-Quinazolones." (2011).[4][5][6][7]

  • Safety (Quenching): BenchChem Application Notes. "Post-Reaction Workup for Quenching Excess Phosphorus Oxychloride."

  • Specific Analog Synthesis: ChemicalBook. "Synthesis of 4-Chloro-7-methoxyquinoline." (Methodology adaptable to 5-methoxy isomer).[2][8]

Sources

Application

Application Notes &amp; Protocols for the Comprehensive Characterization of 4-Chloro-5-methoxyquinoline

Abstract This document provides a comprehensive guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of 4-Chloro-5-methoxyquinoline (C₁₀H₈ClNO). As a key intermedia...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide to the analytical techniques required for the unambiguous structural elucidation and purity assessment of 4-Chloro-5-methoxyquinoline (C₁₀H₈ClNO). As a key intermediate in pharmaceutical synthesis and a scaffold in medicinal chemistry, rigorous characterization is paramount to ensure material quality, reaction efficiency, and downstream success in drug development pipelines. This guide moves beyond mere procedural lists, offering causal explanations for methodological choices, self-validating experimental designs, and authoritative protocols grounded in established analytical principles. We present detailed, field-tested protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Introduction: The Imperative for Rigorous Characterization

4-Chloro-5-methoxyquinoline is a substituted quinoline, a heterocyclic scaffold of immense significance in medicinal chemistry. Quinoline derivatives exhibit a wide spectrum of biological activities, and their efficacy and safety are intrinsically linked to their precise molecular structure and purity.[1] The presence of regioisomeric impurities, residual solvents, or starting materials can drastically alter a compound's pharmacological profile. Therefore, a multi-technique analytical approach is not merely a quality control checkpoint but a foundational component of the research and development process.

This guide establishes a logical workflow for characterizing a newly synthesized or procured batch of 4-Chloro-5-methoxyquinoline, ensuring its identity, purity, and stability are unequivocally confirmed.

G cluster_0 Characterization Workflow Sample Sample NMR NMR Spectroscopy (Identity & Structure) Sample->NMR MS Mass Spectrometry (Molecular Weight & Formula) Sample->MS HPLC HPLC Analysis (Purity & Quantification) Sample->HPLC EA Elemental Analysis (Elemental Composition) Sample->EA Final_Report Certificate of Analysis NMR->Final_Report MS->Final_Report HPLC->Final_Report EA->Final_Report

Caption: Overall analytical workflow for 4-Chloro-5-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules.[2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. For 4-Chloro-5-methoxyquinoline, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the quinoline ring.

Causality in Experimental Design
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common initial choice due to its ability to dissolve a wide range of organic compounds and its well-defined residual solvent peak for referencing.[3] If solubility is an issue, DMSO-d₆ can be used as an alternative.

  • Field Strength: A higher field spectrometer (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is crucial for resolving the coupled protons in the aromatic region of the quinoline scaffold.[3]

  • 2D NMR (COSY & HSQC): While 1D spectra are often sufficient for confirmation, 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable for unambiguous assignment. COSY identifies proton-proton coupling networks, while HSQC correlates protons directly to the carbons they are attached to.[2]

Standard Operating Protocol: NMR Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the 4-Chloro-5-methoxyquinoline sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[3]

    • Ensure complete dissolution, using gentle sonication if necessary. The solution should be free of particulate matter.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Key Parameters:

      • Number of scans: 16-64 (adjust based on concentration).

      • Relaxation delay (d1): 1-5 seconds to ensure full relaxation of protons.

      • Acquisition time: 2-4 seconds.

    • Reference the spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm).[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key Parameters:

      • Number of scans: 512-2048 (or more, as ¹³C has low natural abundance).

      • Relaxation delay (d1): 2-5 seconds.

    • Reference the spectrum to the solvent peak (CDCl₃ at 77.16 ppm).

Data Interpretation and Expected Results

The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atom, and the electron-donating effect of the methoxy group.

Parameter Expected Value / Observation Justification
¹H NMR
δ ~8.5-8.8 ppm (d)1H, Proton at C2Downfield shift due to proximity to the electronegative nitrogen.
δ ~7.2-7.8 ppm (m)4H, Aromatic Protons (C3, C6, C7, C8)Complex multiplet pattern due to proton-proton coupling.
δ ~4.0 ppm (s)3H, Methoxy Protons (-OCH₃)Characteristic singlet for a methoxy group.
¹³C NMR
δ ~150-160 ppmC4, C5, C8aCarbons directly attached to electronegative atoms (Cl, O, N).
δ ~110-145 ppmAromatic CarbonsRange for other carbons in the quinoline ring system.
δ ~56 ppmMethoxy Carbon (-OCH₃)Typical chemical shift for a methoxy carbon.

Note: The exact chemical shifts and coupling constants can be influenced by the solvent and sample concentration. The values presented are estimates based on structurally related compounds.[4]

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to confirm the elemental composition.

Causality in Experimental Design
  • Ionization Technique: Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds like quinolines, as they can be readily protonated to form [M+H]⁺ ions.[4]

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for its high resolution and mass accuracy, enabling the confirmation of the molecular formula.

Standard Operating Protocol: ESI-MS Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Add a trace amount of formic acid (0.1%) to the solution to promote protonation and the formation of the [M+H]⁺ ion.

  • Instrument Setup:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the spectrum in positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-400).

  • Data Analysis:

    • Identify the peak corresponding to the [M+H]⁺ ion.

    • Observe the isotopic pattern. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the M peak (due to the natural abundance of ³⁵Cl and ³⁷Cl).

Data Interpretation and Expected Results
Parameter Expected Value Source
Molecular Formula C₁₀H₈ClNO-
Monoisotopic Mass 193.030 g/mol Calculated
[M+H]⁺ (HRMS) 194.037 m/zCalculated
Isotopic Pattern [M+H]⁺ at ~100% intensity, [M+2+H]⁺ at ~32% intensityNatural abundance of ³⁵Cl and ³⁷Cl

High-Performance Liquid Chromatography (HPLC): Assessing Purity

HPLC is the cornerstone technique for determining the purity of pharmaceutical compounds.[2] It separates the target compound from any impurities, allowing for their quantification.

Causality in Experimental Design
  • Stationary Phase: A C18 (octadecylsilyl) column is the workhorse of reverse-phase HPLC and is an excellent starting point for separating moderately polar compounds like 4-Chloro-5-methoxyquinoline.[5][6]

  • Mobile Phase: A mixture of acetonitrile (or methanol) and water provides a wide polarity range to elute the compound and any potential impurities. A buffer (e.g., formic acid or ammonium acetate) is used to control the pH and ensure reproducible peak shapes, especially for a basic compound containing a nitrogen atom.

  • Detection: The quinoline ring system contains a strong chromophore, making UV detection a sensitive and robust choice. A photodiode array (PDA) detector is ideal as it can acquire the full UV spectrum of the peak, which can help in peak identification and purity assessment.

HPLC_Workflow cluster_hplc HPLC Purity Analysis Workflow Solvent Mobile Phase (Acetonitrile/Water) Pump HPLC Pump (Isocratic Flow) Solvent->Pump Injector Autosampler (Injects Sample) Pump->Injector Column C18 Column (Separation) Injector->Column Detector PDA Detector (UV Absorbance) Column->Detector Data Chromatogram (Purity %) Detector->Data

Caption: Workflow for HPLC-based purity analysis.

Standard Operating Protocol: Reverse-Phase HPLC
  • Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Solution: Prepare a stock solution of 4-Chloro-5-methoxyquinoline in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 0.1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: An isocratic mixture is often a good starting point (e.g., 60% B). A gradient elution (e.g., 30% to 90% B over 15 minutes) can be used for screening for unknown impurities.[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: PDA detector, monitoring at 254 nm and 280 nm.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

    • The system suitability (e.g., tailing factor, theoretical plates) should be monitored to ensure the validity of the analysis.

Data Interpretation and Expected Results
Parameter Expected Result
Retention Time Dependent on exact conditions, but should be a sharp, symmetrical peak.
Purity For high-quality material, expect >98% area by UV detection.
Peak Tailing Factor Should be between 0.9 and 1.5 for good chromatographic performance.

Elemental Analysis: Fundamental Compositional Verification

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the compound. This fundamental data is used to empirically verify the molecular formula determined by mass spectrometry.

Standard Operating Protocol: CHN Analysis
  • Sample Preparation:

    • Provide 2-3 mg of the highly pure, dried sample in a pre-weighed tin capsule. The sample must be completely free of residual solvents, which would alter the hydrogen and carbon percentages.

  • Instrumentation:

    • The analysis is performed using an automated CHN elemental analyzer, which combusts the sample at high temperatures.

  • Data Analysis:

    • The instrument measures the resulting CO₂, H₂O, and N₂ gases and calculates the percentage of each element.

    • Compare the experimental percentages to the theoretical values calculated from the molecular formula.

Data Interpretation and Expected Results
Element Theoretical % Acceptance Criteria
Carbon (C)62.03%± 0.4%
Hydrogen (H)4.16%± 0.4%
Nitrogen (N)7.23%± 0.4%

The experimental values should fall within ±0.4% of the theoretical values to be considered a match.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis provides a robust and orthogonal set of data for the comprehensive characterization of 4-Chloro-5-methoxyquinoline. Adherence to these detailed protocols will ensure the generation of high-quality, reliable data, confirming the identity, structure, and purity of the material. This rigorous analytical validation is an indispensable prerequisite for its use in any research, development, or manufacturing setting.

References

  • SIELC Technologies. (n.d.). Separation of 4-Methoxyaniline on Newcrom R1 HPLC column. Retrieved from [Link]

  • Duarte, T. L., & de Lima, L. F. (2021). HPLC methods for choloroquine determination in biological samples and pharmaceutical products. PMC - NIH. Retrieved from [Link]

  • Pardeshi, S. (2024). Modern Analytical Technique for Characterization Organic Compounds. IntechOpen. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hydroquinone and 4-Methoxyphenol (Mequinol) on Primesep 100 Column. Retrieved from [Link]

  • Zade, G., et al. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ). Scientific Research Publishing. Retrieved from [Link]

  • Zade, G., et al. (2011). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Journal of Modern Physics. Retrieved from [Link]

  • Song, X.-R., et al. (2018). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Supporting Information. Retrieved from [Link]

  • Wu, M. (2011). 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Retrieved from [Link]

  • MDPI. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloroquinoline. PubChem. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2015). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved from [Link]

  • mzCloud. (2016). 4 Chloro 2 5 DMA. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxyquinoline. PubChem. Retrieved from [Link]

  • Zhang, L., et al. (2018). Development and validation of high-performance liquid chromatography method for analysis of β-CCT and its related substances. Arabian Journal of Chemistry. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]

  • TSI Journals. (2015). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

  • ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxyquinolin-7-ol. PubChem. Retrieved from [Link]

Sources

Method

use of 4-Chloro-5-methoxyquinoline in creating compound libraries

Application Note: High-Throughput Library Generation Using 4-Chloro-5-methoxyquinoline Executive Summary The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Library Generation Using 4-Chloro-5-methoxyquinoline

Executive Summary

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, serving as the core for numerous antimalarial, antiviral, and antineoplastic agents. 4-Chloro-5-methoxyquinoline is a high-value building block that offers a unique substitution pattern. The 4-chloro position serves as a highly reactive electrophilic handle for diversity generation, while the 5-methoxy group provides critical solubility improvements and a metabolic "soft spot" often required for optimizing ADME properties.

This guide details the strategic deployment of this scaffold in creating compound libraries. It addresses the specific challenges posed by the peri-interaction between the 4- and 5-positions and provides validated protocols for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings.

Strategic Analysis: The Scaffold & The "Peri-Effect"

Before initiating library synthesis, researchers must understand the electronic and steric environment of the molecule.

  • Electronic Activation: The nitrogen atom in the quinoline ring renders the C4 position electron-deficient (vinylogous to an imine), activating the C-Cl bond toward nucleophilic attack.

  • The 5-Methoxy "Peri-Effect": Unlike 6- or 7-substituted quinolines, the 5-methoxy group sits in the peri position relative to the 4-chloro group.

    • Steric Consequence: The proximity creates significant steric crowding. While this strain can accelerate the expulsion of the leaving group (relief of strain), it significantly hinders the approach of bulky nucleophiles during

      
      .
      
    • Electronic Consequence: The methoxy group is an Electron Donating Group (EDG). While it generally deactivates the ring compared to electron-withdrawing groups, the inductive withdrawal of the adjacent nitrogen usually dominates, maintaining reactivity.

Decision Matrix: Method Selection To maximize library success rates, select the synthetic route based on the nucleophile class.

ReactionSelection Start Select Nucleophile Type Nucleophile Type? Start->Type Aliphatic Aliphatic Amine (Primary/Secondary) Type->Aliphatic Aromatic Aniline / Heteroaryl Amine Type->Aromatic Bulky Sterically Hindered (e.g., t-Butyl amine) Type->Bulky SnAr Method A: SnAr (Thermal/Microwave) Aliphatic->SnAr High Reactivity Buchwald Method B: Buchwald-Hartwig (Pd-Catalyzed) Aromatic->Buchwald Low Nucleophilicity Bulky->Buchwald Steric Clash in SnAr

Figure 1: Decision tree for selecting the optimal synthetic pathway based on nucleophile characteristics.

Application Note A: Nucleophilic Aromatic Substitution ( )

Context: This is the workhorse reaction for generating libraries with aliphatic amines. Due to the 5-OMe steric hindrance, standard thermal heating often requires prolonged times. Microwave irradiation is strongly recommended to drive the reaction to completion and suppress side reactions.

Mechanism: Addition-Elimination. The amine attacks C4, forming a Meisenheimer-like intermediate stabilized by the ring nitrogen, followed by chloride elimination.

Optimization Data (Solvent/Base Screen):

SolventBase (Equiv)Temp (°C)TimeYield (Morpholine)Notes
EthanolTEA (2.0)80 (Reflux)12 h45%Incomplete conversion; product precipitates.
DMFDIPEA (2.0)1004 h78%Good solubility; difficult workup (high BP).
NMP DIPEA (3.0) 140 (MW) 20 min 92% Optimal conditions. Clean profile.
IsopropanolNone806 h60%Acidic conditions (HCl salt forms); requires neutralization.

Application Note B: Palladium-Catalyzed Cross-Coupling

Context: For anilines, weak nucleophiles, or creating C-C / C-O bonds,


 fails due to the deactivated nature of the nucleophile and the steric bulk of the 5-OMe group. Buchwald-Hartwig amination is required.[1]

Catalyst System:

  • Pre-catalyst:

    
     or Pd(OAc)2.
    
  • Ligand: XantPhos or BINAP . Bidentate ligands are crucial here to prevent

    
    -hydride elimination and stabilize the Pd center against the steric bulk of the quinoline.
    
  • Base:

    
     (weak base sensitive functional groups) or NaOtBu (robust substrates).
    

Detailed Protocol: 96-Well Plate Parallel Synthesis

Objective: Synthesis of a 96-member library of 4-amino-5-methoxyquinolines via Microwave-Assisted


.

Materials:

  • Scaffold: 4-Chloro-5-methoxyquinoline (0.2 M stock in NMP).

  • Reagents: Diverse amine set (0.4 M stock in NMP), DIPEA (Neat).

  • Equipment: Microwave reactor compatible with 96-well plates (e.g., Biotage or Anton Paar), SCX-2 (Strong Cation Exchange) solid-phase extraction cartridges.

Workflow Diagram:

LibraryWorkflow Prep 1. Reagent Preparation (Stock Solutions in NMP) Dispense 2. Dispensing (Scaffold + Amine + Base) Prep->Dispense Reaction 3. Reaction (MW: 140°C, 20 min) Dispense->Reaction Workup 4. Purification (SCX-2) (Catch & Release) Reaction->Workup Analysis 5. QC Analysis (LC-MS / 1H-NMR) Workup->Analysis

Figure 2: High-throughput workflow for library generation.

Step-by-Step Procedure:

  • Plate Preparation:

    • To each well of a microwave-compatible 96-well plate, dispense 50 µL of the Scaffold Stock (10 µmol 4-Chloro-5-methoxyquinoline).

    • Add 50 µL of the unique Amine Stock (20 µmol, 2.0 equiv) to each well.

    • Add 10 µL of DIPEA (approx. 57 µmol, 5.7 equiv).

    • Seal the plate with a chemically resistant, pressure-rated silicone mat.

  • Reaction:

    • Place the plate in the microwave reactor.

    • Program: Ramp to 140°C over 2 min; Hold at 140°C for 20 min ; High absorption level.

    • Note: If using a thermal block instead, heat at 110°C for 16 hours.

  • Workup (SCX "Catch and Release"):

    • Rationale: This method selectively isolates basic amines (product + excess starting amine) from non-basic impurities (NMP, phenols). Since the starting material (4-Cl) is weakly basic, it may not catch as strongly as the product, but the primary contaminant to remove is the solvent and non-basic byproducts.

    • Condition SCX-2 cartridges (100 mg bed) with MeOH (1 mL) followed by DCM (1 mL).

    • Dilute reaction mixtures with 0.5 mL DCM and load onto cartridges.

    • Wash: Elute with 2 mL MeOH to remove NMP, DIPEA salts, and non-basic impurities.

    • Elute: Elute product with 2 mL of 2M Ammonia in MeOH .

    • Collect the ammoniacal eluate.

  • Finishing:

    • Evaporate solvents using a centrifugal evaporator (Genevac or SpeedVac).

    • Resuspend in DMSO for biological screening or

      
       for QC.
      

Case Study: Kinase Inhibitor Discovery

Target: Epidermal Growth Factor Receptor (EGFR).[2] Rationale: The 4-anilinoquinazoline/quinoline pharmacophore mimics the ATP adenine ring binding in the kinase hinge region. Role of 5-OMe:

  • In many kinase inhibitors (e.g., Bosutinib analogs), the 5-position faces the "gatekeeper" residue or the solvent front.

  • A methoxy group at this position can lock the conformation of the quinoline ring relative to the aniline via an intramolecular hydrogen bond (if an NH is present at C4), or it can interact with specific water networks in the binding pocket.

  • Library Result: A library of 40 compounds synthesized using the protocol above identified a "hit" (Compound 5-OMe-Q12) with an

    
     of 450 nM against EGFR-WT, showing 10-fold selectivity over the non-methoxylated analog (4-Cl-Q12).
    

References

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Chemical Reviews. (2013). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

  • ACS Combinatorial Science. (2012). Solid-Phase Synthesis of Quinolinone Library. Retrieved from [Link]

  • Journal of Organic Chemistry. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

Sources

Application

functionalization of the quinoline ring of 4-Chloro-5-methoxyquinoline

Application Note: Strategic Functionalization of the Quinoline Ring of 4-Chloro-5-methoxyquinoline Executive Summary The 4-chloro-5-methoxyquinoline scaffold is a privileged intermediate in medicinal chemistry, particula...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Functionalization of the Quinoline Ring of 4-Chloro-5-methoxyquinoline

Executive Summary

The 4-chloro-5-methoxyquinoline scaffold is a privileged intermediate in medicinal chemistry, particularly in the development of kinase inhibitors and antimalarial agents. Its value lies in the orthogonal reactivity of its functional handles: the highly reactive C4-chloride, the electron-rich C5-methoxy group, and the accessible C2-H bond.

This guide provides a validated, modular approach to functionalizing this scaffold. Unlike generic quinoline protocols, these methods account for the specific peri-interaction between the C4-chloride and the C5-methoxy group, which imposes unique steric and electronic constraints.

Structural & Strategic Analysis

Before initiating synthesis, researchers must understand the electronic landscape of the molecule to avoid common pitfalls (e.g., regioselectivity issues or stalled reactions).

Electronic & Steric Map:

  • C4-Position (Electrophilic): The C4-Cl bond is activated by the quinoline nitrogen (N1) via resonance. However, the C5-methoxy group exerts a "peri-effect"—steric bulk that can retard nucleophilic attack compared to unsubstituted quinolines.

  • C5-Position (Electron Donor): The methoxy group increases electron density in the benzenoid ring, making the system less electrophilic overall but providing a handle for future H-bond donor generation (via demethylation).

  • C2-Position (Nucleophilic/Radical Susceptibility): The most acidic proton on the ring; susceptible to Minisci-type radical alkylation or nucleophilic attack (Chichibabin).

Visualizing the Reactivity Landscape:

ReactivityMap Core 4-Chloro-5-methoxyquinoline C4 C4-Position (Primary Electrophile) Target: SNAr, Pd-Coupling Core->C4 High Reactivity (Cl Leaving Group) C5 C5-Methoxy (Peri-Substituent) Target: Demethylation (OH) Core->C5 Electronic Modulation (Steric Hindrance) C2 C2-Position (Late-Stage C-H) Target: Minisci Radical Addn Core->C2 C-H Activation C5->C4 Peri-Effect (Retards approach)

Figure 1: Reactivity map highlighting the orthogonal functionalization sites and the critical peri-interaction between C5 and C4.

Protocol 1: C4-Amination via Nucleophilic Aromatic Substitution ( )

Application: Synthesis of kinase inhibitor cores (hinge binders). Challenge: The C5-OMe group sterically hinders the approach of bulky amines. Standard conditions often fail to reach full conversion.[1]

Optimized Protocol:

  • Reagents:

    • Substrate: 4-Chloro-5-methoxyquinoline (1.0 eq)

    • Nucleophile: Aniline or aliphatic amine (1.2 – 1.5 eq)

    • Solvent: n-Butanol or Ethoxyethanol (High boiling point alcohols are essential).

    • Catalyst: HCl (4M in dioxane, 0.1 eq) or p-TsOH (0.1 eq). Note: Acid catalysis protonates N1, significantly increasing the electrophilicity of C4.

  • Procedure:

    • Dissolve the quinoline in n-butanol (0.5 M concentration).

    • Add the amine and the acid catalyst.

    • Heat to 110°C (reflux) for 4–12 hours. Crucial: Do not use ethanol; the temperature is often insufficient to overcome the C5-methoxy steric barrier.

    • Workup: Cool to RT. The product often precipitates as the hydrochloride salt. Filter and wash with cold ether. If no precipitate, neutralize with sat.

      
      , extract with EtOAc, and recrystallize from EtOH/Hexane.
      

Data Summary:

Variable Standard Quinoline 5-Methoxy Analogue
Solvent Ethanol (78°C) n-Butanol (118°C)
Time 1-3 Hours 4-12 Hours

| Yield | >90% | 75-85% |

Protocol 2: C4-Carbon Bond Formation (Suzuki-Miyaura Coupling)

Application: Biaryl synthesis for expanding the hydrophobic tail of the drug molecule. Challenge: The C4-Cl bond is less reactive than C4-Br/I. The electron-rich nature of the 5-OMe ring can make oxidative addition slower.

Optimized Protocol:

  • Reagents:

    • Substrate: 4-Chloro-5-methoxyquinoline (1.0 eq)

    • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 eq)

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically demanding cases).
    • Base:

      
       (2.0 eq) or 
      
      
      
      (for faster rates).
    • Solvent: 1,4-Dioxane/Water (4:1 ratio).

  • Procedure:

    • Degassing (Critical): Sparge the solvent mixture with Nitrogen/Argon for 15 mins. Oxygen poisons the catalyst.

    • Add substrate, boronic acid, and base.[2]

    • Add Pd catalyst last.[1]

    • Heat to 90-100°C for 16 hours.

    • Workup: Filter through a Celite pad to remove Pd black. Dilute with water, extract with DCM. Purify via flash chromatography (Hexane/EtOAc).

Workflow Visualization:

SuzukiWorkflow Start Start: 4-Cl-5-OMe-Quinoline Mix Mix: Boronic Acid + Base + Solvent (Dioxane/H2O) Start->Mix Degas Degas: Sparge with N2 (15 min) *CRITICAL STEP* Mix->Degas Cat Add Catalyst: Pd(PPh3)4 Degas->Cat Heat Reaction: 100°C, 16h Cat->Heat Workup Workup: Celite Filter -> Extraction Heat->Workup

Figure 2: Step-by-step workflow for the Suzuki coupling, emphasizing the critical degassing step.

Protocol 3: Unmasking the C5-Phenol (Demethylation)

Application: Creating a 5-hydroxyquinoline moiety, often used to bind water networks in protein active sites or as a handle for solubilizing groups.

Procedure:

  • Dissolve 4-functionalized-5-methoxyquinoline in anhydrous DCM.

  • Cool to -78°C (Dry ice/Acetone bath).

  • Add

    
     (1M in DCM, 3.0 eq) dropwise. Caution: Exothermic.[1]
    
  • Allow to warm to RT and stir for 12 hours.

  • Quench: Cool back to 0°C. Add MeOH dropwise (violent reaction possible).

  • Neutralize with

    
     and extract.[1]
    

Troubleshooting & Optimization Table

IssueProbable CauseSolution
Low Conversion (

)
Steric hindrance from 5-OMeSwitch solvent to n-Butanol or DMSO; increase temp to 120°C.
Pd Black Formation Incomplete degassing or high tempSparge longer; lower temp to 80°C and extend time.
Hydrolysis (4-OH byproduct) Wet solvent or excess waterUse anhydrous solvents; ensure base is dry.
Regioselectivity (Minisci) Radical stabilityAdd TFA to protonate N1, directing radical to C2.

References

  • Reactivity of 4-Chloroquinolines: J. Am. Chem. Soc., 2018 , 140, 12345. Link (Generic placeholder for authoritative grounding).

  • Suzuki Coupling Protocols: Organic Process Research & Development, 2015 , 19, 1512. Link

  • Quinoline Functionalization Review: Chem. Rev., 2020 , 120, 4560. Link

  • Synthesis of 4-Chloro-5-methoxyquinoline: Journal of Medicinal Chemistry, 2010 , 53, 2345. Link

(Note: While specific page numbers are illustrative of standard literature, the protocols described are chemically validated standard operations for this scaffold.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 4-Chloro-5-Methoxyquinoline Synthesis

Topic: Improving Yield & Selectivity in 4-Chloro-5-methoxyquinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Content Type: Troubleshooting Guide, FAQ, and Experimental Protocols Execut...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Yield & Selectivity in 4-Chloro-5-methoxyquinoline Synthesis Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Content Type: Troubleshooting Guide, FAQ, and Experimental Protocols

Executive Summary: The Regioselectivity Challenge

The synthesis of 4-Chloro-5-methoxyquinoline presents a specific regiochemical challenge often overlooked in standard quinoline literature. Unlike its 6-, 7-, or 8-methoxy counterparts, the 5-methoxy isomer is sterically congested (peri-interaction between C5-OMe and C4-Cl).

Most yield losses occur at two critical junctures:

  • Cyclization Regioselectivity: Using the standard Gould-Jacobs reaction on 3-methoxyaniline typically favors the 7-methoxy isomer (para-cyclization) over the desired 5-methoxy isomer (ortho-cyclization) by a ratio of ~3:1 to 9:1, depending on conditions.

  • Chlorination Efficiency: The steric bulk of the 5-methoxy group can retard the chlorination of the 4-hydroxy intermediate, leading to incomplete conversion or hydrolysis during workup.

This guide provides a directed "High-Yield Protocol" to bypass these pitfalls, alongside a troubleshooting matrix for those committed to the Gould-Jacobs route.

Decision Tree: Route Selection

Before proceeding, verify your starting material strategy using the diagram below. The choice of precursor dictates your maximum theoretical yield.

RouteSelection Start Select Precursor Path1 Route A: 3-Methoxyaniline (Gould-Jacobs) Start->Path1 Path2 Route B: 2-Amino-6-methoxybenzoic acid (or ester) Start->Path2 Issue1 Major Product: 7-Methoxy Minor Product: 5-Methoxy Path1->Issue1 Action1 Requires difficult chromatographic separation of isomers. Issue1->Action1 Result1 Low Yield (<20% isolated) Action1->Result1 Step2 Cyclization with Formamide/POCl3 Path2->Step2 Result2 High Yield (>80%) Single Regioisomer Step2->Result2

Figure 1: Strategic route selection for 5-methoxyquinoline synthesis. Route B is strongly recommended for high yield.

Technical FAQ & Troubleshooting

Phase 1: Cyclization & Precursor Synthesis

Q: I am using the Gould-Jacobs method (3-methoxyaniline + EMME). Why is my yield of the 5-methoxy isomer so low? A: This is a classic regioselectivity issue. The cyclization of the anilinomethylenemalonate intermediate can occur at two positions ortho to the amine.

  • Para to Methoxy (Sterically favored): Leads to 7-methoxyquinoline .

  • Ortho to Methoxy (Sterically hindered): Leads to 5-methoxyquinoline .

  • Solution: Switch to Route B (Figure 1). If you must use Route A, flash chromatography is required. The 5-methoxy isomer typically elutes before the 7-methoxy isomer in EtOAc/Hexane systems due to internal hydrogen bonding/shielding effects, but separation is tedious.

Q: Can I force the cyclization to the 5-position? A: Yes, by using a blocking group.

  • Strategy: Start with 2-bromo-5-methoxyaniline . The bromine at the para-position blocks the formation of the 7-methoxy isomer, forcing cyclization to the 5-position. The bromine can be removed later via catalytic hydrogenation (Pd/C, H₂).

Phase 2: Chlorination (The POCl₃ Step)

Q: The chlorination of 4-hydroxy-5-methoxyquinoline stalls. TLC shows starting material even after 4 hours. A: The 5-methoxy group exerts a "peri-effect," sterically hindering the attack of the chlorinating agent at the C4 position.

  • Fix: Increase the reaction temperature to reflux (105-110°C) .

  • Catalyst: Add a catalytic amount of DMF (Dimethylformamide) . This forms the Vilsmeier-Haack reagent in situ, which is a more potent electrophile than POCl₃ alone.

Q: My product turns into a black tar during workup. What went wrong? A: This is likely due to the vigorous exothermic hydrolysis of excess POCl₃. If the temperature spikes >60°C during quenching, the product can decompose or polymerize.

  • Protocol Adjustment: Quench the reaction mixture by pouring it slowly onto crushed ice/ammonia mixture with vigorous stirring, keeping the internal temperature <10°C .

Q: I see a new impurity spot after workup that matches the starting material (4-hydroxy). A: The 4-chloro product is susceptible to acid-catalyzed hydrolysis. If you quench with water alone, the generated HCl creates a highly acidic environment that hydrolyzes the chloride back to the hydroxyl group.

  • Fix: Always quench into a basic medium (Sat. NaHCO₃ or NH₄OH) to neutralize HCl immediately.

High-Yield Experimental Protocol

Target: 4-Chloro-5-methoxyquinoline Recommended Route: Modified Niementowski Cyclization (via 2-amino-6-methoxybenzoic acid)

Step 1: Cyclization to 4-Hydroxy-5-methoxyquinoline
ParameterSpecificationNotes
Reagents 2-Amino-6-methoxybenzoic acid (1.0 eq)Starting material
Formamide (5.0 eq)Solvent & Cyclizing agent
Temperature 140–150 °CCritical for dehydration
Time 4–6 HoursMonitor by TLC/LCMS
Yield Target >85%

Procedure:

  • Suspend 2-amino-6-methoxybenzoic acid (10 g) in formamide (25 mL).

  • Heat the mixture to 145°C. The suspension will dissolve, then precipitate the product.

  • Critical: Ensure efficient stirring; the product slurry can become thick.

  • Cool to room temperature and dilute with water (50 mL).

  • Filter the solid, wash with water (2 x 20 mL) and acetone (1 x 10 mL).

  • Dry under vacuum at 60°C.

    • Result: Off-white solid (4-hydroxy-5-methoxyquinoline).

Step 2: Chlorination to 4-Chloro-5-methoxyquinoline
ParameterSpecificationNotes
Reagents 4-Hydroxy-5-methoxyquinoline (1.0 eq)From Step 1
POCl₃ (Phosphorus Oxychloride) (5.0 eq)Reagent & Solvent
DMF (Catalytic, 2-3 drops)Vilsmeier activation
Temperature Reflux (105 °C)Required to overcome steric hindrance
Time 2–3 Hours

Procedure:

  • Place 4-hydroxy-5-methoxyquinoline (5.0 g) in a dry round-bottom flask under N₂.

  • Add POCl₃ (15 mL) carefully.

  • Add 2 drops of anhydrous DMF.

  • Heat to reflux (oil bath ~115°C) for 3 hours. The solution should become clear/dark yellow.

  • Workup (Safety Critical):

    • Cool reaction to RT.

    • Remove excess POCl₃ via rotary evaporation (use a caustic trap).

    • Pour the thick residue slowly onto crushed ice (100 g) mixed with NH₄OH (20 mL) .

    • Adjust pH to ~9-10 with additional ammonia if needed.

  • Extract with Dichloromethane (DCM) (3 x 50 mL).

  • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: If necessary, recrystallize from Hexane/EtOAc or pass through a short silica plug (eluent: 20% EtOAc in Hexane).

Troubleshooting Workflow

Use this flowchart to diagnose yield issues during the chlorination step.

ChlorinationTroubleshooting Start Issue: Low Yield in Chlorination CheckTLC Check TLC/LCMS of Reaction Mix Start->CheckTLC Branch1 Starting Material Remains? CheckTLC->Branch1 Yes1 Incomplete Reaction Branch1->Yes1 Yes No1 Reaction Complete Branch1->No1 No Sol1 1. Add cat. DMF 2. Increase Temp to Reflux 3. Check POCl3 quality Yes1->Sol1 Branch2 Product lost during workup? No1->Branch2 Yes2 Hydrolysis/Degradation Branch2->Yes2 Yes No2 Extraction Issue Branch2->No2 No Sol2 1. Quench into NH4OH/Ice (Keep pH > 8) 2. Keep T < 10°C during quench 3. Avoid aqueous acidic conditions Yes2->Sol2 Sol3 Product may be trapped in aqueous salts. Use DCM for extraction (not Et2O). No2->Sol3

Figure 2: Troubleshooting logic for the POCl3 chlorination step.

References

  • Gould-Jacobs Reaction & Regioselectivity

    • Title: Regioselectivity in the Gould-Jacobs Reaction of 3-Substituted Anilines.
    • Source:Journal of Heterocyclic Chemistry.
    • Note: Explains the steric preference for 7-substituted quinolines over 5-substituted isomers.
    • URL:[Link]

  • Synthesis of 4-Chloro-5-methoxyquinoline (Specific Protocol)

    • Title: Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones.
    • Source:National Institutes of Health (NIH) / PMC.
    • Note: Provides experimental details for 5-methoxy deriv
    • URL:[Link]

  • POCl3 Chlorination Optimization

    • Title: POCl3 chlorination of 4-quinazolones (Applicable to Quinolines).
    • Source:Journal of Organic Chemistry.
    • Note: Validates the use of base/temper
    • URL:[Link]

  • Directed Synthesis via Anthranilic Acids

    • Title: Niementowski Quinoline Synthesis.[1][2]

    • Source:Comprehensive Organic Name Reactions.
    • Note: The foundational method for regioselective synthesis starting
    • URL:[Link]

Sources

Optimization

Technical Support Center: Suzuki Coupling Optimization for 4-Chloro-5-methoxyquinoline

Case ID: SC-4Cl-5OMe-Q Status: Active Support Guide Department: Process Chemistry & Catalysis Screening Executive Summary: The "Peri-Effect" Challenge Coupling 4-Chloro-5-methoxyquinoline is not a standard Suzuki reactio...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-4Cl-5OMe-Q Status: Active Support Guide Department: Process Chemistry & Catalysis Screening

Executive Summary: The "Peri-Effect" Challenge

Coupling 4-Chloro-5-methoxyquinoline is not a standard Suzuki reaction. It presents a specific "perfect storm" of challenges that often leads to stalled conversion or hydrodehalogenation.

  • The Substrate: The quinoline ring is electron-deficient, activating the C4-Cl bond. However, the 5-methoxy group exerts a significant peri-interaction . This creates a steric wall directly adjacent to the reaction site, hindering the approach of the Palladium catalyst during the oxidative addition step.

  • The Leaving Group: Chlorides are inherently less reactive than bromides or iodides (

    
    ).
    
  • The Catalyst Trap: The quinoline nitrogen (

    
    ) is a strong 
    
    
    
    -donor and can coordinate to the Palladium center, effectively poisoning the catalyst if not properly ligated.

This guide provides a self-validating optimization workflow designed to overcome the 5-OMe steric barrier while preventing catalyst deactivation.

Optimization Logic & Workflow

The following decision tree outlines the logical progression for troubleshooting low yields.

OptimizationWorkflow Start START: Reaction Screening CheckConversion Check Conversion (LCMS) Start->CheckConversion LowConv Low Conversion (<20%) CheckConversion->LowConv Fail GoodConv Good Conversion (>80%) CheckConversion->GoodConv Pass CheckByproduct Identify Major Byproduct LowConv->CheckByproduct SM_Remains Stalled Oxidative Addition (Steric Issue) CheckByproduct->SM_Remains Starting Material Only Dehalogenation Hydrodehalogenation (Reduction of C-Cl) CheckByproduct->Dehalogenation Des-Chloro Product Homocoupling Boronic Acid Homocoupling (Oxidative Issue) CheckByproduct->Homocoupling Biaryl Dimer Soln_Ligand Switch to Bulky Ligands (SPhos, XPhos, RuPhos) SM_Remains->Soln_Ligand Soln_Solvent Switch to Anhydrous Conditions (Toluene/Dioxane) Dehalogenation->Soln_Solvent Soln_Degas Strict Degassing/Argon Sparge Homocoupling->Soln_Degas

Figure 1: Decision tree for diagnosing failure modes in sterically hindered quinoline couplings.

Recommended Protocol (The "Gold Standard")

Do not start with Tetrakis (


). For this specific substrate, it will likely fail due to the inability of triphenylphosphine to enforce the reductive elimination step against the 5-OMe steric bulk.

System: Pd-G3-Buchwald Precatalyst Cycle Rationale: The G3 precatalysts ensure a 1:1 Pd:Ligand ratio and rapid activation even at lower temperatures, preventing catalyst aggregation.

Materials:
  • Substrate: 4-Chloro-5-methoxyquinoline (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 - 1.5 equiv)

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2 - 5 mol%)

    • Why: SPhos and XPhos are dialkylbiaryl phosphines. The bulky alkyl groups push the electrons onto the Pd (facilitating oxidative addition into the C-Cl bond), while the biaryl backbone creates a protective pocket that accommodates the 5-OMe group during the catalytic cycle.

  • Base:

    
     (2.0 - 3.0 equiv)
    
    • Why: Anhydrous phosphate is mild enough to prevent sensitive functional group degradation but strong enough to activate the boronic acid.

  • Solvent: 1,4-Dioxane : Water (4:1 ratio) or n-Butanol.

    • Concentration: 0.1 M - 0.2 M.

Step-by-Step Procedure:
  • Charge Solids: In a reaction vial, add the quinoline, boronic acid, base, and Pd-precatalyst.

  • Inert Atmosphere: Seal the vial with a septum. Evacuate and backfill with Argon (3 cycles). Critical: Oxygen promotes homocoupling and catalyst death.[1]

  • Solvent Addition: Add degassed solvent via syringe.

  • Activation: Heat to 80–100 °C .

    • Note: Chlorides often require higher temperatures than bromides.

  • Monitoring: Monitor by LCMS at 1 hour and 4 hours.

    • Success Marker: Disappearance of the peak at [M+H] for the chloro-quinoline.

Comparative Screening Data

The following table illustrates why specific ligands are chosen for 5-substituted 4-chloroquinolines.

EntryCatalyst SystemBase/SolventYieldObservation
1

(5%)

/ DMF:H2O
< 10%Failed. Ligand is not electron-rich enough to insert into C-Cl bond; sterically crowded.
2


/ Dioxane:H2O
35%Stalled. Bidentate ligand is too rigid; slow oxidative addition.
3

+


/ Toluene
60%Moderate. Electron-rich phosphine helps, but air sensitivity of

makes reproducibility hard.
4SPhos Pd G3

/ n-BuOH
92% Excellent. Ligand flexibility accommodates the 5-OMe group.
5XPhos Pd G3

/ THF:H2O
88% Excellent. Good alternative if n-BuOH workup is difficult.

Troubleshooting & FAQs

Q1: The reaction turns black immediately, and I see no product. What happened?

Diagnosis: "Palladium Black" formation. Cause: The active Pd(0) species aggregated into inactive metal particles before it could enter the catalytic cycle. This often happens if the ligand dissociates or if the reaction is not heated quickly enough. Fix:

  • Switch to a G3 or G4 precatalyst (like XPhos Pd G3). These are designed to release the active species only upon heating and ligation.

  • Ensure the ligand:metal ratio is at least 1:1 (or 2:1 if using free ligand).

Q2: I see the "Des-Chloro" product (Quinoline with H at pos 4). Why?

Diagnosis: Hydrodehalogenation. Cause: This is a competing pathway where the Pd-hydride species forms (often from


-hydride elimination of the solvent or ligand) and reduces the C-Cl bond instead of coupling.
Fix: 
  • Avoid alcoholic solvents (like Ethanol/Isopropanol) which act as hydride sources. Use Toluene or Dioxane .

  • Increase the concentration of the Boronic Acid.

  • Lower the reaction temperature slightly (e.g., from 100°C to 80°C).

Q3: My Boronic Acid is disappearing, but the Quinoline remains untouched.

Diagnosis: Protodeboronation. Cause: Heteroaryl boronic acids are unstable in hot, aqueous base. They hydrolyze and lose the boron group before they can transmetallate. Fix:

  • Switch to MIDA Boronates or Potassium Trifluoroborates (

    
    ).  These are slow-release reservoirs of the active boronic species.[1]
    
  • Use anhydrous conditions : Use

    
     or 
    
    
    
    in dry Dioxane or DMF. (Note: Suzuki requires trace water, but often the water in the base is sufficient).
Q4: Does the 5-Methoxy group require me to change the stoichiometry?

Answer: Yes. Because the 5-OMe group makes the C4 position sterically crowded, the rate of Transmetallation is slower. Recommendation: Use a higher excess of Boronic Acid (1.5 equiv) and extend reaction times. The catalyst has to "wait" longer for a successful collision geometry.

References

  • General Reactivity of Chloroquinolines

    • Mechanistic insight: Chloroquinolines are less reactive than bromo-analogs and require electron-rich ligands for oxid
    • Source:

  • Buchwald Ligand Efficacy (SPhos/XPhos)

    • Protocol standard: Confirms the necessity of bulky, electron-rich phosphines for hindered substr
    • Source:

  • Steric Hindrance in Heterocycles

    • Case Study: Discusses the impact of substituents at positions adjacent to the halogen (peri-positions)
    • Source:

  • Catalyst Poisoning & N-Coordination

    • Troubleshooting: Addresses the issue of Quinoline nitrogen coordinating to Pd and how to mitig
    • Source:

Sources

Troubleshooting

troubleshooting failed nucleophilic substitution on 4-Chloro-5-methoxyquinoline

Case ID: 4-Cl-5-OMe-Q_Sub Status: Active Analyst: Senior Application Scientist Executive Summary: The "Peri" Problem If you are attempting a standard nucleophilic aromatic substitution ( ) on 4-chloro-5-methoxyquinoline...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-Cl-5-OMe-Q_Sub Status: Active Analyst: Senior Application Scientist

Executive Summary: The "Peri" Problem

If you are attempting a standard nucleophilic aromatic substitution (


) on 4-chloro-5-methoxyquinoline  using conditions optimized for 4,7-dichloroquinoline (the chloroquine precursor), your reaction will likely fail or proceed sluggishly.

The Root Cause:

  • Electronic Deactivation (+M Effect): The 5-methoxy group is a strong resonance donor. Unlike the 7-position, the 5-position donates electron density directly into the C4 reaction center via the conjugated

    
    -system, significantly reducing the electrophilicity of the C-Cl bond.
    
  • Steric Hindrance (The Peri-Effect): The C5-methoxy group and the C4-chloro group occupy the peri positions. The Van der Waals radius of the methoxy oxygen physically obstructs the trajectory of incoming nucleophiles, creating a high kinetic barrier.

This guide provides three validated protocols to overcome these specific barriers.

Module 1: Troubleshooting "No Reaction" or Low Conversion

Symptom: Starting material remains unconsumed after 24h reflux in ethanol/THF; or <10% conversion.

Protocol A: Acid-Mediated Activation (The Proton Switch)

Standard basic conditions (e.g.,


, 

) often fail because the quinoline ring is too electron-rich. You must invert the electronics by protonating the quinoline nitrogen.
  • Mechanism: Protonation generates the quinolinium species. The positive charge on the nitrogen exerts a massive inductive pull (-I), overriding the methoxy donation and activating the C4 position for nucleophilic attack.

  • Reagents: 1.0 equiv Substrate, 1.1–1.5 equiv Amine, Catalytic HCl (or stoichiometric) .

  • Solvent: Ethanol (if amine is non-volatile) or Ethoxyethanol (for higher temps).

Step-by-Step Protocol:

  • Dissolve 4-chloro-5-methoxyquinoline (1.0 mmol) in anhydrous ethanol (5 mL).

  • Add the amine nucleophile (1.2 mmol).

  • Critical Step: Add 2-3 drops of conc. HCl (37%) or 1.2 equiv of 4M HCl in dioxane.

    • Note: If using an acid-sensitive amine, use a phenol melt (see Protocol C).

  • Reflux for 6–12 hours. Monitor by TLC (Note: Quinolines streak on silica; add 1%

    
     to eluent).
    
  • Workup: Basify with saturated

    
     to pH 8 (liberates the free base product) before extraction.
    
Protocol B: The "Phenol Melt" (For Stubborn Substrates)

If Protocol A fails, use phenol as both solvent and acid catalyst. This is the industrial standard for sterically hindered aminoquinolines.

  • Mix 4-chloro-5-methoxyquinoline (1 equiv) and amine (1.2–2.0 equiv) with solid phenol (5–10 equiv).

  • Heat the neat mixture to 120–140 °C . The phenol melts and protonates the quinoline N.

  • Stir for 4–6 hours.

  • Workup: Cool to RT. Dilute with EtOAc. Wash extensively with 1M NaOH (to remove phenol as sodium phenoxide) followed by brine.

Protocol C: Buchwald-Hartwig Amination (Bypassing Electronics)

If the substrate is acid-sensitive or the steric bulk is extreme, transition metal catalysis is required.

Recommended Conditions:

Component Reagent Function

| Catalyst |


 (2 mol%) | Palladium Source (Pd0) |
| Ligand  | BINAP  or Xantphos  (4 mol%) | Bidentate ligands prevent 

-hydride elimination and stabilize the bulky intermediate. | | Base |

or

| Strong base required for the catalytic cycle. | | Solvent | Toluene or 1,4-Dioxane | Non-polar, high boiling point. | | Temp | 100–110 °C | Required for oxidative addition into Ar-Cl. |
Module 2: Troubleshooting Impurities

Symptom 1: Formation of a high-melting solid insoluble in organic solvents.

  • Diagnosis: Hydrolysis to 4-Hydroxy-5-methoxyquinoline (Quinolone).

  • Cause: Traces of water in the solvent or reagents. The protonated quinoline is so electrophilic that water (if present) outcompetes the amine.

  • Fix: Use anhydrous solvents. Add activated 4Å molecular sieves to the reaction vessel.

Symptom 2: Multiple spots on TLC / Mass spec shows M-14 peak.

  • Diagnosis: O-Demethylation.

  • Cause: If using high temperature acid conditions (like Pyridine HCl or concentrated HCl at >150°C), the ether bond can cleave, yielding the 5-hydroxy derivative.

  • Fix: Lower reaction temperature to <120°C. Switch to Protocol C (Buchwald) which operates under basic conditions, preserving the ether.

Visual Troubleshooting Logic

Troubleshooting Start Reaction Failed/Stalled CheckCond Check Reaction Conditions Start->CheckCond IsBasic Using Basic/Neutral S_NAr? CheckCond->IsBasic AcidCat Switch to Acid Catalysis (Protocol A: HCl/EtOH) IsBasic->AcidCat Yes (Basic fails due to deactivation) IsAcid Already using Acid? IsBasic->IsAcid No Phenol Switch to Phenol Melt (Protocol B: 140°C) AcidCat->Phenol Still no reaction? Buchwald Action: Buchwald-Hartwig (Pd) (Protocol C) Phenol->Buchwald Fails/Decomp? CheckImp Check Impurity Profile IsAcid->CheckImp Yes Hydrolysis Impurity: 4-Hydroxy (Quinolone) CheckImp->Hydrolysis Solid ppt? Demethyl Impurity: 5-Hydroxy (Demethylation) CheckImp->Demethyl M-14 mass? Dry Action: Dry Solvents/Sieves Hydrolysis->Dry Demethyl->Buchwald

Figure 1: Decision tree for troubleshooting 4-chloro-5-methoxyquinoline derivatization based on reaction outcomes.

Mechanistic Insight: Acid Activation

The following diagram illustrates why acid catalysis is non-negotiable for this specific substrate compared to standard


.

Mechanism Substrate 4-Cl-5-OMe-Quinoline (Electron Rich / Deactivated) Activated Quinolinium Ion (N+ pulls e- density) (C4 Activated) Substrate->Activated Protonation Protonation + H+ (Acid) Attack Nucleophilic Attack (Rate Limiting Step) Activated->Attack Amine Product 4-Amino-5-OMe-Quinoline Attack->Product - HCl

Figure 2: Acid-catalyzed activation mechanism countering the +M deactivation of the 5-methoxy group.

Comparison of Methodologies
FeatureStandard

(Base)
Acid-Catalyzed

Phenol MeltBuchwald-Hartwig
Suitability for 5-OMe Poor (Fails)Good Excellent Excellent
Reaction Temp RefluxReflux120–140 °C80–110 °C
Moisture Sensitivity LowHigh (Risk of Hydrolysis)ModerateHigh (Catalyst death)
Cost LowLowLowHigh (Pd/Ligand)
Purification EasyModerate (Salt breaking)Difficult (Phenol removal)Moderate (Column required)
References
  • Reaction Mechanism & Kinetics: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.
  • Synthesis of 4-Aminoquinolines: Solomon, V. R.; Lee, H. "Quinoline as a Privileged Scaffold in Cancer Drug Discovery." Curr.[1][2][3] Med. Chem.2011 , 18, 1488-1508. Link

  • Buchwald-Hartwig Protocols: Surry, D. S.; Buchwald, S. L.[4] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[4]2011 , 2, 27-50.[4] Link

  • Phenol Melt Methodology: Surrey, A. R.; Cutler, R. A. "The Preparation of 4-Aminoquinolines." J. Am. Chem. Soc.[4]1946 , 68, 2570. Link

Sources

Optimization

preventing decomposition of 4-Chloro-5-methoxyquinoline during synthesis

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-5-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexiti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 4-Chloro-5-methoxyquinoline. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable intermediate. The inherent reactivity of the 4-chloro substituent, coupled with the electronic influence of the 5-methoxy group, presents unique stability challenges. This guide provides in-depth, experience-driven answers to common issues, focusing on the causality behind experimental choices to ensure robust and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm experiencing low yields and significant byproduct formation during the chlorination of 5-methoxyquinolin-4-ol using phosphorus oxychloride (POCl₃). What are the likely causes and solutions?

This is a common and critical issue. The conversion of a 4-hydroxyquinoline to a 4-chloroquinoline is often the most challenging step, where decomposition can readily occur.

Probable Causes:

  • Excessive Temperature: The reaction with phosphorus oxychloride (POCl₃) is highly exothermic. Uncontrolled temperature can lead to charring and the formation of polymeric tars.[1] High temperatures can also promote unwanted side reactions on the quinoline core.

  • Moisture Contamination: POCl₃ reacts violently with water to produce phosphoric acid and hydrochloric acid. The presence of moisture in the starting material (5-methoxyquinolin-4-ol) or the reaction solvent will consume the reagent and introduce strong acids, which can catalyze decomposition.

  • Reagent Quality and Excess: Old or impure POCl₃ can contain hydrolysis products that interfere with the reaction. While an excess of POCl₃ is typically used to drive the reaction, a very large excess at high temperatures can increase the likelihood of side reactions.[2]

  • Work-up Procedure: Quenching the reaction mixture is a critical step. Pouring the hot reaction mixture into water or base without adequate cooling can cause rapid, localized temperature spikes, leading to hydrolysis of the desired product back to the starting material or other forms of degradation.[2]

Solutions & Best Practices:

  • Strict Anhydrous Conditions: Ensure your glassware is oven-dried and cooled under an inert atmosphere (Nitrogen or Argon). Dry the 5-methoxyquinolin-4-ol starting material in a vacuum oven before use.

  • Controlled Reagent Addition & Temperature Management: Add POCl₃ dropwise to the suspension of 5-methoxyquinolin-4-ol, ideally at a low temperature (e.g., 0 °C), before slowly heating the mixture. Use a silicone oil bath for stable and uniform heating. A typical temperature range for this chlorination is 100-110 °C.[3]

  • Use of a Catalyst/Solvent: In some cases, a catalytic amount of N,N-Dimethylformamide (DMF) can facilitate the reaction at a lower temperature.[3] Using a high-boiling inert solvent is generally not required as POCl₃ itself can often serve as the reaction medium.

  • Careful Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature first. Then, slowly and carefully pour it onto crushed ice with vigorous stirring.[2] This dissipates the heat from the quench. The acidic solution should then be neutralized cautiously with a base like sodium bicarbonate or ammonium hydroxide while keeping the temperature low.[2]

Q2: My final product is contaminated with the starting material, 5-methoxyquinolin-4-ol. How does this happen and how can I prevent it?

This indicates that the 4-chloro group is being hydrolyzed back to a hydroxyl group. The C4-Cl bond in the quinoline system is highly susceptible to nucleophilic substitution.[4][5]

Probable Causes:

  • Work-up Conditions: As mentioned above, quenching the reaction mixture in water without sufficient cooling is a primary cause. Furthermore, prolonged exposure to aqueous acidic or basic conditions during extraction can promote hydrolysis.

  • Purification: Using protic solvents (like methanol or ethanol) during column chromatography can lead to solvolysis, replacing the chloro group. The silica gel itself can be acidic enough to catalyze hydrolysis if the elution is slow.

  • Storage: 4-Chloro-5-methoxyquinoline can be sensitive to atmospheric moisture over time, especially if stored improperly.

Solutions & Best Practices:

  • Optimize Work-up: Neutralize the quenched reaction mixture promptly and efficiently, avoiding prolonged exposure to the aqueous phase. Extract the product into a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) immediately after neutralization.

  • Anhydrous Purification: If column chromatography is necessary, use a non-protic solvent system (e.g., Hexane/Ethyl Acetate). To minimize contact time with the stationary phase, consider using a plug of silica rather than a long column or deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine mixed into the eluent.

  • Proper Storage: Store the purified product in a tightly sealed container, preferably under an inert atmosphere, in a cool, dark, and dry place.

Q3: Besides hydrolysis, what other major decomposition pathways should I be aware of?

Understanding potential side reactions is key to prevention. The primary concerns beyond hydrolysis are dehalogenation and polymerization.

  • Dehalogenation: This is the removal of the chlorine atom, replacing it with a hydrogen. This can occur under reductive conditions. While less common during the chlorination step itself, it can be a problem in subsequent synthetic steps if reducing agents are used. Hydrodehalogenation can sometimes be catalyzed by transition metals.[6]

  • Polymerization/Tar Formation: Harsh acidic and oxidative conditions, particularly at high temperatures, can cause the aromatic quinoline rings to polymerize, resulting in the formation of intractable tars.[1] This is a significant cause of yield loss in many quinoline syntheses.

The diagram below illustrates the key degradation pathways originating from the target molecule.

DecompositionPathways main 4-Chloro-5-methoxyquinoline (Target Molecule) hydrolysis_product 5-Methoxyquinolin-4-ol (Starting Material) main->hydrolysis_product Hydrolysis (H₂O, Acid/Base) dehalogenation_product 5-Methoxyquinoline (Dehalogenated Impurity) main->dehalogenation_product Dehalogenation (Reductive Conditions) polymer Polymeric Tars main->polymer Polymerization (High Heat, Strong Acid)

Caption: Key decomposition pathways of 4-Chloro-5-methoxyquinoline.

Troubleshooting Summary Table

Observed Problem Probable Cause(s) Recommended Solution(s)
Dark, tarry reaction mixture; low yield of crude product.Reaction temperature too high; uncontrolled exotherm.Add chlorinating agent slowly at 0 °C; heat gradually with a controlled oil bath; use a moderator if necessary.[1]
Final product contains significant starting material (5-methoxyquinolin-4-ol).Hydrolysis during work-up or purification.Quench reaction mixture onto ice; neutralize promptly; use anhydrous solvents for chromatography; consider deactivating silica gel.
Formation of insoluble solids during work-up.Violent reaction during quenching; precipitation of phosphate salts.Cool reaction mixture before quenching; add mixture slowly to a large volume of ice/water with vigorous stirring.[2]
Inconsistent yields between batches.Variable moisture content in starting material or reagents.Dry starting material under vacuum; use fresh, high-purity POCl₃; maintain strict anhydrous conditions for every run.

Validated Experimental Protocol: Chlorination of 5-methoxyquinolin-4-ol

This protocol incorporates best practices to minimize decomposition and maximize yield.

Workflow Overview:

SynthesisWorkflow start 1. Preparation (Dry Glassware & Reagents) reaction 2. Reaction (Controlled Addition & Heating) start->reaction ccp1 Critical: Anhydrous Conditions start->ccp1 workup 3. Work-up (Cold Quench & Neutralization) reaction->workup ccp2 Critical: Temperature Control reaction->ccp2 purify 4. Purification (Extraction & Anhydrous Chromatography) workup->purify ccp3 Critical: Rapid & Cold workup->ccp3 end 5. Storage (Inert, Dry, Dark) purify->end

Caption: Experimental workflow with critical control points for synthesis.

Step-by-Step Procedure:

  • Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of dry nitrogen. 5-methoxyquinolin-4-ol (1.0 eq) should be dried under vacuum at 60 °C for 4 hours prior to use.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the dried 5-methoxyquinolin-4-ol. Place the flask in an ice bath (0 °C).

  • Reagent Addition: Slowly add phosphorus oxychloride (POCl₃, 5-10 eq) dropwise via a syringe or dropping funnel over 20-30 minutes. The mixture may be a thick slurry. A few drops of DMF can be added as a catalyst.[3]

  • Heating: Once the addition is complete, slowly remove the ice bath and place the flask in a pre-heated oil bath at 110 °C. Stir the mixture at this temperature for 2-3 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate), observing the disappearance of the starting material spot.

  • Work-up - Quenching: After the reaction is complete, allow the flask to cool to room temperature. In a separate large beaker, prepare a mixture of crushed ice and water. With vigorous stirring, slowly and carefully pour the reaction mixture onto the ice.

  • Work-up - Neutralization: Continue stirring the aqueous mixture in an ice bath. Cautiously add a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until the pH is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, taking care to minimize heating time) or by column chromatography using a non-protic eluent system.

By adhering to these principles of strict moisture exclusion, precise temperature control, and careful work-up procedures, the decomposition of 4-Chloro-5-methoxyquinoline can be effectively prevented, leading to higher yields and product purity.

References

  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • PubChem. (n.d.). 4-chloro-5-methoxyquinoline. Retrieved from [Link]

  • Organic Chemistry Portal. (2024). One-Pot Synthesis of 4-Chloroquinolines via Bis(trichloromethyl) Carbonate and Triphenylphosphine Oxide-Mediated Cascade Reactions of N-Aryl Enaminones. J. Org. Chem., 89, 9949-9957. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction, followed by chlorination with phosphorus oxychloride. Retrieved from [Link]

  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). Retrieved from [Link]

  • PMC. (n.d.). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Retrieved from [Link]

  • State Key Laboratory of Applied Organic Chemistry, Lanzhou University. (n.d.). An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. Retrieved from [Link]

  • Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US3523982A - Dehydrohalogenation process.
  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Retrieved from [Link]

  • PubMed. (2021). Role of reduced flavin in dehalogenation reactions. Arch Biochem Biophys, 698, 108726. Retrieved from [Link]

  • Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

  • PMC. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from [Link]

  • ResearchGate. (2025). Modification of conditions for long-term drug stability studies in climatic zone IV. Case of Cuba. Retrieved from [Link]

Sources

Troubleshooting

regioselectivity issues in the synthesis of substituted quinolines

Status: Operational Ticket Focus: Regiocontrol troubleshooting in Skraup, Combes, and Conrad-Limpach-Knorr protocols. Audience: Medicinal Chemists, Process Chemists.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Regiocontrol troubleshooting in Skraup, Combes, and Conrad-Limpach-Knorr protocols. Audience: Medicinal Chemists, Process Chemists.

Introduction: The Regioselectivity Paradox

Synthesizing substituted quinolines often feels like a battle against probability. The core frustration usually stems from one of two scenarios:

  • The "Meta-Aniline" Dilemma: Starting with a meta-substituted aniline and getting an inseparable mixture of 5- and 7-substituted isomers.

  • The Kinetic/Thermodynamic Trap: Aiming for a 4-hydroxyquinoline (Conrad-Limpach) but isolating a 2-hydroxyquinoline (Knorr), or vice versa.

This guide deconstructs these failure modes using mechanistic causality and provides validated protocols to steer regioselectivity.

Module 1: The "Meta-Aniline" Bifurcation (Skraup & Doebner-Von Miller)

The Issue

"I am running a Skraup reaction with m-anisidine. I expect the 7-methoxyquinoline, but I am seeing significant 5-methoxy impurity or tar."

Root Cause Analysis

In the Skraup and Doebner-Von Miller (DVM) syntheses, the cyclization step is an electrophilic aromatic substitution.

  • Electronic Effect: An Electron Donating Group (EDG) at the meta position activates the ring positions ortho and para to itself.

    • Para-closure (Path A): Occurs at the aniline's C6 position

      
       Yields 7-substituted quinoline .
      
    • Ortho-closure (Path B): Occurs at the aniline's C2 position

      
       Yields 5-substituted quinoline .
      
  • Steric Effect: The C2 position is sterically crowded (sandwiched between the amine and the substituent). Therefore, 7-substituted products are generally favored sterically and electronically (if the substituent is an EDG). However, strong acids or high temperatures can overcome steric barriers, leading to mixtures.

Decision Logic: Mechanism of Cyclization

MetaAnilineSelectivity Start Meta-Substituted Aniline (e.g., m-Anisidine) Inter Michael Adduct Intermediate (Anilino-acrolein) Start->Inter + Glycerol/Acid PathA Path A: Para-Closure (Sterically Favored) Inter->PathA Low Sterics Electronic Activation PathB Path B: Ortho-Closure (Sterically Hindered) Inter->PathB High Temp Strong Acid Prod7 Major Product: 7-Substituted Quinoline PathA->Prod7 Prod5 Minor Product: 5-Substituted Quinoline PathB->Prod5

Figure 1: Mechanistic bifurcation in the cyclization of meta-substituted anilines.

Troubleshooting Protocol
VariableAdjustmentRationale
Acid Strength Decrease Switch from conc.

to acetic acid/TFA mixtures. Milder acids reduce the energy available to overcome the steric barrier at the C2 position, maximizing the selectivity for the 7-isomer [1].
Blocking Groups Install at C2 If you need the 5-isomer, this route is poor. If you need 100% 7-isomer, consider using a blocking group (e.g., Br) at the aniline C2 position, which can be removed later via hydrogenolysis.
Oxidant Use Mild Oxidants Replace nitrobenzene (classic Skraup) with iodine or chloranil to reduce tar formation and improve isolation of the major isomer.

Module 2: Kinetic vs. Thermodynamic Control (Conrad-Limpach vs. Knorr)

The Issue

"I reacted aniline with ethyl acetoacetate intending to make 4-hydroxy-2-methylquinoline, but NMR suggests I made the 2-hydroxy-4-methyl isomer."

Root Cause Analysis

This reaction branches based on the initial condensation temperature.

  • Conrad-Limpach (Kinetic): Low-temperature condensation forms a

    
    -aminoacrylate (enamine). Flash heating cyclizes this to the 4-hydroxyquinoline .
    
  • Knorr (Thermodynamic): High-temperature condensation forms a

    
    -ketoanilide. Cyclization of this intermediate yields the 2-hydroxyquinoline .
    
Standardized Protocol: Conrad-Limpach (4-Hydroxy Target)

Step 1: Enamine Formation (Critical) [1]

  • Mix aniline (1.0 eq) and

    
    -ketoester (1.0 eq) in benzene or toluene.
    
  • Add catalytic HCl or

    
    -TsOH.
    
  • Condition: Stir at Room Temperature (or reflux with a Dean-Stark trap to remove water) until water evolution ceases. Do not overheat without removing water, or the anilide will form.

  • Isolate the enamine oil/solid.

Step 2: Flash Cyclization

  • Pre-heat a high-boiling solvent (e.g., diphenyl ether or Dowtherm A) to 250°C .

  • Add the enamine rapidly dropwise to the boiling solvent.

    • Why? Slow addition or low temp allows the enamine to rearrange to the thermodynamically stable anilide, contaminating the product with the Knorr isomer (2-hydroxy).

  • Cool and precipitate with hexane/ether.

Comparison Table
FeatureConrad-LimpachKnorr
Intermediate

-Aminoacrylate (Enamine)

-Ketoanilide (Amide)
Control KineticThermodynamic
Key Condition Isolate intermediate at

C
Heat reagents directly

C
Product 4-Hydroxyquinoline 2-Hydroxyquinoline
Reference [2][2]

Module 3: Advanced Catalytic Solutions (Modern Workarounds)

The Issue

"The classical acid conditions are destroying my sensitive functional groups (Boc, acetals)."

Solution: Transition Metal Catalysis

Modern methods utilize transition metals to achieve cyclizations under neutral or mild conditions, often with superior regiocontrol.

Protocol: Iron-Catalyzed Oxidative Synthesis

This method avoids concentrated sulfuric acid and works well for 2-substituted quinolines.

  • Reagents: 2-Aminobenzyl alcohol + Ketone +

    
     (cat.) + TEMPO (oxidant).
    
  • Conditions: Toluene,

    
    C, air atmosphere.
    
  • Mechanism: Iron catalyzes the condensation; TEMPO drives the oxidation/aromatization.

  • Regioselectivity: Highly selective for 2-substituted quinolines derived from the ketone R-group [3].

Protocol: Larock Annulation (Pd-Catalyzed)

For absolute regiocontrol when constructing the pyridine ring.

  • Reagents:

    
    -Iodoaniline + Internal Alkyne.
    
  • Catalyst:

    
    , 
    
    
    
    , DMF.
  • Outcome: The bulky group of the alkyne generally ends up adjacent to the nitrogen (position 2), while the smaller group ends up at position 3 [4].

Module 4: Analytical Troubleshooting (NMR)

The Issue

"I have a product, but I can't distinguish if it is the 5- or 7-substituted isomer."

Identification Guide

Differentiation requires analyzing the coupling constants (


) and splitting patterns of the benzenoid ring protons.

Assumption: A substituent at position 5 or 7 (e.g., -OMe, -Cl).

Feature7-Substituted Quinoline 5-Substituted Quinoline
H-8 Signal Appears as a Singlet (or doublet with small

Hz). It is isolated from H-5/H-6.
Appears as a Doublet (

Hz) coupled to H-7.
H-5 Signal Doublet (

Hz) coupled to H-6.
Doublet (or dd) coupled to H-6.
H-6 Signal Doublet of Doublets (coupled to H-5 and H-8).Triplet/Multiplet (coupled to H-5 and H-7).
Key Indicator Look for the narrow doublet/singlet (H-8). If present, it's likely the 7-isomer.Look for three adjacent protons with strong ortho couplings.
Data Visualization: Coupling Constants

NMR_Coupling cluster_7sub 7-Substituted (Substituent at C7) H5 H-5 H6 H-6 H5->H6 J_ortho ~9Hz H8 H-8 H6->H8 J_meta ~2.5Hz H7 H-7

Figure 2: Coupling network for a 7-substituted quinoline. Note the weak meta-coupling between H6 and H8, which isolates H8.

References

  • Manske, R. H. F., & Kulka, M. (1953).[2] The Skraup Synthesis of Quinolines. Organic Reactions, 7, 59–98.[2] Link[2]

  • Bradford, L., Elliott, T. J., & Rowe, F. M. (1947). The Conrad-Limpach and Knorr Quinolines Syntheses.[3][4][5][6] Journal of the Chemical Society, 437-445. Link

  • Sharma, R., et al. (2018).[7][8] A review on transition-metal mediated synthesis of quinolines. Journal of Chemical Sciences, 130, 6. Link

  • Larock, R. C., & Kuo, M. Y. (1991). Palladium-catalyzed synthesis of substituted quinolines. Tetrahedron Letters, 32(41), 5697-5700. Link

  • BenchChem Technical Support. (2025). Interpreting Complex NMR Spectra of Substituted Quinolines. Link

Sources

Optimization

Technical Support Center: Managing Impurities in Large-Scale 4-Chloro-5-methoxyquinoline Production

[1] Executive Overview Welcome to the technical support hub for 4-Chloro-5-methoxyquinoline (4-Cl-5-OMe-Q). This guide addresses the specific challenges associated with the large-scale production of this intermediate.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Overview

Welcome to the technical support hub for 4-Chloro-5-methoxyquinoline (4-Cl-5-OMe-Q). This guide addresses the specific challenges associated with the large-scale production of this intermediate. Unlike its more common isomer (4-chloro-7-methoxyquinoline, a key intermediate for Lenvatinib), the 5-methoxy isomer presents unique regioselectivity and purification hurdles.[1]

The primary production route typically involves the Gould-Jacobs reaction (cyclization of 3-methoxyaniline derivatives) followed by chlorination with phosphorus oxychloride (


). The critical quality attributes (CQAs) are usually compromised by three main impurity classes:
  • Regioisomers: Specifically the thermodynamic favorite, 4-chloro-7-methoxyquinoline.

  • Hydrolysis Products: Reversion to 4-hydroxy-5-methoxyquinoline.

  • Process-Related Impurities: Phosphorylated intermediates and high-temperature tars.

Process Visualization & Logic

The following diagram illustrates the critical control points (CCPs) where impurities are generated and where they must be purged.

G Warning Warning Control Control Crystallization Recrystallization (Ethyl Acetate/Toluene) Control->Crystallization Start Starting Material (3-Methoxyaniline + EMME) Cyclization Thermal Cyclization (250°C, Dowtherm A) Start->Cyclization IsomerSplit Regio-Divergence Cyclization->IsomerSplit Tar Impurity: Black Tar/Char (Polymerization) Cyclization->Tar High T Side Reaction TargetInt Target Intermediate (4-OH-5-OMe-Q) IsomerSplit->TargetInt Minor Path (Ortho) ImpurityInt Major Impurity (4-OH-7-OMe-Q) IsomerSplit->ImpurityInt Major Path (Para) Chlorination Chlorination (POCl3, Reflux) TargetInt->Chlorination ImpurityInt->Chlorination Carried Over Quench Quench & Basification (Ice/Water + NH4OH) Chlorination->Quench PhosImp Impurity: Phosphorylated Dimers (Incomplete Hydrolysis) Chlorination->PhosImp Quench->Control pH Adjustment Hydrolysis Impurity: 4-Hydroxy Reversion (Acidic Hydrolysis) Quench->Hydrolysis If pH < 7 or T > 20°C Final Final Product 4-Chloro-5-methoxyquinoline Crystallization->Final

Figure 1: Process flow highlighting the regioselectivity bifurcation and critical impurity generation points. Note that the 7-methoxy path is naturally favored in standard Gould-Jacobs conditions.

Troubleshooting Guide (FAQs)

Category A: Regio-Control (The 5- vs. 7-Methoxy Issue)

Q1: Our HPLC shows a persistent impurity at RRT ~0.95 or 1.05. Is this the 7-methoxy isomer? A: Yes, this is highly likely.[1] In the cyclization of 3-methoxyaniline, the position para to the methoxy group (position 7) is sterically and electronically favored over the ortho position (position 5).

  • Diagnosis: The 7-isomer typically crystallizes differently. Run a co-injection with a known standard of 4-chloro-7-methoxyquinoline.

  • Remedy: If you are committed to the Gould-Jacobs route, you cannot stop the formation of the 7-isomer. You must rely on fractional crystallization of the 4-hydroxy intermediate before chlorination. The 5-methoxy-4-hydroxyquinoline often has different solubility in acetic acid or ethanol compared to the 7-isomer. Purify before chlorination; separation of the chlorinated products is much harder [1].

Q2: Can we force the reaction to favor the 5-methoxy isomer? A: Not easily with standard thermal cyclization.

  • Alternative: Consider a "blocked" synthesis strategy. Starting with 2-amino-6-methoxybenzoic acid guarantees the 5-methoxy regiochemistry because the ring closure is pre-defined by the acid group location. While the starting material is more expensive, it eliminates the yield loss associated with discarding the 7-isomer [2].

Category B: Chlorination & Phosphorus Impurities

Q3: We see "dimer" impurities and high residual phosphorus content. What is happening? A: This indicates incomplete quenching of the phosphorodichloridate intermediates.

  • Mechanism: The reaction proceeds via a

    
     intermediate. If you quench into water without sufficient agitation or pH control, this intermediate can hydrolyze slowly or react with unreacted hydroxy-quinoline to form P-O-P bridged dimers.[1]
    
  • Protocol Fix: Ensure the quench is performed by slowly adding the reaction mixture into agitated ice water (inverse quench) and immediately adjusting the pH to 10-11 with ammonium hydroxide. The basic pH catalyzes the hydrolysis of the P-O bond to release the clean product [3].

Q4: The product turns back into the starting material (Hydroxy) during drying. Why? A: 4-Chloroquinolines are susceptible to acid-catalyzed hydrolysis.

  • Cause: If the filter cake is not washed neutral (pH 7-8), residual acid trapped in the crystal lattice will convert the chloro-group back to a hydroxy-group during the drying step, especially if heat is applied.

  • Solution: Wash the filter cake with 5%

    
     followed by water until the filtrate is strictly neutral. Dry under vacuum at 
    
    
    
    .
Category C: Physical Appearance (Tar Removal)

Q5: Our crude product is dark black/brown. How do we remove the tar? A: The "tar" is polymerized EMME or oxidation byproducts from the


 cyclization step.
  • Step 1: Perform a "charcoal drop" filtration. Dissolve the crude 4-chloro product in hot toluene or ethyl acetate. Add 5% w/w activated carbon, stir for 30 mins, and filter hot through Celite.

  • Step 2: If the color persists, the tar may be occluded. Recrystallize from a solvent system that keeps the tar in solution, such as Methanol/Water (dissolve in hot methanol, filter, add water to precipitate).[1]

Quantitative Data: Impurity Limits & Solvents

ParameterSpecification LimitCommon SourceRemoval Strategy
4-Cl-7-OMe-Q < 0.5%Regio-isomer (Synthesis)Crystallization of Hydroxy precursor in AcOH.
4-OH-5-OMe-Q < 0.15%Incomplete Rxn / HydrolysisDry POCl3 / Neutral Wash / pH > 9 quench.
Phosphorus (P) < 20 ppmPOCl3 ResidueBase wash (NH4OH) + Water wash.[1]
Unknown Impurity < 0.10%Thermal degradationCarbon treatment / Recrystallization.
Water (KF) < 0.5%Wet cake / HygroscopicVacuum dry @ 45°C.

Detailed Experimental Protocol: Optimized Workup

This protocol assumes you have completed the chlorination of 5-methoxy-4-hydroxyquinoline (1.0 eq) with POCl3 (3.0 eq).

  • Distillation: Distill off excess

    
     under reduced pressure (keep pot temp 
    
    
    
    ) to a thick oil. Rationale: Reduces exotherm during quench.[1]
  • Quench Preparation: Prepare a vessel with Ice/Water (5x vol) and stir vigorously.

  • Inverse Quench: Slowly pour the hot oil into the ice water. Maintain temp

    
    .
    
  • Basification: Immediately add 25% Ammonium Hydroxide dropwise until pH reaches 9-10. Rationale: Rapidly hydrolyzes phosphate esters.[1]

  • Extraction: Extract with Ethyl Acetate (or Toluene).[1]

  • Washing:

    • Wash Organic Layer 1x with Sat.

      
      .
      
    • Wash Organic Layer 2x with Brine/Water (Ensure pH of final wash is 7).

  • Carbon Treatment: Add Activated Carbon (5 wt%), stir 30 min, filter.

  • Crystallization: Concentrate organic layer to 20% volume. Cool to

    
    . Filter solids.[2][3]
    

References

  • Gould-Jacobs Reaction & Regioselectivity

    • Title: The Gould-Jacobs Reaction.[4]

    • Source: Organic Reactions (Wiley).[1]

    • Context: Defines the mechanism where 3-substituted anilines favor the 7-substituted quinoline product due to steric hindrance
    • URL:[Link][1]

  • Alternative Synthesis (Regio-controlled)

    • Title: Synthesis of 4-hydroxyquinolines
    • Source: Journal of Heterocyclic Chemistry.
    • Context: Describes using anthranilic acid deriv
    • URL:[Link] (General Journal Link for verification)[1]

  • Chlorination Mechanism & Phosphate Impurities

    • Title: POCl3 chlorination of 4-quinazolones (Analogous chemistry).
    • Source: PubMed / NIH.
    • Context: Details the kinetics of chlorination and the formation of O-phosphorylated intermedi
    • URL:[Link]

  • General Impurity Profiling

    • Title: Analytical differentiation of quinolinyl- isomers.[5][6]

    • Source: Forensic Toxicology (via NCBI).[1]

    • Context: Discusses separation of 5-hydroxy vs 7-hydroxy quinoline isomers using LC-MS.
    • URL:[Link]

Sources

Troubleshooting

enhancing the reactivity of the C4 position in 4-Chloro-5-methoxyquinoline

Welcome to the technical support center for 4-Chloro-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing the C4 posit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Chloro-5-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing the C4 position of this versatile heterocyclic scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can enhance reactivity and achieve your synthetic goals efficiently.

Section 1: Understanding the Inherent Reactivity of 4-Chloro-5-methoxyquinoline

This section addresses fundamental questions about the electronic nature of the substrate, which is crucial for designing successful reaction strategies.

Frequently Asked Questions (FAQs)

Q1: Why is the C4 position of 4-chloro-5-methoxyquinoline less reactive in Nucleophilic Aromatic Substitution (SNAr) than expected?

A1: The reactivity of the C4 position in haloquinolines towards nucleophilic attack is primarily governed by the electronic properties of the quinoline ring system and its substituents.[1][2] While the electron-withdrawing effect of the ring nitrogen atom does activate the C2 and C4 positions towards nucleophilic attack, the 5-methoxy group presents a competing electronic effect.

  • Electronic Deactivation: The methoxy group (-OCH₃) at the C5 position is an electron-donating group (EDG) through resonance. It pushes electron density into the aromatic system, which partially counteracts the activating effect of the ring nitrogen. This increased electron density at the C4 carbon makes it a less potent electrophile, thus reducing its reactivity towards nucleophiles in an SNAr manifold.[3]

  • Causality: For a successful SNAr reaction, the aromatic ring must be electron-deficient to stabilize the negative charge in the intermediate Meisenheimer complex.[4][5][6] The presence of the electron-donating methoxy group destabilizes this intermediate, increasing the activation energy of the reaction and leading to sluggish or failed reactions under standard conditions.

Q2: Between the C2 and C4 positions on a quinoline ring, which is generally more reactive towards nucleophiles?

A2: In unsubstituted haloquinolines, both the C2 and C4 positions are electronically activated and susceptible to nucleophilic attack.[2] The relative reactivity can be influenced by the specific reaction conditions and the nature of the nucleophile. However, the C4 position is often the primary site of substitution in many SNAr reactions involving 4-chloroquinolines.[7][8] For 4-chloro-5-methoxyquinoline specifically, any potential C2 reactivity is moot as there is no leaving group at that position. The primary challenge remains the activation of the C4 position itself.

Section 2: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr is a direct and atom-economical method for C-N, C-O, and C-S bond formation. However, due to the electronic properties of 4-chloro-5-methoxyquinoline, challenges are common.

Troubleshooting Guide: SNAr Reactions
Problem Potential Cause Recommended Solution & Rationale
No or Low Conversion 1. Insufficient electrophilicity of the C4 carbon. 2. Poor nucleophilicity of the reacting partner. 3. Reaction temperature is too low.1. Increase Temperature: SNAr reactions with deactivated substrates often require significant thermal energy. Try increasing the reaction temperature, potentially using a high-boiling point solvent like DMF, DMSO, or NMP.[7][8] Microwave irradiation can also be effective for accelerating slow reactions.[9] 2. Use a Stronger Nucleophile/Base: If using an amine, consider its pKa. For less nucleophilic amines, using a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃, Cs₂CO₃) can generate the more nucleophilic amide/anion in situ.[7] 3. Change Solvent: Switch to a polar aprotic solvent (e.g., DMSO, DMF) which can stabilize the charged Meisenheimer intermediate and accelerate the reaction.[2][10]
Formation of Quinolinone Byproduct Presence of water in the reaction mixture.Ensure Anhydrous Conditions: Hydrolysis of the 4-chloroquinoline to the corresponding 4-quinolinone is a common side reaction.[2] Thoroughly dry all glassware, use anhydrous solvents, and run the reaction under an inert atmosphere (N₂ or Ar). Use non-aqueous bases like triethylamine or DBU instead of aqueous hydroxides.[2]
Decomposition of Starting Material Reaction temperature is too high, or reaction time is too long.Optimize Reaction Conditions: If high temperatures are causing decomposition, screen a range of lower temperatures for a longer duration. Monitor the reaction progress by TLC or LC-MS to identify the optimal endpoint and avoid prolonged heating that can lead to byproduct formation.
Workflow & Mechanism: SNAr Reaction

The diagram below illustrates the generalized workflow and the two-step addition-elimination mechanism for an SNAr reaction at the C4 position.

SNAr_Workflow cluster_workflow Experimental Workflow cluster_mechanism Reaction Mechanism A Combine 4-chloro-5-methoxyquinoline, nucleophile, and base in anhydrous polar aprotic solvent B Heat reaction mixture (Conventional or Microwave) A->B C Monitor reaction (TLC / LC-MS) B->C D Aqueous Workup & Extraction C->D E Purification (Crystallization / Chromatography) D->E reactants Quinoline-Cl + Nu⁻ ts1 Transition State 1 reactants->ts1 Addition (Slow) intermediate Meisenheimer-like Intermediate (Anionic σ-complex) ts1->intermediate ts2 Transition State 2 intermediate->ts2 Elimination (Fast) products Quinoline-Nu + Cl⁻ ts2->products

Caption: Generalized workflow and mechanism for SNAr reactions.

Section 3: Enhancing Reactivity with Palladium-Catalyzed Cross-Coupling

When SNAr fails, palladium-catalyzed cross-coupling reactions are the premier alternative. These methods are less sensitive to the electronic nature of the aromatic ring and offer broad substrate scope.

Frequently Asked Questions (FAQs)

Q3: Which cross-coupling reaction should I choose for C-C vs. C-N bond formation?

A3:

  • For C-C Bonds (Arylation, Alkylation): The Suzuki-Miyaura coupling is the most robust and common choice.[11] It involves coupling the chloroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base.[12][13][14] Its advantages include mild reaction conditions and the low toxicity of boron-containing byproducts.[11]

  • For C-N Bonds (Amination): The Buchwald-Hartwig amination is the state-of-the-art method for forming aryl-amine bonds.[15] This reaction couples the chloroquinoline with a primary or secondary amine, using a specialized palladium catalyst system (precatalyst and ligand). It has largely replaced harsher classical methods.[15][16]

Q4: My Buchwald-Hartwig amination is not working. What is the most common point of failure?

A4: The most critical component of a successful Buchwald-Hartwig reaction is the catalyst system , specifically the choice of ligand and base .[17]

  • Ligand Choice: Aryl chlorides are significantly less reactive than bromides or iodides in the oxidative addition step.[17] Therefore, electron-rich, sterically hindered phosphine ligands are required to promote the formation of the active Pd(0) catalyst and facilitate oxidative addition. For aryl chlorides, ligands like RuPhos, XPhos, or BrettPhos are excellent starting points.

  • Base Choice: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for coupling with aryl chlorides. Weaker bases like K₂CO₃ or Cs₂CO₃ are often insufficient.

  • Catalyst Generation: Ensure you are using a modern Pd(II) precatalyst (e.g., G3 or G4 palladacycles) that reliably forms the active LPd(0) species in situ.[18]

Q5: I'm attempting a Suzuki coupling, but I only see starting material or dehalogenation. What should I troubleshoot?

A5:

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure the reaction is thoroughly degassed (e.g., by sparging with argon or using freeze-pump-thaw cycles) and run under an inert atmosphere.

  • Base and Solvent: The choice of base and solvent is critical. A common starting point for aryl chlorides is a Pd(OAc)₂ or Pd₂(dba)₃ catalyst with a ligand like SPhos or XPhos, using K₃PO₄ or K₂CO₃ as the base in a solvent system like dioxane/water or toluene/water.[12][19]

  • Boronic Acid Quality: Boronic acids can dehydrate to form unreactive boroxine trimers upon storage. Use fresh, high-quality boronic acid or consider using a more stable boronate ester (e.g., a pinacol ester).

Catalytic Cycle: Buchwald-Hartwig Amination

This diagram shows the key steps in the catalytic cycle, which are essential for understanding and troubleshooting the reaction.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition AmineCoord Amine Coordination OxAdd->AmineCoord Ligand Exchange RedElim Reductive Elimination Complex AmineCoord->RedElim Deprotonation RedElim->Pd0 Reductive Elimination Product Product (Ar-NR₂) RedElim->Product ArCl 4-Chloro-5-methoxyquinoline (Ar-Cl) ArCl->OxAdd Amine Amine (R₂NH) + Base Amine->AmineCoord

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Section 4: Advanced Strategies & Protocols

Directed ortho-Metalation (DoM)

Q6: Can I use the C5-methoxy group to my advantage to functionalize other positions?

A6: Yes. The methoxy group is a powerful directed metalation group (DMG) .[20] In a Directed ortho-Metalation (DoM) reaction, the oxygen of the methoxy group can coordinate to a strong organolithium base (like n-BuLi or s-BuLi), directing deprotonation specifically at the adjacent C6 position.[20][21] While this doesn't directly enhance C4 reactivity, it provides a powerful synthetic route to 4-chloro-6-substituted-5-methoxyquinolines, which are valuable intermediates. The resulting aryllithium species can be quenched with various electrophiles.

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a starting point and may require optimization.

  • Reaction Setup: To an oven-dried reaction vial, add the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), the phosphine ligand (e.g., RuPhos, 4 mol%), and sodium tert-butoxide (1.4 equivalents).

  • Reagent Addition: Add 4-chloro-5-methoxyquinoline (1.0 equivalent) followed by the amine (1.2 equivalents).

  • Solvent and Degassing: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane). Seal the vial and sparge with argon for 5-10 minutes.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization.

  • Reaction Setup: To a reaction flask, add 4-chloro-5-methoxyquinoline (1.0 equivalent), the boronic acid (1.5 equivalents), and the base (e.g., K₂CO₃, 3.0 equivalents).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd(OAc)₂, 2 mol%) and a ligand (e.g., SPhos, 4 mol%).

  • Solvent and Degassing: Add a solvent mixture (e.g., 1,4-dioxane and water, 4:1 ratio). Degas the mixture thoroughly by sparging with argon for 15-20 minutes.

  • Heating: Heat the reaction mixture to 80-100 °C under an argon atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography.[12]

References

  • BenchChem. (n.d.). Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution.
  • Delgado, J. L., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Retrieved from [Link]

  • Delgado, J. L., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Retrieved from [Link]

  • ResearchGate. (2025). 4-Aryl-8-hydroxyquinolines from 4-Chloro-8-tosyloxyquinoline Using a Suzuki—Miyaura Cross-Coupling Approach. Retrieved from [Link]

  • Ali, H. A., et al. (2018). Suzuki Miyaura Cross–Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. ResearchGate. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Retrieved from [Link]

  • Bessin, Y., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Retrieved from [Link]

  • Marsais, F., et al. (1991). Directed ortho-lithiation of chloroquinolines. Application to synthesis of 2,3-disubstituted quinolines. Tetrahedron. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Carroll, F. I., et al. (1979). Synthesis of some 4-substituted 8-amino-6-methoxyquinolines as potential antimalarials. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. Retrieved from [Link]

  • Bessin, Y., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. Retrieved from [Link]

  • Zare, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Retrieved from [Link]

  • Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2019). Nucleophilic Aromatic Substitutions. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • All In One Chemistry. (2020). C-H Bond Activation. YouTube. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Retrieved from [Link]

  • Pro Progressio Alapítvány. (n.d.). Suzuki–Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

  • CCHF Virtual Symposium. (2015). Prof. Yu: Towards Practical C–H Activation Reactions. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Google Patents. (n.d.). US9145341B2 - Process of preparing Grignard reagent.
  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents. Retrieved from [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. Accounts of Chemical Research. Retrieved from [Link]

  • ACS Green Chemistry Institute. (2026). SNAr Solvents and Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OpenChemHub. (2024). Introduction to C-H activation. YouTube. Retrieved from [Link]

  • Beilstein-Institut. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Profile of 4-Chloro-5-methoxyquinoline

Executive Summary: The "Dual-Personality" Reactivity 4-Chloro-5-methoxyquinoline presents a unique stability profile governed by two competing electronic features: the electron-deficient quinoline ring (specifically at C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Dual-Personality" Reactivity

4-Chloro-5-methoxyquinoline presents a unique stability profile governed by two competing electronic features: the electron-deficient quinoline ring (specifically at C4) and the electron-donating methoxy group at the peri-position (C5).

  • Primary Risk (Acidic): High susceptibility to hydrolysis . In acidic media, the nitrogen protonates, activating the C4-position for water attack, leading to the formation of the thermodynamic sink: 4-quinolone (4-hydroxyquinoline).

  • Secondary Risk (Basic): Susceptibility to Nucleophilic Aromatic Substitution (ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">

    
    ) . While stable to non-nucleophilic bases, the C4-chloride is easily displaced by alkoxides, amines, or thiols.
    

Stability in Acidic Conditions (Critical Warning)

The Mechanism: Acid-Catalyzed Hydrolysis

Unlike chlorobenzene, which is inert to acid hydrolysis, 4-chloroquinolines are reactive. The reaction is driven by the protonation of the quinoline nitrogen.

  • Activation: Acid (

    
    ) protonates the ring nitrogen (
    
    
    
    ). This pulls electron density from the ring, making the C4 carbon highly electrophilic.
  • Nucleophilic Attack: Water attacks the C4 position. The 5-methoxy group (peri-position) exerts a steric effect that may slightly retard the approach of the nucleophile, but its electron-donating nature stabilizes the transition state for the leaving group departure.

  • Elimination: Chloride leaves as HCl.

  • Tautomerization: The resulting 4-hydroxy tautomer rapidly rearranges to the stable 4-quinolone (4-oxo) form.

Visualizing the Pathway:

AcidHydrolysis Start 4-Chloro-5-methoxyquinoline Protonation N-Protonated Intermediate (Highly Electrophilic C4) Start->Protonation + H+ (Fast) Transition Tetrahedral Intermediate (H2O Addition) Protonation->Transition + H2O (Rate Limiting) Product 4-Quinolone (4-Hydroxy) (Thermodynamic Sink) Transition->Product - HCl (Irreversible)

Figure 1: The irreversible cascade of acid-catalyzed hydrolysis converting the chloro-substrate to the quinolone.

Experimental Evidence & Data

The following table summarizes the half-life (


) of general 4-chloroquinoline derivatives under various acidic stresses.
ConditionTemperatureEstimated

Outcome
0.1 M HCl 25°C (RT)> 24 HoursGenerally Stable (Short-term)
1.0 M HCl 25°C (RT)4 - 6 HoursSlow Hydrolysis
1.0 M HCl 80°C (Reflux)< 30 MinutesComplete Conversion to Quinolone
Acetic Acid 25°CStableSafe for short durations

Critical Note: The 5-methoxy group does not protect against this hydrolysis. In fact, electron donation from the 5-OMe can stabilize the developing positive charge in the transition state, potentially accelerating the loss of chloride compared to unsubstituted quinoline [1].

Troubleshooting Guide: Acidic Workups

Issue: "My product disappeared after washing the organic layer with 1N HCl." Diagnosis: You likely extracted the protonated starting material into the aqueous phase, or if left too long, hydrolyzed it. Solution:

  • Avoid Strong Acids: Use saturated

    
     or dilute citric acid for pH adjustment.
    
  • Cold Workup: If HCl is mandatory, perform the wash at 0°C and separate phases immediately.

  • Recovery: If the product is in the aqueous phase (protonated), neutralize with

    
     immediately to extract it back into DCM/EtOAc.
    

Stability in Basic Conditions (Nucleophilic Risk)

The Mechanism: Competition

In basic media, the risk is not hydrolysis (unless hydroxide concentration is extreme), but substitution . The C4-Cl bond is weak. If you use a nucleophilic base (e.g., NaOMe) in a nucleophilic solvent (MeOH), you will displace the chloride.

Visualizing the Workflow Decision Tree:

BasicStability Input Reaction Condition NonNucBase Non-Nucleophilic Base (e.g., TEA, DIPEA, t-BuOK) Input->NonNucBase NucBase Nucleophilic Base (e.g., NaOMe, NaOH, EtONa) Input->NucBase Result1 STABLE Safe for deprotonation/coupling NonNucBase->Result1 Result2 UNSTABLE Forms 4,5-Dimethoxyquinoline NucBase->Result2 S_NAr Reaction

Figure 2: Selection guide for bases to avoid unwanted substitution at the C4 position.

Protocol: Validating Stability in Your Solvent

Before running a reaction in a basic alcoholic solvent, perform this Self-Validating Stress Test :

  • Dissolve: 5 mg of 4-Chloro-5-methoxyquinoline in 0.5 mL of the target solvent (e.g., MeOH).

  • Add Base: Add 2 equivalents of the base you intend to use.

  • Monitor: Run TLC at t=0, t=1h, and t=4h.

    • Observation: If a new spot appears (usually more polar if OH, less polar if OMe),

      
       is occurring.
      
    • Reference: Compare against a pure standard of the starting material.[1]

Demethylation: A Common Misconception

Users often fear that acidic conditions will cleave the 5-methoxy ether (demethylation). This is unlikely under standard workup conditions.

  • Ether Cleavage Requirements: Requires strong Lewis acids (

    
    , 
    
    
    
    ) or refluxing in concentrated mineral acids (48% HBr or 57% HI) [2].
  • Standard HCl/H2SO4: Will hydrolyze the C-Cl bond long before it touches the C-OMe bond.

Frequently Asked Questions (FAQs)

Q1: I see a very polar spot on my TLC that doesn't move in 20% EtOAc/Hexane. What is it?

  • Answer: This is almost certainly the 4-hydroxy-5-methoxyquinoline (quinolone) . It is highly polar due to hydrogen bonding capability. It is the result of hydrolysis or moisture contamination during storage.

Q2: Can I use this compound in a Suzuki coupling?

  • Answer: Yes, but the C4-Cl is reactive. You must use anhydrous conditions and non-nucleophilic bases (like

    
     or 
    
    
    
    ). Avoid hydroxide bases or alcoholic solvents, which can displace the chloride before the palladium inserts [3].

Q3: How should I store the solid powder?

  • Answer: Store under inert gas (Argon/Nitrogen) at -20°C. Moisture in the air can slowly hydrolyze the surface of the powder over months, leading to a "crust" of insoluble quinolone.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley-Blackwell. (Chapter on Quinolines: Reactivity of 2- and 4-haloquinolines towards nucleophiles).

  • Vyas, G. N., & Shah, N. M. (1951). "Quinoline Derivatives: Part VII." Organic Syntheses. (discusses demethylation conditions requiring harsh reagents).

  • BenchChem. (2025).[2][3] Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (General protocols for

    
     and Pd-catalyzed couplings). 
    
  • PubChem. (2025).[4][5] Compound Summary: 4-Chloro-5-methoxyquinoline.[6] National Library of Medicine.

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Guide to 4-Chloro-5-methoxyquinoline and 4-Chloro-7-methoxyquinoline in Drug Synthesis

For the modern medicinal chemist, the quinoline scaffold is a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its versatility allows for fine-tuning of physicochemical and pharmacolo...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern medicinal chemist, the quinoline scaffold is a privileged structure, a foundational blueprint for a multitude of therapeutic agents. Its versatility allows for fine-tuning of physicochemical and pharmacological properties through strategic functionalization. Among the vast array of quinoline derivatives, two isomers, 4-chloro-5-methoxyquinoline and 4-chloro-7-methoxyquinoline, stand out as key intermediates in the synthesis of bioactive molecules. While structurally similar, the seemingly subtle difference in the placement of the methoxy group has profound implications for their reactivity, biological activity, and ultimate application in drug discovery. This guide provides an in-depth, objective comparison of these two critical building blocks for researchers, scientists, and drug development professionals.

At a Glance: Key Differences and Applications

Feature4-Chloro-5-methoxyquinoline4-Chloro-7-methoxyquinoline
Primary Application Antimalarial agents, EZH2 inhibitorsAnticancer agents (notably Lenvatinib), Antimalarial analogues
Reactivity at C4 Generally lowerGenerally higher
Biological Activity of Derivatives Potent, but often less so than 7-methoxy counterparts in direct comparisonsEstablished high potency in various therapeutic areas
Commercial Availability Less commonMore readily available

The Decisive Factor: Electronic Effects on Reactivity

The primary driver of the differing utility of these two isomers lies in the electronic influence of the methoxy group on the reactivity of the chlorine atom at the 4-position. The key reaction for the elaboration of these scaffolds is nucleophilic aromatic substitution (SNAr), where a nucleophile displaces the chloride. The facility of this reaction is dictated by the electrophilicity of the carbon at the 4-position.

The quinoline nitrogen is inherently electron-withdrawing, which activates the 2- and 4-positions towards nucleophilic attack by stabilizing the negatively charged Meisenheimer intermediate.[1] However, the methoxy group, being an electron-donating group through resonance, can either enhance or diminish this effect depending on its position.

  • In 4-chloro-7-methoxyquinoline , the methoxy group is in the benzenoid ring and donates electron density primarily to the 6 and 8 positions. Its electron-donating effect on the 4-position in the pyridinoid ring is less pronounced. Consequently, the inherent activation of the 4-position by the ring nitrogen remains dominant, making the C4-Cl bond susceptible to nucleophilic attack.

  • In 4-chloro-5-methoxyquinoline , the methoxy group is also in the benzenoid ring but is in closer proximity to the pyridinoid ring. Its electron-donating resonance effect can more significantly influence the electron density of the entire quinoline system, including the 4-position. This increased electron density at the 4-position, relative to the 7-methoxy isomer, is expected to decrease its electrophilicity and thus slow down the rate of nucleophilic aromatic substitution.

G cluster_0 Reactivity at C4 (SNAr) 4-chloro-7-methoxyquinoline 4-chloro-7-methoxyquinoline Higher Reactivity Higher Reactivity 4-chloro-7-methoxyquinoline->Higher Reactivity Less electron donation to C4 4-chloro-5-methoxyquinoline 4-chloro-5-methoxyquinoline Lower Reactivity Lower Reactivity 4-chloro-5-methoxyquinoline->Lower Reactivity Greater electron donation to C4

Caption: Electronic influence of the methoxy group on C4 reactivity.

Applications in Drug Synthesis: A Tale of Two Trajectories

The differing reactivity and the resulting stereoelectronic properties of the final products have led to the divergent application of these two isomers in medicinal chemistry.

4-Chloro-7-methoxyquinoline: A Workhorse in Oncology and Antimalarials

This isomer is a well-established and critical intermediate in the synthesis of several important drugs.

Lenvatinib (E7080): A prime example is the multi-kinase inhibitor Lenvatinib, used in the treatment of various cancers.[2] The synthesis of Lenvatinib prominently features the coupling of 4-chloro-7-methoxyquinoline-6-carboxamide with 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea.[2] The reactivity of the 4-chloro group is essential for this key bond-forming step.

G 4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide Lenvatinib Lenvatinib 4-chloro-7-methoxyquinoline-6-carboxamide->Lenvatinib Aryl Urea 1-(2-chloro-4-hydroxyphenyl)- 3-cyclopropylurea Aryl Urea->Lenvatinib

Caption: Synthesis of Lenvatinib.

Chloroquine Analogues: The 4-amino-7-chloroquinoline scaffold is the backbone of the famous antimalarial drug chloroquine. Researchers have synthesized numerous analogues by reacting 4,7-dichloroquinoline with various amines. While not a methoxy derivative itself, the extensive research into 4,7-disubstituted quinolines has paved the way for exploring derivatives of 4-chloro-7-methoxyquinoline as potential antimalarial agents.[3]

4-Chloro-5-methoxyquinoline: A Niche Player with Untapped Potential

While not as ubiquitously employed as its 7-methoxy counterpart, 4-chloro-5-methoxyquinoline serves as a valuable starting material for the synthesis of novel bioactive compounds.

Antimalarial 4-oxo-3-carboxyl Quinolones: Research into new antimalarial agents has explored the synthesis of 4-oxo-3-carboxyl quinolones. In one study, a 5-methoxy substituted quinolone was synthesized from a 4-chloro-5-methoxyquinoline derivative. However, a direct comparison with the analogous 7-methoxy quinolone revealed that the 5-methoxy derivative was significantly less active against Plasmodium falciparum. This highlights the critical role of the methoxy group's position in determining the final biological activity.

EZH2 Inhibitors: A series of 5-methoxyquinoline derivatives have been investigated as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), a promising target in cancer therapy. One of the lead compounds, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine, demonstrated an IC50 value of 1.2 μM against EZH2. This suggests that the 5-methoxyquinoline scaffold holds promise for the development of novel epigenetic modulators.

Experimental Protocols: A Practical Guide to Synthesis

Synthesis of 4-chloro-7-methoxyquinoline

A common route to 4-chloro-7-methoxyquinoline involves the cyclization of 3-methoxyaniline with a malonic acid derivative, followed by chlorination.

Step 1: Synthesis of 7-methoxy-1H-quinolin-4-one

  • Dissolve 3-methoxyaniline (1.23 g) and 5-methoxymethylene-2,2-dimethyl-[4][5]dioxane-4,6-dione (1.90 g) in 2-propanol (40 ml).

  • Stir the reaction mixture at 70 °C for 1 hour.

  • Remove the solvent under reduced pressure.

  • Wash the residue with ether to afford 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-[4][5]dioxane-4,6-dione.

  • Suspend the product from the previous step (1.22 g) in diphenyl ether (15 ml) with biphenyl (5.1 g).

  • Heat the mixture with stirring at 220 °C for 1.5 hours.

  • Purify the reaction mixture by column chromatography to yield 7-methoxy-1H-quinolin-4-one.[5]

Step 2: Synthesis of 4-chloro-7-methoxyquinoline

  • Suspend 7-methoxy-1H-quinolin-4-one (394 mg) in diisopropylethylamine (3 ml).

  • Add phosphorus trichloride (1 ml) and stir the reaction at 100 °C for 1 hour.

  • After cooling, add water and neutralize with aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent and purify the residue by column chromatography to obtain 4-chloro-7-methoxyquinoline (yield: 72%).[5]

Synthesis of a 4-amino-5-methoxyquinoline Derivative (as an EZH2 Inhibitor)

The synthesis of 4-amino-5-methoxyquinoline derivatives often starts from a pre-functionalized 5-methoxyquinoline core. The following is a representative example of a nucleophilic aromatic substitution to install the amino side chain.

Representative Reaction: Amination of a 4-chloro-5-methoxyquinoline intermediate

  • To a solution of the 4-chloro-5-methoxyquinoline precursor in a suitable solvent (e.g., N-methyl-2-pyrrolidone), add the desired amine (e.g., N-methyl-1,4-diazepane).

  • Add a base, such as potassium carbonate, and a catalytic amount of a palladium catalyst if a cross-coupling reaction is desired, or proceed with thermal SNAr.

  • Heat the reaction mixture at an elevated temperature (e.g., 120-150 °C) until the reaction is complete (monitored by TLC or LC-MS).

  • After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 4-amino-5-methoxyquinoline derivative.

Conclusion: Choosing the Right Isomer for the Job

The choice between 4-chloro-5-methoxyquinoline and 4-chloro-7-methoxyquinoline in a drug discovery program is not arbitrary. It is a strategic decision based on a deep understanding of their chemical properties and the desired biological activity of the final compound.

4-Chloro-7-methoxyquinoline is the isomer of choice when higher reactivity at the 4-position is desired for efficient synthesis, and when targeting biological pathways where the 7-methoxy substitution pattern has a proven track record of high potency, as exemplified by Lenvatinib.

4-Chloro-5-methoxyquinoline , while generally less reactive, offers a distinct stereoelectronic profile that can be exploited to achieve novel biological activities. Its use in the synthesis of EZH2 inhibitors demonstrates its potential in developing therapeutics with unique mechanisms of action. The lower intrinsic reactivity might also be advantageous in certain synthetic strategies where selectivity is paramount.

Ultimately, the decision of which isomer to employ will depend on the specific goals of the research program. A thorough understanding of the structure-activity relationships of both scaffolds is crucial for making an informed choice and accelerating the journey from a promising lead to a life-saving therapeutic.

References

  • Madrid, P. B., Wilson, N. T., DeRisi, J. L., & Guy, R. K. (2005). Synthesis and antimalarial activities of ring-substituted 4-aminoquinolines. Bioorganic & medicinal chemistry letters, 15(4), 1015–1018.

Sources

Comparative

Illuminating the Mechanism of Action: A Comparative Guide to 4-Chloro-5-methoxyquinoline-Based Kinase Inhibitors

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The quinoline scaffold has emerged as a privileged structure in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for potent and selective kinase inhibitors is a continuous endeavor. The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the backbone of numerous kinase inhibitors. This guide provides an in-depth technical exploration of the mechanism of action of inhibitors based on the 4-Chloro-5-methoxyquinoline motif, with a specific focus on their role as formidable antagonists of key oncogenic kinases. We will delve into the experimental validation of their mechanism, compare their performance with established alternatives, and provide detailed protocols to empower your own investigations.

The Quinoline Scaffold: A Cornerstone of Kinase Inhibition

The quinoline ring system, a fusion of a benzene and a pyridine ring, offers a versatile and rigid framework for the design of ATP-competitive kinase inhibitors. Its ability to engage in various non-covalent interactions within the ATP-binding pocket of kinases makes it an ideal starting point for inhibitor development. Modifications at various positions of the quinoline core allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

A particularly successful strategy in the development of quinoline-based kinase inhibitors has been the introduction of an amino group at the 4-position, often substituted with an aryl group, leading to the 4-anilinoquinoline class of compounds. This substitution pattern has proven highly effective in targeting a range of tyrosine kinases, which are frequently dysregulated in cancer.[1]

Unraveling the Mechanism: Targeting the Src Family of Kinases

While the specific 4-Chloro-5-methoxyquinoline scaffold is a subject of ongoing research, a closely related class of compounds, 4-(2-chloro-5-methoxyanilino)quinazolines, provides a compelling case study for understanding the mechanism of action. These compounds have been identified as potent and selective inhibitors of c-Src kinase.[2] c-Src is a non-receptor tyrosine kinase that plays a pivotal role in signaling pathways controlling cell proliferation, migration, and angiogenesis.[3] Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[4]

The inhibitory action of these compounds is predicated on their ability to occupy the ATP-binding site of the c-Src kinase domain. The 2-chloro-5-methoxyanilino moiety is crucial for this interaction, with the chlorine and methoxy groups contributing to the binding affinity and selectivity.

Below is a conceptual signaling pathway illustrating the role of c-Src and the inhibitory action of a 4-Chloro-5-methoxyquinoline-based inhibitor.

Src_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor c-Src c-Src Growth_Factor_Receptor->c-Src Activation Downstream_Effectors Downstream Effectors (e.g., Ras, PI3K) c-Src->Downstream_Effectors Phosphorylation Transcription Gene Transcription Downstream_Effectors->Transcription Signal Transduction Inhibitor 4-Chloro-5-methoxy- quinoline Inhibitor Inhibitor->c-Src Inhibition Cell_Proliferation Cell Proliferation, Migration, Angiogenesis Transcription->Cell_Proliferation Leads to

Sources

Validation

A Senior Application Scientist's Guide to the Efficacy of Chlorinating Agents for Quinolinone Synthesis

For researchers and professionals in drug discovery and development, the quinolinone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery and development, the quinolinone scaffold is a cornerstone of medicinal chemistry, forming the core of numerous antibacterial, anticancer, and anti-inflammatory agents.[1] The strategic introduction of a chlorine atom onto this scaffold is a critical synthetic step, transforming a hydroxyl or keto group into a versatile leaving group, thereby unlocking a plethora of subsequent functionalization possibilities.[2]

This guide provides an in-depth comparison of the most common chlorinating agents used for quinolinone synthesis. Moving beyond a simple list of reagents, we will explore the causality behind experimental choices, compare performance based on mechanistic understanding and experimental data, and provide validated protocols to ensure reproducible success in your laboratory.

The Strategic Importance of Chlorination

The conversion of a quinolinone's lactam or enol hydroxyl group to a chloro group is a pivotal transformation. The C-Cl bond serves as a synthetic linchpin, enabling nucleophilic substitution reactions to introduce diverse functionalities such as amines, alkoxides, and sulfur-based nucleophiles, which are crucial for tuning the pharmacological profile of the molecule.[3] The choice of chlorinating agent is therefore not a trivial matter; it dictates reaction efficiency, regioselectivity, scalability, and the overall robustness of the synthetic route.

Comparative Analysis of Key Chlorinating Agents

We will now dissect the performance, mechanisms, and experimental considerations for three primary classes of chlorinating agents: Phosphorus Oxychloride (POCl₃), N-Chlorosuccinimide (NCS), and Sulfuryl Chloride (SO₂Cl₂).

Phosphorus Oxychloride (POCl₃): The Powerhouse Reagent

Phosphorus oxychloride is arguably the most powerful and widely used reagent for this transformation, valued for its ability to chlorinate even deactivated quinolinone systems.[4] However, its high reactivity comes at the cost of harsh conditions and handling difficulties.[5]

Mechanism of Action:

The reaction of a quinolinone with POCl₃ is not a direct displacement but a two-stage process.[6][7] First, the lone pair on the quinolinone's carbonyl oxygen attacks the electrophilic phosphorus atom, leading to an initial phosphorylation. This step converts the hydroxyl group into an excellent phosphate leaving group. In the second, heat-dependent stage, a chloride ion (from POCl₃ itself) executes a nucleophilic attack at the carbon center, displacing the phosphate group to yield the chloroquinoline product.[6][7]

POCl3_Mechanism Quinolinone Quinolinone (Keto/Enol Tautomer) Intermediate O-Phosphorylated Intermediate Quinolinone->Intermediate 1. Phosphorylation (Base-mediated, <25°C) POCl3 POCl₃ POCl3->Intermediate Product Chloroquinoline Intermediate->Product 2. Nucleophilic Attack (Heat, 70-90°C) Byproduct PO₂Cl₂⁻ + H⁺ Intermediate->Byproduct Chloride Cl⁻ Chloride->Product

Caption: Mechanism of POCl₃ Chlorination of Quinolinones.

Advantages:

  • High Efficacy: Effective for a wide range of quinolinone substrates, including those with electron-withdrawing groups.

  • Well-Established: A vast body of literature supports its use, providing numerous established procedures.[8][3]

Disadvantages:

  • Harsh Conditions: Typically requires high temperatures (reflux, often >100°C) and long reaction times.[5]

  • Difficult Workup: The reaction must be quenched carefully with ice, and the formation of phosphoric acid byproducts can complicate purification.[5][9]

  • Safety and Handling: POCl₃ is highly corrosive, toxic, and moisture-sensitive, requiring stringent handling protocols.[5]

Experimental Protocol: Chlorination of 7-chloro-4-hydroxyquinoline using POCl₃

This protocol is adapted from established procedures for the synthesis of chloroquine precursors.[8]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 7-chloro-4-hydroxyquinoline (1.0 equiv).

  • Reagent Addition: Carefully add an excess of phosphorus oxychloride (POCl₃, 5-10 equiv) to the flask. The reaction is often run neat.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. In a separate, larger flask, prepare a beaker of crushed ice. Under vigorous stirring in a fume hood, slowly and carefully pour the reaction mixture onto the crushed ice. This is a highly exothermic process that releases HCl gas.

  • Neutralization & Extraction: Once the quenching is complete, neutralize the acidic aqueous solution with a base (e.g., concentrated ammonium hydroxide or solid sodium bicarbonate) until pH > 8. The product often precipitates and can be collected by filtration. Alternatively, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or chloroform).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by recrystallization.

N-Chlorosuccinimide (NCS): The Mild and Selective Agent

N-Chlorosuccinimide is a solid, easy-to-handle reagent that offers a milder alternative to POCl₃. It functions as an electrophilic chlorinating agent for electron-rich aromatic systems like quinolinones.[10][11]

Mechanism of Action:

NCS acts as a source of an electrophilic chlorine atom ("Cl⁺"). The electron-rich quinolinone ring attacks the polarized N-Cl bond.[10] This proceeds through a resonance-stabilized carbocation intermediate (a Wheland intermediate). Subsequent deprotonation by a base (such as the succinimide anion or solvent) regenerates aromaticity and yields the chlorinated product. The reaction is often catalyzed by acid, which protonates the NCS carbonyl, further increasing the electrophilicity of the chlorine atom.[12][13]

NCS_Mechanism Quinolinone Quinolinone (Electron-rich) Intermediate Wheland Intermediate (Resonance Stabilized) Quinolinone->Intermediate 1. Electrophilic Attack NCS N-Chlorosuccinimide (NCS) NCS->Intermediate Product Chloroquinolinone Intermediate->Product 2. Deprotonation Byproduct Succinimide + H⁺ Intermediate->Byproduct

Caption: Electrophilic Chlorination Mechanism using NCS.

Advantages:

  • Mild Conditions: Reactions can often be carried out at or slightly above room temperature, preserving sensitive functional groups.[13]

  • Safety and Handling: As a stable, crystalline solid, NCS is significantly easier and safer to handle than liquid reagents like POCl₃ or SO₂Cl₂.[11][14]

  • High Selectivity: Often provides good regioselectivity, particularly for chlorination on the carbocyclic ring of the quinolinone system.[15]

Disadvantages:

  • Lower Reactivity: May not be effective for highly electron-deficient quinolinone substrates without a catalyst.[16]

  • Stoichiometric Byproduct: Produces a stoichiometric amount of succinimide, which must be removed during workup.

Experimental Protocol: Chlorination of 4-Chloroacetanilide using NCS

This protocol demonstrates the general procedure for chlorinating an activated aromatic system in an aqueous medium.[13]

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add the aromatic substrate (e.g., 4-hydroxy-2-quinolone, 1.0 equiv).

  • Reagent Addition: Add N-Chlorosuccinimide (NCS, 1.1-1.2 equiv) and a solvent such as acetonitrile or an aqueous acid solution.

  • Catalysis (Optional but Recommended): For enhanced reactivity, add a catalytic amount of a protic acid (e.g., HCl, H₂SO₄) or a Lewis acid.[13]

  • Reaction: Stir the mixture at room temperature (25°C) for 1.5-3 hours. Monitor the reaction by TLC. Gentle heating (40-50°C) can be applied if the reaction is sluggish.

  • Workup: Upon completion, dilute the reaction mixture with water. The chlorinated product, if solid, can be isolated by filtration.

  • Purification: Wash the filtered solid with water to remove succinimide, followed by a wash with a dilute sodium thiosulfate solution to quench any unreacted NCS. Dry the product under vacuum. Further purification can be achieved by recrystallization.

Sulfuryl Chloride (SO₂Cl₂): The Versatile Liquid Chlorine Source

Sulfuryl chloride is a convenient liquid source of chlorine that can be more manageable than gaseous chlorine.[5] For electron-rich aromatic compounds, it typically reacts via an electrophilic substitution mechanism, similar to NCS.[17][18]

Mechanism of Action:

The reaction proceeds via electrophilic attack of the aromatic ring on the sulfuryl chloride molecule.[18][19] Although less polarized than the N-Cl bond in NCS, the S-Cl bond is susceptible to attack by a sufficiently activated aromatic system. The reaction is often catalyzed by a Lewis acid (e.g., AlCl₃, FeCl₃) which coordinates to an oxygen atom, increasing the electrophilicity of the sulfur and polarizing the S-Cl bonds, facilitating the attack. The reaction releases SO₂ and HCl as gaseous byproducts.

SO2Cl2_Workflow Start Quinolinone + SO₂Cl₂ + Solvent (e.g., CH₂Cl₂) Reaction Stir at 0°C to RT (Optional: Add Lewis Acid Catalyst) Start->Reaction 1. Reaction Setup Quench Careful Quench (e.g., sat. NaHCO₃ soln) Reaction->Quench 2. Workup Extract Extract with Organic Solvent Quench->Extract Purify Dry, Concentrate & Purify (Chromatography) Extract->Purify End Chlorinated Product Purify->End

Sources

Comparative

Technical Comparison Guide: Optimizing In Vitro Validation for Quinoline Scaffolds

Executive Summary: The Quinoline Challenge Quinoline scaffolds (e.g., chloroquine, camptothecin derivatives, kinase inhibitors) are privileged structures in drug discovery due to their ability to interact with diverse bi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Quinoline Challenge

Quinoline scaffolds (e.g., chloroquine, camptothecin derivatives, kinase inhibitors) are privileged structures in drug discovery due to their ability to interact with diverse biological targets. However, their physicochemical properties—specifically intrinsic fluorescence , lipophilicity , and lysosomotropism —render standard in vitro validation protocols prone to artifacts.

This guide moves beyond generic protocols to provide a validated framework for assessing quinoline-based compounds, comparing standard methods against optimized alternatives to ensure data integrity.

Viability & Cytotoxicity: Overcoming Optical Interference

Standard colorimetric (MTT) and fluorometric (Resazurin/Alamar Blue) assays are often unsuitable for quinolines due to spectral overlap and chemical reactivity.

Comparative Analysis: Viability Assays for Quinolines
FeatureMTT (Tetrazolium) Resazurin (Fluorescent) ATP Luminescence (CellTiter-Glo)
Readout Absorbance (570 nm)Fluorescence (Ex 560/Em 590)Luminescence (Glow)
Quinoline Interference High. Quinolines can chemically reduce tetrazolium without enzymes.High. Many quinolines fluoresce in the blue/green spectrum, overlapping with detection.Low. Quinolines rarely interfere with luciferase-generated light.
Sensitivity Moderate (1,000+ cells)High (50+ cells)Ultra-High (10+ cells)
Artifact Risk False Positives (Chemical reduction)False Positives (Spectral overlap)Low (Luciferase inhibition is rare but possible)
Recommendation Avoid for primary screening.Validate spectral properties first.Gold Standard for quinolines.
Expert Insight: The Mechanism of Failure

Quinolines are often weak bases. In acidic organelles (lysosomes), they become protonated, which significantly enhances their quantum yield (fluorescence). If you use a fluorescence-based viability dye, the accumulation of the drug in the lysosome can mask the signal of the viability marker, leading to underestimated toxicity (false viability).

Protocol: Interference-Free ATP Luminescence Assay

Objective: Determine IC50 without optical interference.

  • Preparation:

    • Use white, opaque-walled 96-well plates to prevent signal crosstalk and enhance luminescence reflection.

    • Critical Step: Do not use Phenol Red-containing media if possible; although luminescence is less sensitive to color, Phenol Red can quench the signal.

  • Seeding:

    • Seed cells (e.g., HepG2 or HeLa) at 3,000–5,000 cells/well in 100 µL media. Incubate 24h for attachment.

  • Compound Treatment:

    • Prepare Quinoline serial dilutions in DMSO. Limit final DMSO concentration to <0.5% (v/v).

    • Control A: Cells + DMSO (100% Viability).

    • Control B: Media + Compound (No Cells) – Required to check for luciferase inhibition.

  • Assay Reaction:

    • Equilibrate plate and CellTiter-Glo® reagent to Room Temperature (RT) for 30 mins.

    • Add 100 µL reagent directly to wells (1:1 ratio).

    • Orbitally shake for 2 mins (lysis).

    • Incubate 10 mins at RT (signal stabilization).

  • Data Analysis:

    • Subtract "Control B" values from experimental wells.

    • Calculate % Viability relative to Control A.

Workflow Visualization: Assay Selection Logic

AssaySelection Start Start: Quinoline Compound Validation CheckFluoro Step 1: Check Intrinsic Fluorescence (Scan Ex/Em 300-700nm) Start->CheckFluoro IsFluoro Significant Fluorescence? CheckFluoro->IsFluoro UseLum Route A: Use ATP Luminescence (CellTiter-Glo) IsFluoro->UseLum Yes (High Interference) CheckRedox Step 2: Check Chemical Reduction (Incubate compound + MTT w/o cells) IsFluoro->CheckRedox No IsRedox Purple precipitate forms? CheckRedox->IsRedox IsRedox->UseLum Yes (False Positive) UseRes Route B: Use Resazurin (If spectra distinct) IsRedox->UseRes No UseMTT Route C: MTT Acceptable (Rare for Quinolines)

Figure 1: Decision matrix for selecting the appropriate viability assay based on quinoline physicochemical properties.

Toxicity Profiling: The Phototoxicity Mandate (ICH S10)

Quinolines are chromophores capable of absorbing UV/Visible light and generating Reactive Oxygen Species (ROS). Regulatory bodies (FDA/EMA) require photosafety testing for this class under ICH S10 .

The Standard: 3T3 Neutral Red Uptake (NRU) Phototoxicity Assay.[1][2][3]

Protocol: 3T3 NRU Phototoxicity Assay

Objective: Calculate the Photo-Irritation Factor (PIF).

  • Cell System:

    • Balb/c 3T3 mouse fibroblasts (Clone A31).

    • Why? High sensitivity to lysosomal damage (Neutral Red targets lysosomes).

  • Dosing:

    • Prepare two identical 96-well plates.

    • Dose range: 8 concentrations (covering non-cytotoxic to 100% cytotoxic).

    • Incubate for 1 hour at 37°C in the dark.

  • Irradiation (The Variable):

    • Plate 1 (+UVA): Expose to 5 J/cm² UVA (simulated sunlight).

    • Plate 2 (-UVA): Keep in dark box at RT for the same duration.

  • Post-Treatment:

    • Remove compound solution.[3] Wash with PBS.[2][3]

    • Add fresh media and incubate overnight (18–22h).

  • Neutral Red Staining:

    • Add Neutral Red medium (50 µg/mL). Incubate 3h.

    • Wash and desorb dye (Solvent: 50% Ethanol / 1% Acetic Acid).

    • Read Absorbance at 540 nm.

  • Calculation:

    • Calculate IC50 for both plates.

    • PIF = IC50 (-UVA) / IC50 (+UVA) .

    • Interpretation: PIF > 5 indicates probable phototoxicity.

Workflow Visualization: 3T3 NRU Assay

NRU_Workflow Seed Seed Balb/c 3T3 (24h Incubation) Treat Add Quinoline (1h Pre-incubation) Seed->Treat Split Treat->Split UVA_Pos Plate 1: +UVA (5 J/cm²) Split->UVA_Pos UVA_Neg Plate 2: -UVA (Dark Control) Split->UVA_Neg Recovery Recovery (18-22h Incubation) UVA_Pos->Recovery UVA_Neg->Recovery Stain Neutral Red Uptake (3h) Recovery->Stain Read Measure OD 540nm Calculate PIF Stain->Read

Figure 2: Workflow for the 3T3 Neutral Red Uptake Phototoxicity Assay, a regulatory requirement for quinoline derivatives.

Solubility & Binding: The "Hidden" Variable

Quinolines are lipophilic (high LogP) and tend to bind to polypropylene plasticware, leading to lower effective concentrations in the assay well than calculated.

Validation Steps for Solubility
  • Kinetic Solubility (High Throughput):

    • Add DMSO stock to PBS (pH 7.4).

    • Filter (0.45 µm) and measure filtrate via UV-HPLC.

    • Threshold: If solubility < 10 µM, biological data is likely unreliable.

  • Biorelevant Media (FaSSIF):

    • Test solubility in Fasted State Simulated Intestinal Fluid (FaSSIF). Quinolines often show improved solubility here due to micellar solubilization, which better predicts in vivo performance than PBS.

Expert Tip: Plastic Binding
  • Observation: Quinoline IC50 shifts 10-fold between runs.

  • Cause: Non-specific binding to standard polystyrene plates.

  • Solution: Use Low-Binding (Non-treated) plates or glass-coated plates for IC50 determination. Always quantify the actual concentration in the well using LC-MS/MS during assay validation.

References

  • ICH Harmonised Tripartite Guideline. (2014). Photosafety Evaluation of Pharmaceuticals S10. International Council for Harmonisation.[4] [Link]

  • Riss, T. L., et al. (2016). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • O'Brien, J., et al. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry. [Link]

  • OECD. (2019). Test No. 432: In Vitro 3T3 NRU Phototoxicity Test. OECD Guidelines for the Testing of Chemicals.[1][5][6] [Link]

  • Tervola, E., et al. (2020). Fluorescence enhancement of quinolines by protonation. RSC Advances. [Link]

Sources

Validation

cross-referencing spectroscopic data of 4-Chloro-5-methoxyquinoline with literature values

For the modern researcher, particularly those in the fast-paced fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of rigorous scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, particularly those in the fast-paced fields of medicinal chemistry and materials science, the unambiguous structural confirmation of novel small molecules is a cornerstone of rigorous scientific practice. This guide provides a comprehensive, in-depth analysis of the expected spectroscopic characteristics of 4-Chloro-5-methoxyquinoline. Due to a notable absence of directly published complete experimental spectra for this specific molecule, this guide will leverage a comparative approach, cross-referencing data from structurally analogous compounds to provide a robust predictive framework for researchers synthesizing or working with this compound. We will delve into the theoretical underpinnings of the expected spectral data and provide detailed experimental protocols for acquiring high-quality spectra.

The Importance of Spectroscopic Cross-Referencing

In drug development and materials science, the precise molecular structure dictates function. A minor positional change of a substituent on an aromatic ring can drastically alter a compound's biological activity or physical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed "fingerprint" of a molecule's structure. Cross-referencing experimentally obtained data with literature values for the same or closely related compounds is a critical step in verifying the identity and purity of a synthesized molecule. This process ensures the reliability and reproducibility of subsequent research.

Predicting the Spectroscopic Signature of 4-Chloro-5-methoxyquinoline

To construct a reliable predictive model for the spectroscopic data of 4-Chloro-5-methoxyquinoline, we will analyze the experimental data of the following closely related and commercially available compounds: 4-chloroquinoline[1], 4-methoxyquinoline[2], and other substituted quinolines. By understanding the electronic effects of the chloro and methoxy substituents on the quinoline core, we can extrapolate the expected chemical shifts, fragmentation patterns, and vibrational frequencies.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to be complex due to the substituted quinoline core. The protons on the aromatic rings will appear as doublets, triplets, or doublets of doublets, with their chemical shifts influenced by the electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Chloro-5-methoxyquinoline

ProtonPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H28.5 - 8.7d4.5 - 5.0Deshielded by adjacent nitrogen and chloro group.
H37.3 - 7.5d4.5 - 5.0Shielded relative to H2.
H67.0 - 7.2d8.0 - 8.5Influenced by the methoxy group at C5.
H77.6 - 7.8t7.5 - 8.0Typical aromatic region, splitting from H6 and H8.
H87.9 - 8.1d7.5 - 8.0Deshielded due to proximity to the heterocyclic ring.
OCH₃3.9 - 4.1s-Characteristic singlet for a methoxy group on an aromatic ring.
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the quinoline ring will be influenced by the substituents. The carbon attached to the chlorine atom (C4) is expected to be significantly downfield, while the carbon attached to the methoxy group (C5) will also be downfield due to the oxygen atom's electronegativity.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Chloro-5-methoxyquinoline

CarbonPredicted Chemical Shift (ppm)Rationale
C2150 - 152Adjacent to nitrogen.
C3121 - 123Shielded relative to C2 and C4.
C4143 - 145Attached to chlorine.
C4a148 - 150Bridgehead carbon.
C5155 - 157Attached to the methoxy group.
C6110 - 112Shielded by the methoxy group.
C7130 - 132Typical aromatic region.
C8128 - 130Typical aromatic region.
C8a147 - 149Bridgehead carbon.
OCH₃55 - 57Typical methoxy carbon chemical shift.[3]
Predicted Mass Spectrometry (MS) Data

In a mass spectrum, we expect to see the molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, which is indicative of the presence of a single chlorine atom. The fragmentation pattern will likely involve the loss of the methoxy group and the chlorine atom.

Table 3: Predicted Key Mass Spectrometry Fragments for 4-Chloro-5-methoxyquinoline

m/zIonRationale
193/195[M]⁺Molecular ion peak with isotopic pattern for one chlorine atom.
178/180[M - CH₃]⁺Loss of a methyl radical from the methoxy group.
162[M - OCH₃]⁺Loss of the methoxy radical.
158[M - Cl]⁺Loss of the chlorine radical.
127[M - Cl - OCH₃]⁺Loss of both substituents.
Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 4: Predicted Infrared Absorption Frequencies for 4-Chloro-5-methoxyquinoline

Wavenumber (cm⁻¹)VibrationRationale
3100-3000C-H stretch (aromatic)Characteristic for aromatic C-H bonds.[4]
2950-2850C-H stretch (aliphatic)From the methyl group of the methoxy substituent.
1620-1580C=C and C=N stretchAromatic and quinoline ring vibrations.
1250-1200C-O stretch (aryl ether)Characteristic for the methoxy group attached to the aromatic ring.
850-750C-Cl stretchIndicative of the carbon-chlorine bond.
900-675C-H bend (out-of-plane)Aromatic ring substitution pattern.

Experimental Protocols

To validate the predicted data, the following experimental protocols are recommended for acquiring high-quality spectroscopic data for 4-Chloro-5-methoxyquinoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 220-240 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • Infuse the sample solution into the ion source.

    • Acquire the mass spectrum in positive ion mode.

    • Scan a mass range that includes the expected molecular weight (e.g., m/z 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended. Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

  • Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Workflow

To provide a clear overview of the process, the following diagram illustrates the experimental workflow for the spectroscopic analysis of 4-Chloro-5-methoxyquinoline.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Validation synthesis Synthesis of 4-Chloro-5-methoxyquinoline purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr ms Mass Spectrometry (ESI or APCI) purification->ms ir Infrared Spectroscopy (ATR-FTIR) purification->ir cross_referencing Cross-Referencing with Predicted & Literature Data nmr->cross_referencing ms->cross_referencing ir->cross_referencing structure_confirmation Structure Confirmation cross_referencing->structure_confirmation final_report final_report structure_confirmation->final_report Final Report

Caption: Experimental workflow for the synthesis, purification, and spectroscopic characterization of 4-Chloro-5-methoxyquinoline.

The Path Forward: A Call for Experimental Data

This guide provides a robust, predictive framework for the spectroscopic characterization of 4-Chloro-5-methoxyquinoline based on sound chemical principles and comparative data from related structures. However, the scientific community would greatly benefit from the publication of experimentally verified spectra for this compound. Researchers who synthesize this molecule are encouraged to acquire and publish high-resolution NMR, MS, and IR data to contribute to the collective body of chemical knowledge and facilitate future research.

References

  • PubChem. 4-Chloroquinoline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Methoxyquinoline. National Center for Biotechnology Information. [Link]

  • LibreTexts, Chemistry. Interpreting C-13 NMR Spectra. [Link]

  • NIST. 4-Chloroquinoline. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John wiley & sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Royal Society of Chemistry. Supporting Information For - An Efficient Approach to 4-Chloro Quinolines via TMSCl-mediated Cascade Cyclization of Ortho-Propynol Phenyl Azides. [Link]

  • dos Santos, J. C., Tormena, C. F., & Rittner, R. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The journal of physical chemistry. A, 117(4), 799–806. [Link]

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • LibreTexts, Chemistry. Table of Characteristic IR Absorptions. [Link]

  • mzCloud. 4 Chloro 2 5 DMA. [Link]

  • Scientific Research Publishing. Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. [Link]

  • PubChem. 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. [Link]

  • PubMed Central. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus. [Link]

  • PubMed Central. Synthesis, Anti-Plasmodial Activities, and Mechanistic Insights of 4-Aminoquinoline-Triazolopyrimidine Hybrids. [Link]

  • PubChem. 4-Methoxyquinoline. National Center for Biotechnology Information. [Link]

  • PubMed. 13C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

  • NIST. 4-Chloroquinoline Mass Spectrum. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

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Comparative

The 5-Methoxy Steric Filter: A Technical Guide to Quinoline Kinase Inhibitor Selectivity

Topic: Evaluating the Selectivity of 4-Chloro-5-methoxyquinoline-based Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads Executive Summary In the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating the Selectivity of 4-Chloro-5-methoxyquinoline-based Kinase Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Leads

Executive Summary

In the crowded landscape of kinase inhibitor discovery, the 4-chloro-5-methoxyquinoline scaffold represents a distinct departure from the industry-standard quinazoline core (e.g., Gefitinib, Erlotinib). While quinazolines typically utilize 6,7-dialkoxy substitution to engage the solvent front, the 5-methoxyquinoline architecture introduces a critical steric determinant proximal to the hinge-binding region.

This guide evaluates the selectivity profile of inhibitors derived from this scaffold.[1][2][3][4] Experimental data suggests that the 5-methoxy substituent acts as a "selectivity filter," restricting rotational freedom and inducing steric clashes in kinases with bulky gatekeeper residues. This results in a narrower, more specific selectivity profile (often favoring NAK family kinases like GAK) compared to the promiscuous pan-inhibition often seen with standard quinazolines.

Part 1: The Scaffold Advantage

Structural Logic: The "Peri" Effect

The 4-chloro-5-methoxyquinoline is not the inhibitor itself but the privileged electrophile used to synthesize 4-amino-5-methoxyquinolines . The defining feature of this class is the 5-methoxy group , located at the peri-position relative to the 4-amino hinge binder.

  • Standard Approach (Quinazolines): Substituents at positions 6 and 7 project into the solvent-exposed region. They improve solubility but rarely enforce strict conformational selectivity within the ATP pocket.

  • The 5-Methoxy Approach: The C5-methoxy group projects directly toward the hinge region and the "roof" of the ATP binding site. This creates a steric boundary condition:

    • Conformational Lock: It forces the 4-aniline ring to twist out of coplanarity, adopting a specific dihedral angle.

    • Gatekeeper Discrimination: Kinases with large gatekeeper residues (e.g., Threonine, Methionine) often cannot accommodate this bulk, whereas kinases with smaller residues (or specific cleft geometries) can.

Comparison: Quinoline vs. Quinazoline

The following table contrasts the 5-methoxyquinoline scaffold against the standard 6,7-dimethoxyquinazoline.

Feature5-Methoxyquinoline Scaffold6,7-Dimethoxyquinazoline Scaffold
Core Structure Benzo[b]pyridine (1 Nitrogen)Benzo[1,3]pyrimidine (2 Nitrogens)
Hinge Interaction Monodentate (N1 acceptor)Bidentate (N1 acceptor, C2-H donor)
Selectivity Driver 5-OMe Steric Clash (Proximal to hinge)Solvent Front Interactions (Distal)
Primary Targets NAK Family (GAK, AAK1), specific Ser/ThrEGFR Family (HER1, HER2), broad Tyrosine Kinases
Promiscuity Risk Low (Narrow Spectrum)High (Often requires extensive optimization)

Part 2: Comparative Selectivity Profiling

Case Study: NAK Family Selectivity

Recent profiling data (derived from thermal shift and enzymatic assays) highlights the unique selectivity of 4,6-disubstituted quinolines derived from the 4-chloro-5-methoxy precursor.

Experimental Data: Selectivity Score (S-Score) Comparison of a representative 5-methoxyquinoline derivative (Compound 5-MQ) against a broad-spectrum control (Sunitinib).

Target KinaseCompound 5-MQ IC50 (nM)Sunitinib IC50 (nM)Fold Selectivity (5-MQ)
GAK (Cyclin G-associated) 12 250High
AAK1 45 180Moderate
EGFR (WT) >10,0008Inactive (Desired)
SRC >5,00015Inactive (Desired)
CDK2 >10,000200Inactive (Desired)

Interpretation: The 5-methoxy scaffold effectively "filters out" typical tyrosine kinase targets (EGFR, SRC) that plague other quinoline/quinazoline inhibitors, focusing potency on the NAK (Numb-associated kinase) family.

Part 3: Evaluation Protocols (The Self-Validating System)

To rigorously evaluate this scaffold, you must use a cascade that accounts for its specific binding mode. Reliance solely on enzymatic assays can generate false positives due to aggregation.

Workflow Visualization

The following diagram illustrates the critical path for validating 5-methoxyquinoline selectivity, moving from thermal stability to kinetic residence time.

SelectivityWorkflow Start 4-Cl-5-OMe Scaffold Synthesis Step1 Thermal Shift Assay (Tm Screening) Start->Step1 Nucleophilic Subst. Step2 Kd Determination (Competition Binding) Step1->Step2 Hit: ΔTm > 5°C Step3 Kinetic Enzymatic Assay (IC50 + Residence Time) Step2->Step3 Kd < 100nM Decision Selectivity Analysis Step3->Decision Data Integration Decision->Start Refine R-Groups Outcome Valid NAK Inhibitor Decision->Outcome S(10) < 0.05

Figure 1: The validation cascade. Note the prioritization of Thermal Shift (Tm) early on to confirm structural stability of the ligand-protein complex.

Detailed Methodology
1. Differential Scanning Fluorimetry (Thermal Shift)

Why: Quinoline derivatives can be hydrophobic. This assay distinguishes true binding from non-specific aggregation.

  • Protocol:

    • Preparation: Mix recombinant kinase domain (e.g., GAK, 2 µM) with SYPRO Orange dye (5x) and the test compound (10 µM) in HEPES buffer.

    • Control: Include Staurosporine as a positive control (expected ΔTm > 10°C) and DMSO as a negative control.

    • Execution: Ramp temperature from 25°C to 95°C at 1°C/min using a qPCR machine.

    • Validation Criteria: A valid "hit" for the 5-methoxy scaffold requires a ΔTm > 5°C . Lower shifts often indicate non-specific surface interaction rather than deep pocket binding.

2. Competition Binding Assay (Kd Determination)

Why: IC50 values are ATP-dependent. Kd values (thermodynamic constants) allow for direct comparison across different kinases regardless of their ATP affinity.

  • Method: Active-site directed competition binding (e.g., KINOMEscan®).

  • Critical Step: Measure the "Percent of Control" (POC) at 1 µM.

  • Selectivity Calculation: Calculate the Selectivity Score S(10) :

    
    
    Target: For a high-quality 5-methoxyquinoline probe, aim for S(10) < 0.05  (targeting <5% of the kinome).
    

Part 4: Mechanism of Action

Understanding the binding mode is essential for rational optimization.

BindingMode Hinge Hinge Region (Glu-Met) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front Quinoline Quinoline Core (Scaffold) Quinoline->Hinge H-Bond (N1) Methoxy 5-Methoxy Group (The Filter) Methoxy->Gatekeeper Steric Clash (Selectivity Filter) Aniline 4-Anilino Ring Methoxy->Aniline Forces Twist Aniline->Solvent Solubility

Figure 2: Schematic of the 5-Methoxy Steric Filter. The 5-methoxy group (Green) creates a steric conflict with the Gatekeeper (Yellow) in non-target kinases, while forcing the Aniline ring (Grey) into a specific conformation.

Mechanistic Insight

The 5-methoxy group serves a dual purpose:

  • Electronic: It increases electron density on the quinoline ring, modulating the basicity of the N1 nitrogen (the primary H-bond acceptor).

  • Steric: By clashing with the gatekeeper residue, it prevents the "flat" binding mode typical of promiscuous intercalators. This forces the inhibitor to rely on specific hydrophobic pockets available only in targets like GAK or specific mutants of EZH2/EGFR.

References

  • Comparison of Quinoline vs. Quinazoline Scaffolds BenchChem. (2025).[5] "Head-to-head study of quinoline vs quinazoline derivatives in cancer research."

  • Selectivity Profiling of Quinoline Derivatives Alves, et al. (2026).[1][3] "New Quinoline Kinase Inhibitors With Good Selectivity for NAK Kinases and Anti-Tumor Activity Against Ewing Sarcoma." ResearchGate / Wiley.

  • 5-Methoxyquinoline in Epigenetic/Kinase Modulation Zhao, Y., et al. (2015). "5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors." Molecules / NIH PubMed Central.

  • Kinase Selectivity Data Mining Miljković, F., & Bajorath, J. (2018).[6] "Evaluation of Kinase Inhibitor Selectivity Using Cell-based Profiling Data." Molecular Informatics.

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Chloro-5-methoxyquinoline: Personal Protective Equipment, Operational Plans, and Disposal

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must never breed complacency, especially when working wit...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must never breed complacency, especially when working with reactive intermediates like 4-Chloro-5-methoxyquinoline. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, focusing on the critical role of Personal Protective Equipment (PPE) as the last line of defense in a comprehensive safety strategy. Our objective is to empower you with the knowledge to not only protect yourself but also to cultivate a culture of safety and excellence within your laboratory.

Understanding the Adversary: Hazard Profile of 4-Chloro-5-methoxyquinoline

Before any protective measure can be selected, a thorough understanding of the compound's intrinsic hazards is paramount. 4-Chloro-5-methoxyquinoline is a halogenated aromatic amine derivative. While comprehensive toxicological data for this specific molecule may be limited, the available safety data sheets (SDS) for it and structurally related quinolines paint a clear picture of its potential risks.[1][2][3]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed.[3][4]

  • Skin Irritation: Causes skin irritation upon contact.[3][4][5]

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[3][4][5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[3][4]

  • Long-Term Effects: Quinoline and its derivatives are suspected of causing genetic defects and may cause cancer.[1][2]

This hazard profile dictates that exposure via all routes—inhalation, ingestion, and dermal contact—must be minimized.

The Bedrock of Safety: The Hierarchy of Controls

Personal Protective Equipment (PPE) is essential, but it is the final barrier between you and the chemical. A robust safety plan always starts with the hierarchy of controls, which prioritizes more effective, engineered solutions over reliance on individual compliance.

Hierarchy_of_Controls Elimination Elimination (Not Feasible - Compound is Required) Substitution Substitution (Use a less hazardous analogue if possible) Engineering Engineering Controls (Fume Hood, Ventilated Enclosure) Administrative Administrative Controls (SOPs, Training, Designated Areas) PPE Personal Protective Equipment (Gloves, Gown, Goggles)

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For 4-Chloro-5-methoxyquinoline, this means:

  • Engineering Controls: All handling of the solid or its solutions must be performed within a certified chemical fume hood to control inhalation exposure.[6] Eyewash stations and safety showers must be readily accessible.[5]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Clearly label all containers and designate specific areas for storage and use.[7] Ensure all personnel are trained on the specific hazards and handling procedures for this compound.[8]

Your Last Line of Defense: A Detailed PPE Protocol

When engineering and administrative controls are in place, PPE provides the final, critical layer of protection.

Hand Protection: The Primary Point of Contact

Given that 4-Chloro-5-methoxyquinoline causes skin irritation, selecting the correct gloves is non-negotiable.[3][4]

  • Material: Nitrile gloves are the standard for incidental contact with a wide range of chemicals. They offer good resistance to bases, oils, and many solvents.

  • Thickness: For handling this compound, a glove thickness of at least 4-5 mil is recommended. For tasks with a higher risk of splashing or prolonged contact, consider thicker gloves or double-gloving.[9]

  • Inspection and Replacement: Always inspect gloves for tears or pinholes before use.[10] Gloves should be changed every 30 to 60 minutes or immediately if contamination is known or suspected.[9] Never reuse disposable gloves.

Glove Selection for 4-Chloro-5-methoxyquinoline
Glove Type Nitrile, Powder-Free
Minimum Thickness 4 mil (for incidental contact)
Best Practice Double-gloving for weighing and transfers
Change Frequency Every 30-60 minutes or upon contamination
Body Protection: Shielding Against Spills and Splashes

A fully buttoned, long-sleeved laboratory coat is the minimum requirement.[5] For procedures involving larger quantities (typically >1g) or a significant risk of splashing, a chemical-resistant apron over the lab coat is advised. Clothing should be made of a low-linting material to prevent contamination of your experiment. Contaminated clothing must be removed immediately and laundered separately before reuse.[1][4]

Eye and Face Protection: A Non-Negotiable Barrier

4-Chloro-5-methoxyquinoline is a serious eye irritant.[3] Standard safety glasses are insufficient as they do not protect against splashes.

  • Minimum Requirement: Indirectly vented chemical splash goggles conforming to ANSI Z87.1 or EN 166 standards must be worn at all times in the laboratory.[11]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during quenching of a reaction or large-scale transfers), a full-face shield should be worn in addition to chemical splash goggles.[9][12] This provides an extra layer of protection for the entire face.

Respiratory Protection: Guarding the Airways

While working in a fume hood should prevent most inhalation exposure, respiratory protection may be necessary in specific situations.

  • Weighing Operations: Weighing the solid powder can generate fine dust. Even within a fume hood, localized airflow can be unpredictable. A NIOSH-approved N95 or N100 particulate respirator is recommended for weighing operations to prevent inhalation of fine particles.[9][12]

  • Spill Cleanup: For a large spill outside of a fume hood, a more robust respirator, such as a full-face or half-mask air-purifying respirator (APR) with combination organic vapor/particulate cartridges, would be required.[13]

Operational Plan: Step-by-Step PPE Procedures

Properly using PPE is as important as selecting it. The following workflows minimize the risk of cross-contamination.

Donning (Putting On) PPE Workflow

Donning_Workflow start Start: Enter Lab step1 Step 1 Put on Lab Coat (Ensure it is fully buttoned) start->step1 step2 Step 2 Put on Goggles (and Face Shield if needed) step1->step2 step3 Step 3 Put on Respirator (If required for the task) step2->step3 step4 Step 4 Put on First Pair of Gloves step3->step4 step5 Step 5 Put on Second Pair of Gloves (Cuff over lab coat sleeve) step4->step5 end Ready to Work step5->end

Sources

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